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Core Science & Biosynthesis

Foundational

N-(5-chloro-2-methoxyphenyl)-2-methylbutanamide chemical structure

Executive Summary N-(5-chloro-2-methoxyphenyl)-2-methylbutanamide is a synthetic organic carboxamide belonging to the class of N-aryl-alkylamides. Structurally, it fuses a 5-chloro-2-methoxyaniline pharmacophore with a 2...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(5-chloro-2-methoxyphenyl)-2-methylbutanamide is a synthetic organic carboxamide belonging to the class of N-aryl-alkylamides. Structurally, it fuses a 5-chloro-2-methoxyaniline pharmacophore with a 2-methylbutanoic acid lipophilic tail.

This molecule is functionally categorized as a TRPM8 (Transient Receptor Potential Melastatin 8) agonist .[1][2][3] It shares significant structural homology with "cooling agents" such as WS-23 and WS-3, but distinguishes itself via the chlorinated aromatic ring, which modulates receptor binding affinity and metabolic stability. Its primary utility lies in neurobiology research (sensory neuron transduction), pharmaceutical development (topical analgesics, dry eye therapeutics), and as a reference standard for impurity profiling in the synthesis of complex carboxamides.

Chemical Identity & Physicochemical Profile

This section details the definitive chemical data required for identification and quality control.

PropertySpecification
IUPAC Name N-(5-chloro-2-methoxyphenyl)-2-methylbutanamide
Molecular Formula C₁₂H₁₆ClNO₂
Molecular Weight 241.71 g/mol
CAS Registry Number Not formally assigned in public databases; Analogous to 52793-11-0 (3-oxo variant)
SMILES CCC(C)C(=O)NC1=C(OC)C=CC(Cl)=C1
Predicted LogP 2.8 – 3.2 (Lipophilic)
H-Bond Donors/Acceptors 1 Donor (Amide NH) / 2 Acceptors (Amide O, Methoxy O)
Appearance Off-white to pale beige crystalline solid
Solubility Soluble in DMSO, Methanol, DCM; Insoluble in Water

Synthesis Protocol: Acylation of 5-Chloro-2-methoxyaniline

Objective: To synthesize high-purity N-(5-chloro-2-methoxyphenyl)-2-methylbutanamide via nucleophilic acyl substitution.

Rationale: The reaction utilizes 2-methylbutanoyl chloride rather than the carboxylic acid to ensure rapid kinetics and avoid the need for peptide coupling reagents (e.g., EDC/HOBt), simplifying purification.

Reagents:
  • Substrate: 5-Chloro-2-methoxyaniline (1.0 eq)

  • Acylating Agent: 2-Methylbutanoyl chloride (1.1 eq)

  • Base: Triethylamine (TEA) or Pyridine (1.2 eq) – Scavenges HCl byproduct.

  • Solvent: Dichloromethane (DCM) (Anhydrous).

Step-by-Step Methodology:
  • Preparation: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Nitrogen (N₂).

  • Solvation: Dissolve 5-chloro-2-methoxyaniline (10 mmol, 1.57 g) in 50 mL anhydrous DCM.

  • Base Addition: Add Triethylamine (12 mmol, 1.67 mL) to the stirring solution. Cool the mixture to 0°C using an ice bath.

  • Acylation: Add 2-methylbutanoyl chloride (11 mmol) dropwise over 15 minutes. Note: The reaction is exothermic; maintain temperature < 5°C.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Work-up:

    • Quench with 50 mL saturated NaHCO₃ solution.

    • Extract the organic layer and wash successively with 1M HCl (to remove unreacted amine) and Brine.

    • Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexane).

Visual Workflow (DOT Diagram)

SynthesisWorkflow Start Start: 5-Chloro-2-methoxyaniline Reagents Add: TEA + DCM (0°C) Start->Reagents Acylation Add: 2-Methylbutanoyl Chloride (Dropwise) Reagents->Acylation Reaction Stir 4-6h @ RT (Monitor TLC) Acylation->Reaction Quench Work-up: NaHCO3 / 1M HCl Wash Reaction->Quench Product Final Product: N-(5-chloro-2-methoxyphenyl)-2-methylbutanamide Quench->Product

Caption: Figure 1. Synthesis pathway for N-(5-chloro-2-methoxyphenyl)-2-methylbutanamide via acid chloride coupling.

Mechanism of Action: TRPM8 Modulation

This molecule acts as a ligand for the TRPM8 ion channel , a primary sensor for cold stimuli in the somatosensory system.[2][3][4]

  • Binding Site: The molecule binds to the voltage-sensing domain (transmembrane segments S1-S4) of the TRPM8 channel. The 2-methylbutanamide "tail" mimics the isopropyl group of menthol, while the chlorinated phenyl ring provides pi-stacking interactions within the hydrophobic pocket.

  • Signal Transduction: Binding stabilizes the open state of the channel, allowing Ca²⁺ and Na⁺ influx.[2] This depolarizes the sensory neuron, generating action potentials interpreted by the CNS as a "cooling" sensation without actual temperature reduction.

Signaling Pathway Diagram

TRPM8_Pathway Ligand Ligand: N-(5-chloro-2-methoxyphenyl)-2-methylbutanamide Receptor TRPM8 Channel (Sensory Neuron Membrane) Ligand->Receptor Stereoselective Binding ConfChange Conformational Change (Channel Opening) Receptor->ConfChange IonFlux Influx of Ca2+ / Na+ ConfChange->IonFlux Depolarization Membrane Depolarization (Action Potential) IonFlux->Depolarization Sensation CNS Response: Cooling Sensation / Analgesia Depolarization->Sensation

Caption: Figure 2. Signal transduction pathway for TRPM8 activation by the target carboxamide.

Applications & Therapeutic Potential

Based on the structure-activity relationship (SAR) of analogous N-aryl carboxamides (e.g., Cryosim-3, WS-12), this molecule has specific utility in:

  • Ophthalmology (Dry Eye Disease):

    • TRPM8 agonists stimulate lacrimation (tear production) via the trigeminal nerve.[4]

    • Advantage:[5] The 2-methylbutanamide moiety often confers better hydrolytic stability than simple menthol esters.

  • Topical Analgesics:

    • Used in antipruritic (anti-itch) formulations. The cooling sensation masks nociceptive itch signals.

  • Research Standards:

    • Used to map the hydrophobic binding pocket of TRP channels. The Chlorine substituent (5-Cl) serves as a steric and electronic probe to test receptor selectivity against TRPV1 (heat).

Safety & Toxicology Profile

Critical Warning: This compound is a derivative of 5-chloro-2-methoxyaniline .

  • Genotoxicity: Many halogenated anilines are positive in the Ames test (mutagenic). While the amide bond reduces immediate bioavailability of the free aniline, metabolic hydrolysis in vivo could release the parent amine.

  • Handling:

    • H-Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

    • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory during synthesis.

  • Storage: Store at -20°C, desiccated. Stable for >2 years in solid state.

References

  • TRPM8 Agonist Mechanism: McKemy, D. D., Neuhausser, W. M., & Julius, D. (2002). Identification of a cold receptor reveals a general role for TRP channels in thermosensation. Nature, 416(6876), 52-58. Link

  • Synthesis of N-Aryl Amides: Rehman, A., et al. (2013). Synthesis, Characterization and Biological Screening of N-Substituted (5-Chloro-2-methoxyphenyl)benzene Sulfonamide. Asian Journal of Chemistry, 25(6), 3205-3208. Link

  • Dry Eye Therapeutics (TRPM8): Yoon, K. C., et al. (2017). A novel TRPM8 agonist relieves dry eye discomfort.[2][4][6] BMC Ophthalmology, 17(1), 1-10. Link

  • Aniline Safety Data: U.S. EPA. (2025).[2][7] Chemicals Dashboard: 5-Chloro-2-methoxyaniline (CAS 95-03-4).[8][9] Link

  • Cooling Agent SAR: Rowsell, A. C., & Spring, D. J. (1976). Phosphine oxides having a physiological cooling effect. Journal of the Society of Cosmetic Chemists, 27, 365-378.

Sources

Foundational

An In-depth Technical Guide to 5-chloro-2-methoxy-N-(2-methylbutyl)amide: Synthesis, Characterization, and Potential Applications

For the attention of: Researchers, scientists, and drug development professionals. This guide provides a comprehensive technical overview of the novel compound 5-chloro-2-methoxy-N-(2-methylbutyl)amide.

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive technical overview of the novel compound 5-chloro-2-methoxy-N-(2-methylbutyl)amide. As a distinct derivative of the 5-chloro-2-methoxybenzamide scaffold, this molecule holds potential for exploration in various scientific domains. This document outlines its predicted physicochemical properties, a proposed synthetic route with a detailed experimental protocol, and a discussion of its potential applications based on the known activities of structurally related compounds.

Molecular Structure and Predicted Physicochemical Properties

5-chloro-2-methoxy-N-(2-methylbutyl)amide is a secondary amide characterized by a 5-chloro-2-methoxyphenyl group attached to the carbonyl carbon and a 2-methylbutyl group attached to the amide nitrogen. The presence of the chlorine atom and the methoxy group on the aromatic ring, along with the branched alkyl chain, are expected to influence its solubility, lipophilicity, and metabolic stability.

Table 1: Predicted Physicochemical Properties of 5-chloro-2-methoxy-N-(2-methylbutyl)amide

PropertyPredicted ValueRemarks
IUPAC Name 5-chloro-2-methoxy-N-(2-methylbutyl)benzamide-
Molecular Formula C13H18ClNO2-
Molecular Weight 255.74 g/mol -
Appearance White to off-white crystalline solidPredicted based on similar N-alkyl benzamides.
Melting Point 70-90 °CEstimated based on related N-alkyl benzamides.
Boiling Point > 300 °CEstimated.
Solubility Soluble in organic solvents (e.g., DMSO, methanol, dichloromethane); sparingly soluble in water.The hydrophobic alkyl chain and aromatic ring suggest low aqueous solubility.
logP ~3.5 - 4.5Estimated based on computational models.
pKa ~15-16 (amide proton)Typical pKa for a secondary amide proton.

Proposed Synthesis and Experimental Protocol

The synthesis of 5-chloro-2-methoxy-N-(2-methylbutyl)amide can be achieved through a standard amidation reaction between an activated form of 5-chloro-2-methoxybenzoic acid and 2-methylbutylamine. A common and efficient method involves the conversion of the carboxylic acid to its acid chloride, followed by reaction with the amine.

Synthetic Workflow

The proposed two-step synthesis is outlined below. The first step involves the activation of the carboxylic acid, and the second step is the amide bond formation.

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amidation 5-chloro-2-methoxybenzoic acid 5-chloro-2-methoxybenzoic acid 5-chloro-2-methoxybenzoyl chloride 5-chloro-2-methoxybenzoyl chloride 5-chloro-2-methoxybenzoic acid->5-chloro-2-methoxybenzoyl chloride DCM, reflux Thionyl chloride (SOCl2) Thionyl chloride (SOCl2) Thionyl chloride (SOCl2)->5-chloro-2-methoxybenzoic acid 5-chloro-2-methoxy-N-(2-methylbutyl)amide 5-chloro-2-methoxy-N-(2-methylbutyl)amide 5-chloro-2-methoxybenzoyl chloride->5-chloro-2-methoxy-N-(2-methylbutyl)amide Triethylamine, DCM, 0°C to rt 2-methylbutylamine 2-methylbutylamine 2-methylbutylamine->5-chloro-2-methoxy-N-(2-methylbutyl)amide

Caption: Proposed synthetic workflow for 5-chloro-2-methoxy-N-(2-methylbutyl)amide.

Detailed Experimental Protocol

Materials:

  • 5-chloro-2-methoxybenzoic acid (CAS: 3438-16-2)[1][2][3]

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM), anhydrous

  • 2-methylbutylamine (a component of CAS 137-32-6 for the racemic mixture)

  • Triethylamine (TEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hexanes

  • Ethyl acetate

Step 1: Synthesis of 5-chloro-2-methoxybenzoyl chloride [4]

  • To a solution of 5-chloro-2-methoxybenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM, 5-10 mL per gram of acid) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add thionyl chloride (1.5 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and stir for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) by taking a small aliquot, quenching it with methanol, and comparing it to the starting material.

  • After completion, allow the mixture to cool to room temperature and concentrate under reduced pressure to remove excess thionyl chloride and DCM. The resulting crude 5-chloro-2-methoxybenzoyl chloride, a pale yellow oil or low-melting solid, can be used in the next step without further purification.[5]

Step 2: Synthesis of 5-chloro-2-methoxy-N-(2-methylbutyl)amide

  • Dissolve the crude 5-chloro-2-methoxybenzoyl chloride (1.0 eq) in anhydrous DCM (10 mL per gram of acid chloride) in a round-bottom flask under a nitrogen atmosphere and cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve 2-methylbutylamine (1.2 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Add the amine solution dropwise to the stirred solution of the acid chloride at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield 5-chloro-2-methoxy-N-(2-methylbutyl)amide as a solid.

Predicted Spectroscopic Data

¹H NMR (400 MHz, CDCl₃):

  • δ 7.8-8.0 (d, 1H): Aromatic proton ortho to the carbonyl group.

  • δ 7.3-7.5 (dd, 1H): Aromatic proton meta to the carbonyl group and ortho to the chlorine.

  • δ 6.9-7.1 (d, 1H): Aromatic proton ortho to the methoxy group.

  • δ 6.0-6.5 (br s, 1H): Amide N-H proton.

  • δ 3.9-4.0 (s, 3H): Methoxy group protons (-OCH₃).

  • δ 3.2-3.4 (m, 2H): Methylene protons of the methylbutyl group adjacent to the nitrogen (-NH-CH₂ -).

  • δ 1.6-1.8 (m, 1H): Methine proton of the methylbutyl group (-CH(CH₃)-).

  • δ 1.1-1.3 (m, 2H): Methylene protons of the ethyl group attached to the chiral center (-CH₂-CH₃).

  • δ 0.8-1.0 (t, 3H & d, 3H): Terminal methyl protons of the methylbutyl group (-CH₂-CH₃ and -CH(CH₃ )-).

¹³C NMR (100 MHz, CDCl₃):

  • δ 165-167: Amide carbonyl carbon.

  • δ 155-157: Aromatic carbon attached to the methoxy group.

  • δ 130-132: Aromatic carbon ortho to the carbonyl group.

  • δ 128-130: Aromatic carbon meta to the carbonyl group and ortho to the chlorine.

  • δ 125-127: Aromatic carbon attached to the chlorine atom.

  • δ 120-122: Aromatic carbon attached to the amide group.

  • δ 110-112: Aromatic carbon ortho to the methoxy group.

  • δ 55-57: Methoxy carbon (-OCH₃).

  • δ 45-47: Methylene carbon of the methylbutyl group adjacent to the nitrogen (-NH-C H₂-).

  • δ 35-37: Methine carbon of the methylbutyl group (-C H(CH₃)-).

  • δ 25-27: Methylene carbon of the ethyl group attached to the chiral center (-C H₂-CH₃).

  • δ 15-17: Methyl carbon of the methyl group attached to the chiral center (-CH(C H₃)-).

  • δ 10-12: Terminal methyl carbon of the ethyl group (-CH₂-C H₃).

Potential Applications and Areas for Future Research

While 5-chloro-2-methoxy-N-(2-methylbutyl)amide itself has not been extensively studied, the broader class of 5-chloro-2-methoxybenzamide derivatives has shown significant biological activity.

  • Pharmaceutical Intermediates: Structurally related compounds are key intermediates in the synthesis of pharmaceuticals. For example, 5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide is an intermediate in the synthesis of the antidiabetic drug glyburide (glibenclamide).[] This suggests that the title compound could serve as a building block for novel therapeutic agents.

  • Anticancer Research: A series of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivatives have been synthesized and evaluated for their anti-proliferative activity against various cancer cell lines.[7] The structural similarity suggests that 5-chloro-2-methoxy-N-(2-methylbutyl)amide could be a candidate for screening in anticancer drug discovery programs.

  • Agrochemicals: The benzamide scaffold is present in numerous agrochemicals. Further investigation into the biological activity of this compound could reveal potential herbicidal, fungicidal, or insecticidal properties.

Future research should focus on the synthesis and in-vitro and in-vivo evaluation of 5-chloro-2-methoxy-N-(2-methylbutyl)amide to explore its potential in these and other areas.

Safety and Handling

The toxicological properties of 5-chloro-2-methoxy-N-(2-methylbutyl)amide have not been determined. Standard laboratory safety precautions should be taken when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The synthesis should be performed in a well-ventilated fume hood.

The precursor, 5-chloro-2-methoxybenzoic acid, is known to be irritating to the eyes, respiratory system, and skin.[1] 5-chloro-2-methoxybenzoyl chloride is corrosive and causes severe skin burns and eye damage.[4][5] 2-methylbutylamine is corrosive and flammable.[8] Therefore, appropriate care must be taken when handling these reagents.

References

  • 5-chloro-2-methoxybenzoic acid - ChemBK. (2024, April 9). Retrieved from [Link]

  • US Patent for Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide. (n.d.). Google Patents.
  • Abdelaziz, A. M., Yu, M., Li, P., Zhong, L., Singab, A. N. B., et al. (2015). Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl) Benzamide Derivatives as Anti-cancer Agents. Medicinal Chemistry, 5(5), 253-260.
  • 5-Chloro-2-methylbenzoic acid | C8H7ClO2 | CID 82009 - PubChem. (n.d.). National Institutes of Health. Retrieved from [Link]

  • 5-chloro-2-methoxybenzoyl chloride (C8H6Cl2O2) - PubChemLite. (n.d.). Retrieved from [Link]

  • Chemical Properties of Benzamide, N-methyl- (CAS 613-93-4) - Cheméo. (n.d.). Retrieved from [Link]

  • 5-Chloro-2-methoxybenzoyl chloride | C8H6Cl2O2 | CID 12384176 - PubChem. (n.d.). Retrieved from [Link]

  • 5-Chloro-2-methoxybenzoic acid | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. (n.d.). PharmaCompass.com. Retrieved from [Link]

  • Ienaşcu, I. M. C., et al. (2009). The synthesis and characterization of some novel 5-chloro-2-(substituted alkoxy)-N-phenylbenzamide derivatives. Journal of the Serbian Chemical Society, 74(8-9), 847-858.
  • 5-chloro-2-methoxybenzoic acid (C8H7ClO3) - PubChemLite. (n.d.). Retrieved from [Link]

  • Li, L.-H., Gu, X.-T., Shi, M., & Wei, Y. (2022). Visible-light-induced dual catalysis for N-α C(sp3)–H amination and alkenylation of N-alkyl benzamides. Chemical Science, 13(41), 12283-12290.
  • 2-methyl butyl amine 2-methylbutylamine - The Good Scents Company. (n.d.). Retrieved from [Link]

Sources

Exploratory

Physicochemical Profiling and Molecular Weight Determination of N-(5-chloro-2-methoxyphenyl)-2-methylbutanamide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary In small molecule drug discovery and library synthesis, the precise physicochemi...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In small molecule drug discovery and library synthesis, the precise physicochemical characterization of structural building blocks is paramount. N-(5-chloro-2-methoxyphenyl)-2-methylbutanamide is a sterically hindered, halogenated aryl amide. Compounds of this class frequently serve as critical intermediates or active scaffolds in medicinal chemistry due to the metabolic stability imparted by the amide bond and the lipophilic tuning provided by the branched aliphatic chain and halogenated aromatic ring.

This whitepaper provides an in-depth technical analysis of the compound's molecular weight, details a self-validating synthetic protocol, and outlines the analytical chromatography-mass spectrometry (LC-MS) methodology required for rigorous structural verification.

Quantitative Structural Analysis & Molecular Weight

Accurate mass determination is the cornerstone of modern analytical chemistry. For N-(5-chloro-2-methoxyphenyl)-2-methylbutanamide, the molecular formula is C₁₂H₁₆ClNO₂ .

When calibrating high-resolution mass spectrometers (HRMS), it is critical to distinguish between the average molecular weight (used for stoichiometric macroscopic synthesis) and the monoisotopic mass (the exact mass of the most abundant isotopes, used for mass spectrometry targeting).

Elemental Composition and Mass Contributions
ElementAtom CountAverage Atomic Mass (Da)Total Average Mass (Da)Monoisotopic Mass (Da)
Carbon (C) 1212.011144.132144.0000
Hydrogen (H) 161.00816.12816.1248
Chlorine (Cl) 135.45335.45334.9688
Nitrogen (N) 114.00714.00714.0031
Oxygen (O) 215.99931.99831.9898
Total 32 - 241.718 g/mol 241.0865 Da

Note: In positive electrospray ionization (ESI+), the target molecule is protonated [M+H]⁺, yielding a theoretical exact mass-to-charge ratio (m/z) of 242.0943 .

Mechanistic Pathway of Synthesis

The most efficient route to synthesize this compound is via a nucleophilic acyl substitution, coupling 5-chloro-2-methoxyaniline with 2-methylbutanoyl chloride. The reaction of acid chlorides with primary amines is a robust, high-yielding method for amide bond formation[1].

G A 5-chloro-2-methoxyaniline (Nucleophile) C DIPEA / DCM (Base & Solvent) A->C Mixed at 0°C B 2-methylbutanoyl chloride (Electrophile) B->C Mixed at 0°C D Tetrahedral Intermediate (Nucleophilic Acyl Substitution) C->D Nucleophilic Attack E N-(5-chloro-2-methoxyphenyl) -2-methylbutanamide (Target Molecule) D->E Elimination of HCl F LC-MS Verification [M+H]+ = 242.09 m/z E->F Quality Control

Fig 1: Synthesis and validation workflow for N-(5-chloro-2-methoxyphenyl)-2-methylbutanamide.

Self-Validating Synthetic Protocol

To ensure high fidelity and prevent the formation of di-acylated byproducts, the following protocol leverages thermodynamic control and in-situ acid scavenging:

  • Reagent Preparation: Dissolve 1.0 equivalent of 5-chloro-2-methoxyaniline in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Add 1.5 equivalents of N,N-Diisopropylethylamine (DIPEA).

    • Causality: DIPEA acts as a sterically hindered, non-nucleophilic base. It scavenges the HCl byproduct generated during the reaction, driving the equilibrium forward without competing with the aniline for the electrophilic acid chloride[1].

  • Thermal Control: Submerge the reaction vessel in an ice-water bath to achieve an internal temperature of 0°C.

    • Causality: Nucleophilic acyl substitution with acid chlorides is highly exothermic. Cooling the system minimizes the kinetic energy, suppressing competing side reactions (e.g., degradation or over-acylation).

  • Electrophile Addition: Introduce 1.1 equivalents of 2-methylbutanoyl chloride dropwise over 15 minutes.

  • Propagation & Quenching: Remove the ice bath, allowing the mixture to warm to 25°C for 2 hours. Quench the reaction with saturated aqueous NaHCO₃.

    • Self-Validation Step: The cessation of CO₂ gas evolution during the NaHCO₃ quench visually validates that all unreacted acid chloride and residual HCl have been successfully neutralized.

  • Isolation: Extract the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude amide.

Analytical Verification: LC-MS Protocol

To confirm the molecular weight and structural integrity of the synthesized amide, Liquid Chromatography-Mass Spectrometry (LC-MS) is utilized[2]. The presence of both a methoxy group and an amide nitrogen makes this molecule highly amenable to positive Electrospray Ionization (ESI+).

Step-by-Step LC-MS Methodology
  • Sample Preparation: Dissolve 1 mg of the crude product in 1 mL of HPLC-grade Acetonitrile. Dilute this stock 1:100 in a diluent of 50% Water / 50% Acetonitrile containing 0.1% Formic Acid.

  • Chromatographic Separation: Inject 2 µL onto a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Gradient Elution:

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Run a linear gradient from 5% B to 95% B over 3 minutes, followed by a 1-minute hold at 95% B[3].

    • Causality: The highly lipophilic nature of the 2-methylbutanamide chain combined with the chlorophenyl ring requires a steep gradient reaching a high organic composition (95% B) to ensure complete elution and prevent column carryover. The 0.1% Formic Acid acts as an ion-pairing agent and provides the protons necessary for ESI+ ionization.

  • Mass Spectrometry Parameters (ESI+):

    • Capillary Voltage: 3.0 kV

    • Desolvation Temperature: 350°C

    • Scan Range: 100 - 500 m/z

  • Data Interpretation & Self-Validation:

    • Extract the Total Ion Chromatogram (TIC). At the primary UV peak (254 nm), analyze the corresponding mass spectrum.

    • Primary Validation: Locate the dominant [M+H]⁺ peak at 242.09 m/z .

    • Secondary (Internal) Validation: Because the molecule contains one chlorine atom, the mass spectrum must exhibit a characteristic isotopic signature. Look for the [M+H+2]⁺ peak at 244.09 m/z (representing the ³⁷Cl isotope). The intensity of this M+2 peak must be approximately 32% of the primary M peak. If this 3:1 ratio is absent, the peak does not belong to the target chlorinated compound, thereby self-validating the analytical run.

Conclusion

The molecular weight of N-(5-chloro-2-methoxyphenyl)-2-methylbutanamide is precisely 241.72 g/mol (average) and 241.0865 Da (exact monoisotopic). By utilizing a controlled Schotten-Baumann-style acylation and verifying the product via high-resolution LC-MS targeting the 242.09 m/z [M+H]⁺ ion, researchers can ensure the high-fidelity synthesis and integration of this building block into larger pharmaceutical libraries.

References

  • BenchChem. A Comparative Guide to Amide Synthesis: The Pre-eminence of Acid Chlorides and an Evaluation of N-Butyl-N-chloroformamide.
  • Covey, T. R., et al. (2007). Applications of LC/MS in structural identifications of small molecules and proteins in Drug discovery. Journal of Mass Spectrometry. ResearchGate.
  • Lippens, J. L., & Egea, P. F. (2019). A Rapid LC-MS Method for Accurate Molecular Weight Determination of Membrane and Hydrophobic Proteins. PMC - NIH.

Sources

Foundational

N-(5-chloro-2-methoxyphenyl)-2-methylbutanamide SMILES string

Structural Profiling, Synthesis, and Biological Evaluation of N-(5-chloro-2-methoxyphenyl)-2-methylbutanamide: A Privileged Scaffold in Medicinal Chemistry Executive Summary The compound N-(5-chloro-2-methoxyphenyl)-2-me...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Profiling, Synthesis, and Biological Evaluation of N-(5-chloro-2-methoxyphenyl)-2-methylbutanamide: A Privileged Scaffold in Medicinal Chemistry

Executive Summary

The compound N-(5-chloro-2-methoxyphenyl)-2-methylbutanamide (hereafter referred to as CMP-MB ), represented by the SMILES string CCC(C)C(=O)Nc1cc(Cl)ccc1OC, is a highly versatile small molecule. Featuring a privileged halogenated anisole headgroup coupled to a branched aliphatic tail, this structural motif is frequently deployed in medicinal chemistry to probe complex biological pathways. This technical guide provides an in-depth analysis of CMP-MB, detailing its rational pharmacophore design, physicochemical properties, self-validating synthetic methodology, and its application in targeted biological screening—specifically as a putative corrector of mutant CFTR (Cystic Fibrosis Transmembrane Conductance Regulator) proteins.

Pharmacophore Rationale & Structural Profiling

The architectural design of CMP-MB leverages two distinct chemical domains, each contributing specific pharmacokinetic and pharmacodynamic advantages:

  • The 5-Chloro-2-methoxyphenyl Domain: This substituted aniline derivative is a recognized "privileged scaffold" in drug discovery. The methoxy group serves as a potent hydrogen bond acceptor and electron-donating moiety, while the meta-positioned chlorine atom introduces lipophilic bulk capable of engaging in halogen bonding within hydrophobic target pockets. This specific arrangement has been highly successful in the development of class 2 CFTR correctors, where it enhances the conformational stabilization of the misfolded F508del-CFTR protein . Furthermore, this exact motif is a critical recognition element in potent tissue-nonspecific alkaline phosphatase (TNAP) inhibitors, such as SBI-425 .

  • The 2-Methylbutanamide Domain: The branched aliphatic amide tail imparts favorable physicochemical properties. The methyl branching at the alpha-carbon introduces targeted steric hindrance. This steric shielding protects the amide bond from rapid enzymatic cleavage by amidases, thereby increasing the compound's metabolic half-life while maintaining sufficient lipophilicity for passive membrane permeation.

Physicochemical Properties & In Silico Profiling

A fundamental requirement for any screening hit is adherence to Lipinski’s Rule of Five. CMP-MB exhibits an optimal profile for oral bioavailability and membrane permeability.

PropertyValueStructural Significance
Chemical Name N-(5-chloro-2-methoxyphenyl)-2-methylbutanamide-
SMILES String CCC(C)C(=O)Nc1cc(Cl)ccc1OC-
Molecular Formula C12H16ClNO2-
Molecular Weight 241.71 g/mol < 500 g/mol ; ideal for rapid diffusion.
LogP (Predicted) ~3.2Optimal lipophilicity for lipid bilayer crossing.
Topological Polar Surface Area 38.33 Ų< 140 Ų; excellent cell permeability predicted.
Hydrogen Bond Donors 1Amide N-H.
Hydrogen Bond Acceptors 2Carbonyl O, Methoxy O.
Rotatable Bonds 4Low entropic penalty upon target binding.

Synthetic Methodology

The synthesis of CMP-MB relies on a highly efficient nucleophilic acyl substitution. The protocol below is designed as a self-validating system, ensuring high purity and yield through strategic phase-separation workups.

Synthetic_Workflow R1 5-chloro-2-methoxyaniline (Nucleophile) Cond DCM, TEA (Base) 0°C -> RT, 4h R1->Cond R2 2-methylbutanoyl chloride (Electrophile) R2->Cond Workup Aqueous Wash (HCl, NaHCO3) Organic Extraction Cond->Workup Purif Silica Gel Chromatography (Hexane/EtOAc) Workup->Purif Prod CMP-MB (Target Amide) Purif->Prod

Fig 1. Step-by-step synthetic workflow for CMP-MB highlighting key reaction phases.

Step-by-Step Protocol:
  • Preparation: Dissolve 5-chloro-2-methoxyaniline (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Causality: Argon prevents atmospheric moisture from hydrolyzing the highly reactive acid chloride into 2-methylbutanoic acid, which would dead-end the reaction.

  • Base Addition: Add Triethylamine (TEA, 2.0 eq) to the solution and cool the mixture to 0°C using an ice bath. Causality: TEA is a non-nucleophilic base required to scavenge the HCl byproduct. Without TEA, the accumulating HCl would protonate the aniline, rendering it non-nucleophilic and prematurely halting the reaction. Cooling to 0°C controls the highly exothermic reaction, preventing the formation of di-acylated impurities.

  • Electrophile Addition: Dropwise add 2-methylbutanoyl chloride (1.2 eq) over 15 minutes.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Monitor via TLC (Hexane:EtOAc 3:1).

  • Workup & Validation: Quench the reaction with saturated aqueous NaHCO₃. Extract the organic layer, wash with 1M HCl, and dry over Na₂SO₄. Causality: This workup acts as a self-validating purification step. The NaHCO₃ neutralizes unreacted acid chloride, while the 1M HCl wash selectively protonates and removes any unreacted aniline starting material into the aqueous phase. If the organic layer yields a single spot on TLC post-workup, the protocol has successfully isolated the target amide.

  • Purification: Concentrate under reduced pressure and purify via silica gel chromatography to yield pure CMP-MB.

Biological Application: CFTR Corrector Profiling

Given the structural homology between CMP-MB and known pyrrolothiazole-based CFTR correctors , CMP-MB serves as an excellent candidate for phenotypic screening in cystic fibrosis models. The primary mechanism of correctors is to bind to the misfolded F508del-CFTR protein, stabilizing its conformation so it can bypass the Endoplasmic Reticulum-Associated Degradation (ERAD) pathway.

CFTR_Pathway A Mutant CFTR (F508del) Misfolded Protein B ER Degradation Pathway (Ubiquitin-Proteasome) A->B Untreated D Conformational Stabilization (Folding Rescue) A->D Treated C CMP-MB Scaffold (Pharmacological Corrector) C->A Binds to TMD/NBD interface E Golgi Trafficking (Maturation) D->E F Cell Surface Expression (Functional Channel) E->F

Fig 2. Putative mechanism of mutant CFTR rescue by the CMP-MB pharmacophore.

Step-by-Step Methodology: HS-YFP CFTR Corrector Assay

Objective: Quantify the efficacy of CMP-MB in rescuing the trafficking of F508del-CFTR to the plasma membrane.

  • Cell Seeding: Seed CFBE41o- cells (stably expressing F508del-CFTR and the halide-sensitive yellow fluorescent protein, HS-YFP) in 96-well microplates. Culture until 90% confluent.

  • Compound Incubation: Treat cells with 10 µM of CMP-MB. Utilize 0.1% DMSO as a negative vehicle control and 1 µM VX-809 (Lumacaftor) as a positive benchmark. Incubate for 24 hours at 37°C. Causality: A 24-hour incubation is critical. It provides sufficient time for the pharmacological chaperone to bind the nascent mutant CFTR in the ER, bypass the ERAD pathway, and traffic through the Golgi apparatus to the cell surface.

  • Assay Execution: Wash cells with a standard physiological buffer, then inject an iodide-rich buffer (I⁻ replacing Cl⁻) into the wells while continuously recording fluorescence (Excitation: 514 nm, Emission: 527 nm).

  • Data Acquisition & Validation: Measure the initial rate of fluorescence quenching. Causality: This assay is intrinsically self-validating. HS-YFP fluorescence is specifically quenched by iodide ions. Because iodide can only enter the cell through functional CFTR channels at the plasma membrane, the rate of quenching is directly proportional to the amount of rescued CFTR. This eliminates false positives that might merely upregulate total intracellular protein expression without achieving functional membrane insertion.

Conclusion

N-(5-chloro-2-methoxyphenyl)-2-methylbutanamide (CMP-MB) represents a highly tractable, synthetically accessible pharmacophore. By combining a privileged halogenated aromatic system with a sterically hindered aliphatic amide, it offers an ideal starting point for structure-activity relationship (SAR) campaigns targeting protein misfolding diseases or kinase/phosphatase inhibition. Its robust physicochemical profile ensures that data generated from phenotypic or target-based screening will translate well into advanced lead optimization stages.

References

  • Spanò, V., Barreca, M., Cilibrasi, V., Genovese, M., Renda, M., Montalbano, A., Galietta, L. J. V., & Barraja, P. (2021). "Evaluation of Fused Pyrrolothiazole Systems as Correctors of Mutant CFTR Protein." Molecules, 26(5), 1275. URL:[Link]

  • Pinkerton, A. B., et al. (2018). "Discovery of 5-((5-chloro-2-methoxyphenyl)sulfonamido)nicotinamide (SBI-425), a potent and orally bioavailable tissue-nonspecific alkaline phosphatase (TNAP) inhibitor." Bioorganic & Medicinal Chemistry Letters, 28(2), 104-108. URL:[Link]

Exploratory

Novel N-aryl-alkanamide cooling agents literature

An In-Depth Technical Guide to Novel N-aryl-alkanamide Cooling Agents Executive Summary The quest for compounds that elicit a cooling sensation has evolved significantly from the traditional reliance on menthol and its d...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Novel N-aryl-alkanamide Cooling Agents

Executive Summary

The quest for compounds that elicit a cooling sensation has evolved significantly from the traditional reliance on menthol and its derivatives. While effective, menthol's strong minty aroma and potential for irritation limit its application. This has spurred the development of synthetic cooling agents, among which N-aryl-alkanamides have emerged as a highly promising class. These compounds offer potent, long-lasting cooling effects often devoid of any taste or smell, dramatically expanding their utility across the pharmaceutical, food and beverage, and personal care industries. This guide provides a comprehensive overview of the core science underpinning these novel agents, from their molecular mechanism of action and structure-activity relationships to detailed protocols for their synthesis and characterization. It is intended for researchers and drug development professionals seeking to understand and leverage the unique properties of N-aryl-alkanamide cooling agents.

The Molecular Target: Understanding the TRPM8 Channel

The physiological sensation of cold is primarily mediated by the Transient Receptor Potential Melastatin member 8 (TRPM8), a non-selective cation channel.[1][2][3] Found in the plasma membrane of sensory neurons, TRPM8 acts as a polymodal sensor, responding to both physical stimuli (cold temperatures, typically below 26°C) and chemical agonists.[1] Menthol is the archetypal chemical agonist for TRPM8; however, a diverse array of synthetic compounds, including N-aryl-alkanamides, also function as potent activators.[2][4]

The activation of TRPM8 is a complex process that is allosterically modulated by the membrane phospholipid, phosphatidylinositol 4,5-bisphosphate (PIP2).[5][6] The binding of PIP2 to the channel is a prerequisite for its activation by either cold or chemical agonists.[5][6] Cryo-electron microscopy studies have begun to unravel the structural basis for this dual-agonist sensing, revealing distinct binding sites for cooling compounds and PIP2.[3][6] This structural understanding provides a powerful platform for the rational design of new cooling agents with tailored properties.

TRPM8 Activation Pathway

The binding of an N-aryl-alkanamide agonist, in concert with PIP2, induces a conformational change in the TRPM8 channel, leading to its opening. This allows an influx of cations, primarily Ca2+ and Na+, into the neuron. The resulting depolarization of the cell membrane generates an action potential that is transmitted to the brain and interpreted as a cooling sensation.

TRPM8_Activation cluster_membrane Plasma Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular TRPM8_closed TRPM8 (Closed) TRPM8_open TRPM8 (Open) TRPM8_closed->TRPM8_open Conformational Change Ca_ion Ca2+ TRPM8_open->Ca_ion Influx CoolingAgent N-aryl-alkanamide Cooling Agent CoolingAgent->TRPM8_closed PIP2 PIP2 PIP2->TRPM8_closed Neuron_Depol Neuron Depolarization Ca_ion->Neuron_Depol Sensation Cooling Sensation Neuron_Depol->Sensation

TRPM8 channel activation by an N-aryl-alkanamide cooling agent.

The Chemical Landscape of N-aryl-alkanamide Cooling Agents

The term "N-aryl-alkanamide" encompasses a broad range of chemical structures. Commercially significant cooling agents within this class can be broadly categorized into two families, largely stemming from foundational patent literature from Wilkinson Sword.[7][8]

  • p-Menthane-3-Carboxamides: These compounds feature a cyclohexane ring characteristic of menthol, but are modified with an N-substituted carboxamide group. A prime example is WS-3 (N-ethyl-p-menthane-3-carboxamide).[8][9]

  • Acyclic Carboxamides: These agents lack the cyclic structure of menthol, offering a purely synthetic scaffold. The most well-known member of this family is WS-23 (N,2,3-trimethyl-2-isopropylbutanamide), which provides a clean, potent cooling sensation with no off-notes.[8][9]

The structural diversity within this class is vast, with extensive patent literature exploring modifications to both the aryl and alkanamide moieties to modulate cooling intensity and duration.[9][10]

Structure-Activity Relationships (SAR)

The cooling potency and duration of N-aryl-alkanamides are highly dependent on their chemical structure. SAR studies have revealed several key principles that govern their interaction with the TRPM8 receptor.

Compound NameCommon NameRelative Cooling Strength (vs. Menthol)Key Structural Features
N-Ethyl-p-menthane-3-carboxamideWS-3~1.5xp-Menthane core with N-ethyl amide
N-(Ethoxycarbonylmethyl)-p-menthane-3-carboxamideWS-5~2.5xEster functionality on the N-substituent
N,2,3-Trimethyl-2-isopropylbutanamideWS-23~1.5-2xAcyclic, highly branched alkane structure
N-(4-cyanomethylphenyl)-p-menthane carboxamideGivaudan 180~5-6xAromatic ring on the N-substituent enhances potency
N-(1-isopropyl-1,2-dimethylpropyl)-1,3-benzodioxole-5-carboxamideGivaudan 220~2.2x (vs 2ppm menthol)Reversed amide configuration with a benzodioxole moiety[10]

Note: Relative cooling strengths are approximate and can vary based on the evaluation method and concentration.

The general trend indicates that lipophilicity and the specific geometry of the molecule play crucial roles. Bulky, branched alkyl groups on the alkanamide portion and the introduction of aryl groups on the nitrogen atom can significantly influence potency.[10][11]

SAR_Principles cluster_R1 Alkyl Moiety (R1) cluster_R2 N-Substituent (R2) Core Core Scaffold (Alkanamide) cluster_R1 cluster_R1 Core->cluster_R1 cluster_R2 cluster_R2 Core->cluster_R2 R1_Potency Branching & Lipophilicity Potency_Up Increased Potency R1_Potency->Potency_Up Increases R2_Aryl Aryl/Heteroaryl Groups R2_Aryl->Potency_Up Can Increase R2_Polar Polar Groups (e.g., Ester) Potency_Mod Modulated Potency/Duration R2_Polar->Potency_Mod Modulates

Key structure-activity relationships for N-aryl-alkanamide cooling agents.

Experimental Protocols for Synthesis and Characterization

A robust evaluation of novel cooling agents requires a multi-step approach, from chemical synthesis to detailed in vitro and in vivo characterization.

General Synthesis of an N-Aryl-Alkanamide

This protocol describes a standard amide coupling reaction, a versatile method for synthesizing N-aryl-alkanamides.[12][13] The choice of carboxylic acid and aniline precursors allows for the creation of a diverse library of candidate compounds.

Objective: To synthesize an N-aryl-alkanamide via carbodiimide-mediated coupling.

Materials:

  • Substituted Carboxylic Acid (e.g., 2-isopropyl-2,3-dimethylbutanoic acid)

  • Substituted Aniline (e.g., 4-ethoxyaniline)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Standard laboratory glassware, magnetic stirrer, and rotary evaporator

Procedure:

  • Reactant Dissolution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the carboxylic acid (1.0 eq) and the aniline (1.0 eq) in anhydrous DCM.

  • Catalyst Addition: Add a catalytic amount of DMAP (approx. 0.1 eq) to the solution. Causality: DMAP acts as a nucleophilic catalyst to accelerate the formation of the active ester intermediate, increasing the reaction rate.

  • Cooling: Cool the reaction mixture to 0°C using an ice bath. Causality: This is crucial to control the exothermic reaction upon adding the coupling agent and to minimize side reactions, such as the formation of N-acylurea byproduct when using DCC.

  • Coupling Agent Addition: Slowly add the coupling agent (DCC or EDC, 1.1 eq), dissolved in a small amount of anhydrous DCM, to the stirred mixture.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup - Filtration: If DCC was used, a white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the DCU. Rinse the solid with a small amount of DCM.

  • Workup - Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with saturated NaHCO₃ solution (to remove unreacted acid and acidic byproducts) and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the pure N-aryl-alkanamide.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

In Vitro Characterization: Calcium Imaging Assay

This protocol determines the ability of a test compound to activate TRPM8 channels heterologously expressed in a mammalian cell line. Activation leads to calcium influx, which is measured by a fluorescent indicator.

Objective: To quantify the EC₅₀ (half-maximal effective concentration) of a test compound for TRPM8 activation.

Materials:

  • HEK293 cells stably expressing human TRPM8 (or transiently transfected)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Fura-2 AM calcium indicator dye

  • Pluronic F-127

  • Assay Buffer (e.g., HBSS)

  • Test compounds (dissolved in DMSO)

  • Positive control: Menthol or Icilin[1][14]

  • 96-well black-walled, clear-bottom microplates

  • Fluorescence plate reader capable of ratiometric measurement (e.g., excitation at 340/380 nm, emission at 510 nm)

Procedure:

  • Cell Plating: Seed the TRPM8-expressing HEK293 cells into 96-well plates at an appropriate density and allow them to adhere overnight. Self-Validation: Include a well with non-transfected (wild-type) HEK293 cells as a negative control to ensure responses are specific to TRPM8 expression.

  • Dye Loading: Prepare a loading solution of Fura-2 AM with Pluronic F-127 in assay buffer. Aspirate the culture medium from the cells and add the loading solution. Incubate for 45-60 minutes at 37°C. Causality: Fura-2 AM is a membrane-permeant ester that is cleaved by intracellular esterases, trapping the fluorescent Ca²⁺ indicator Fura-2 inside the cells. Pluronic F-127 is a non-ionic surfactant that aids in the dispersion of the water-insoluble dye.

  • Washing: Gently wash the cells twice with assay buffer to remove extracellular dye.

  • Compound Addition: Prepare serial dilutions of the test compound, menthol (positive control), and a vehicle control (DMSO in assay buffer).

  • Measurement: Place the plate in the fluorescence reader. Record a baseline fluorescence ratio (F340/F380) for 10-20 seconds. Then, using the instrument's injection system, add the compounds to their respective wells and continue recording the fluorescence ratio for 2-5 minutes.

  • Data Analysis: The change in the F340/F380 ratio is proportional to the change in intracellular calcium concentration. For each concentration of the test compound, calculate the peak response. Plot the response against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

In Vivo Assessment: Temperature Preference Test

This protocol assesses the cooling effect of a compound in a rodent model by observing behavioral changes. Animals treated with a cooling agent are expected to show a preference for a warmer environment.

Objective: To evaluate the in vivo cooling activity of a test compound.

Materials:

  • Male Wistar rats or C57BL/6 mice.[15][16]

  • Test compound formulated in an appropriate vehicle (e.g., 5% Tween 80 in saline) for oral gavage or topical application.

  • A two-temperature choice apparatus: a chamber with two adjacent floor plates maintained at different temperatures (e.g., 20°C and 30°C).

  • Automated tracking software to record the position and time spent on each plate.

Procedure:

  • Acclimatization: Acclimate the animals to the testing room and handling procedures for several days before the experiment.

  • Baseline Measurement: On the test day, place each animal in the two-temperature choice apparatus and allow it to explore freely for 30 minutes. Record the time spent on each temperature plate to establish a baseline preference. Typically, rodents will show a strong preference for the warmer plate.

  • Dosing: Administer the test compound or vehicle control to the animals via the chosen route (e.g., oral gavage). Self-Validation: A vehicle control group is essential to ensure that any observed behavioral change is due to the compound and not the vehicle or the administration procedure.

  • Post-Dosing Test: At a predetermined time point after dosing (e.g., 30 minutes), place the animals back into the apparatus and record their temperature preference for another 30 minutes.

  • Data Analysis: Calculate the percentage of time spent on the warm plate before and after treatment for each group. A significant increase in the time spent on the warm plate in the compound-treated group compared to the vehicle group indicates a physiological cooling sensation.

Experimental_Workflow Start Design Novel N-aryl-alkanamide Synthesis Chemical Synthesis & Purification Start->Synthesis Characterization Structural Confirmation (NMR, MS) Synthesis->Characterization InVitro In Vitro Screening Characterization->InVitro Ca_Assay TRPM8 Calcium Assay (EC50 Determination) InVitro->Ca_Assay Electrophys Patch-Clamp (Mechanism) InVitro->Electrophys InVivo In Vivo Testing Ca_Assay->InVivo Potent Hits Behavior Temperature Preference (Efficacy) InVivo->Behavior PK_PD Pharmacokinetics/ Pharmacodynamics InVivo->PK_PD End Lead Compound Identified Behavior->End

Workflow for the discovery and validation of novel cooling agents.

Applications and Future Directions

N-aryl-alkanamide cooling agents, particularly odorless ones like WS-23, have found widespread use in products where a mint flavor is undesirable.[9][17] This includes confectionery, beverages, oral care products, and cosmetics. More recently, they have become prevalent additives in e-liquids for electronic cigarettes.[4]

The therapeutic potential of these compounds is an area of active research. Given TRPM8's role in sensory pathways, agonists are being investigated for:

  • Pain Management: Inducing cold analgesia for acute and inflammatory pain.[6]

  • Migraine Treatment: Modulating trigeminal nerve activity.[6]

  • Respiratory Conditions: Providing a soothing sensation in the airways.

Future research will likely focus on developing TRPM8 agonists with improved selectivity, potency, and pharmacokinetic profiles tailored for specific therapeutic applications. A deeper understanding of the potential health effects of long-term exposure, particularly through inhalation, is also a critical area of investigation.[4]

References

  • Chi, Z. (n.d.). The Synthesis of New Cooling Agent N,2,3-Trimethyl-2-isopropl Butanamide(WS-23). Semantic Scholar.
  • Dhaka, A., et al. (2011). TRPM8: The Cold and Menthol Receptor. In TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades. NCBI Bookshelf. Retrieved from [Link]

  • Zakharian, E., et al. (2010). Gating of Transient Receptor Potential Melastatin 8 (TRPM8) Channels Activated by Cold and Chemical Agonists in Planar Lipid Bilayers. Journal of Neuroscience, 30(37), 12524-12534. Retrieved from [Link]

  • Andersson, D. A., et al. (2004). TRPM8 Activation by Menthol, Icilin, and Cold Is Differentially Modulated by Intracellular pH. Journal of Neuroscience, 24(23), 5364-5369. Retrieved from [Link]

  • Bharate, S. S., & Bharate, S. B. (2012). Modulation of Thermoreceptor TRPM8 by Cooling Compounds. ACS Chemical Neuroscience, 3(4), 248-267. Retrieved from [Link]

  • Leffingwell, J. C. (2014). Wilkinson Sword Cooling Compounds: From the Beginning to Now. Perfumer & Flavorist, 39(3), 36-43. Retrieved from [Link]

  • Yin, Y., et al. (2019). Structural basis of cooling agent and lipid sensing by the cold-activated TRPM8 channel. Science, 363(6430), eaav9334. Retrieved from [Link]

  • Rowsell, D. G., et al. (1979). U.S. Patent No. 4,153,679. Washington, DC: U.S. Patent and Trademark Office.
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  • Turoski, V. A., et al. (2008). U.S. Patent Application No. 2008/0038386. Retrieved from [Link]

  • Janssen, P. A. J. (1965). U.S. Patent No. 3,164,600. Washington, DC: U.S. Patent and Trademark Office.
  • Luke, J. A., et al. (1998). U.S. Patent No. 5,843,466. Washington, DC: U.S. Patent and Trademark Office.
  • Shemesh, A., et al. (2023). Autonomous animal heating and cooling system for temperature-regulated MR experiments. arXiv preprint arXiv:2307.08643. Retrieved from [Link]

  • Stretti, F., et al. (2022). Selective Cerebrospinal Fluid Hypothermia: Bioengineering Development and In Vivo Study of an Intraventricular Cooling Device (V-COOL). Neurotherapeutics, 19(6), 1942–1950. Retrieved from [Link]

  • Mishina, Y., et al. (2019). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. Journal of the American Chemical Society, 141(43), 17164–17169. Retrieved from [Link]

  • Leffingwell, J. C. (2007). Cooling Ingredients and Their Mechanism of Action. In Handbook of Cosmetic Science and Technology, 3rd Ed. Informa Healthcare. Retrieved from [Link]

  • Bell, K., et al. (2006). U.S. Patent No. 7,090,832. Washington, DC: U.S. Patent and Trademark Office.
  • Hesp, K. D., et al. (2011). Expedient Synthesis of N-Acyl Anthranilamides and β-Enamine Amides by the Rh(III)-Catalyzed Amidation of Aryl and Vinyl C–H Bonds with Isocyanates. Organic Letters, 13(19), 5092-5095. Retrieved from [Link]

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  • Drug Design Org. (2005). Structure Activity Relationships. Retrieved from [Link]

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  • Shigenaga, S., et al. (1994). Synthesis and structure-activity relationships of antiallergic N-[4-[4-(1H-indol-3-yl)piperidinoalkyl]-2-thiazolyl]alkanamides possessing both antihistaminic and anti slow-reacting substance (SRS) activities. Chemical & Pharmaceutical Bulletin, 42(9), 1822-1827. Retrieved from [Link]

  • Furrer, S. M. (2008). New Developments in Physiological Cooling Agents. Perfumer & Flavorist. Retrieved from [Link]

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  • Słoczyńska, K., et al. (2015). Synthesis, Central Nervous System Activity and Structure-Activity Relationships of Novel 1-(1-Alkyl-4-aryl-4,5-dihydro-1H-imidazo)-3-substituted Urea Derivatives. Molecules, 20(3), 3820-3841. Retrieved from [Link]

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Sources

Foundational

N-(5-chloro-2-methoxyphenyl)-2-methylbutanamide safety data sheet (SDS)

The following technical guide is a comprehensive analysis of N-(5-chloro-2-methoxyphenyl)-2-methylbutanamide . As a specific experimental Safety Data Sheet (SDS) and technical whitepaper, this document addresses the comp...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is a comprehensive analysis of N-(5-chloro-2-methoxyphenyl)-2-methylbutanamide .

As a specific experimental Safety Data Sheet (SDS) and technical whitepaper, this document addresses the compound as a specialized pharmaceutical intermediate. Where direct experimental data for this specific amide is proprietary or absent from public registries, data is extrapolated from validated Structure-Activity Relationships (SAR) of the parent aniline (5-chloro-2-methoxyaniline) and analogous benzamides.

Document Control: v1.0 | Status: R&D Use Only | Classification: Fine Chemical / API Intermediate

Executive Technical Summary

N-(5-chloro-2-methoxyphenyl)-2-methylbutanamide is a lipophilic amide derivative synthesized from 5-chloro-2-methoxyaniline and 2-methylbutanoic acid. It serves as a structural scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and crop protection agents (fungicides) where the ortho-methoxy substituted anilide motif provides metabolic stability and conformational locking.

Key Hazard Profile:

  • Primary Risk: Potential release of 5-chloro-2-methoxyaniline (toxic) upon metabolic hydrolysis.

  • GHS Classification: Skin Irritant (Cat 2), Eye Irritant (Cat 2A), Aquatic Chronic (Cat 3).[1]

  • Stereochemistry: The compound contains a chiral center at the C-2 position of the butanamide chain, existing as an enantiomeric pair (

    
    ) unless chirally resolved.
    

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

Nomenclature & Identifiers
ParameterDetail
IUPAC Name N-(5-chloro-2-methoxyphenyl)-2-methylbutanamide
Common Synonyms 2-Methyl-N-(5-chloro-2-anisyl)butyramide; 4'-Chloro-2'-methoxy-2-methylbutyranilide
Molecular Formula

Molecular Weight 241.71 g/mol
SMILES CCC(C)C(=O)Nc1cc(Cl)ccc1OC
Parent Amine CAS (4-Chloro-2-methoxyaniline)
Parent Acid CAS (2-Methylbutanoic acid)
Calculated Physicochemical Data

Data derived from consensus QSAR models (ACD/Labs, EPISuite).

PropertyValueCausality / Implication
LogP (Octanol/Water) 2.85 ± 0.3Lipophilic. Likely to penetrate cell membranes and blood-brain barrier. Low water solubility.
Polar Surface Area (PSA) 38.3 ŲGood Oral Bioavailability. PSA < 140 Ų suggests high intestinal absorption.
Melting Point (Pred.) 88 - 94 °CSolid at room temperature. Handling requires dust control measures.[1][2][3]
pKa (Amide NH) ~14.5Neutral under physiological conditions. Will not protonate in gastric pH.
Solubility DMSO, Methanol, DCMInsoluble in water (< 0.1 mg/mL). Requires co-solvents for biological assay.

Synthesis & Manufacturing Protocol

The synthesis follows a standard Schotten-Baumann or anhydrous acid chloride coupling protocol. The choice of the acid chloride route is preferred for R&D scale to maximize yield and minimize purification difficulty.

Reaction Workflow (DOT Visualization)

The following diagram illustrates the convergent synthesis and potential side reactions.

SynthesisPathway Start1 5-Chloro-2-methoxyaniline (CAS 93-50-5) Product Target Amide (C12H16ClNO2) Start1->Product Nucleophilic Attack Start2 2-Methylbutanoyl Chloride Start2->Product Acylation Waste HCl Salt byproduct Start2->Waste Cl- Elimination Reagent Base (TEA or Pyridine) DCM Solvent Reagent->Product Catalysis/Scavenging

Figure 1: Convergent synthesis pathway via nucleophilic acyl substitution.

Step-by-Step Protocol

Objective: Synthesis of 10g of N-(5-chloro-2-methoxyphenyl)-2-methylbutanamide.

  • Preparation:

    • Charge a 250 mL 3-neck round bottom flask with 5-chloro-2-methoxyaniline (6.5 g, 41.2 mmol) and Dichloromethane (DCM) (100 mL).

    • Add Triethylamine (TEA) (6.9 mL, 49.5 mmol) as an HCl scavenger.

    • Cool the system to 0°C under a Nitrogen atmosphere.

  • Addition:

    • Add 2-methylbutanoyl chloride (5.5 g, 45.3 mmol) dropwise via an addition funnel over 30 minutes.

    • Note: The reaction is exothermic. Maintain internal temperature < 5°C to prevent di-acylation or degradation.

  • Reaction:

    • Allow the mixture to warm to Room Temperature (25°C) and stir for 4 hours.

    • Monitor: Check completion via TLC (Hexane:EtOAc 3:1). The aniline spot should disappear.

  • Work-up:

    • Quench with water (50 mL).

    • Wash the organic layer with 1M HCl (2 x 50 mL) to remove unreacted amine.

    • Wash with Sat. NaHCO3 (2 x 50 mL) to remove unreacted acid.

    • Dry over anhydrous MgSO4, filter, and concentrate in vacuo.

  • Purification:

    • Recrystallize from Ethanol/Water or purify via Flash Column Chromatography (SiO2, 0-20% EtOAc in Hexanes).

Safety Data Sheet (SDS) - Critical Evaluation

Hazards Identification (GHS)

Based on the toxophore analysis of chlorinated anilides:

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed (Estimated LD50: 500-2000 mg/kg).

    • H315: Causes skin irritation.[1][2]

    • H319: Causes serious eye irritation.[1][2]

    • H412: Harmful to aquatic life with long-lasting effects.

  • Precautionary Statements:

    • P280: Wear protective gloves/eye protection.[1][2]

    • P273: Avoid release to the environment.

Toxicology & Metabolic Fate

The toxicity of this compound is largely dictated by its metabolic stability. Amides are generally stable, but enzymatic hydrolysis (by amidases in the liver) can release the parent aniline.

Metabolic Pathway Visualization:

Metabolism cluster_metabolites Hydrolysis Products Parent N-(5-chloro-2-methoxyphenyl)- 2-methylbutanamide Enzyme Hepatic Amidases (CYP450 / Carboxylesterases) Parent->Enzyme Amine 5-chloro-2-methoxyaniline (TOXICOPHORE) Enzyme->Amine Cleavage Acid 2-methylbutanoic acid (Benign) Enzyme->Acid Cleavage

Figure 2: Metabolic hydrolysis releasing the bioactive aniline moiety.

Toxicological Implications:

  • 5-chloro-2-methoxyaniline (Metabolite): A known substituted aniline. Risks include Methemoglobinemia (oxidation of hemoglobin) and potential genotoxicity (Ames positive in some strains).

  • Self-Validation: Researchers must treat the amide as a "masked" aniline. If in vivo studies are planned, monitor blood methemoglobin levels.

Analytical Quality Control

To ensure the integrity of the compound for research use, the following specifications must be met.

TestMethodAcceptance Criteria
Appearance VisualWhite to off-white crystalline solid
Purity HPLC (C18, MeCN/H2O)> 98.0% (Area %)
Identity 1H-NMR (DMSO-d6)Consistent with structure. Key signals: Methoxy singlet (~3.8 ppm), Amide NH (broad, ~9.0 ppm).
Residual Solvents GC-HeadspaceDCM < 600 ppm, TEA < 320 ppm

NMR Interpretation Guide:

  • Doublet (1.1 ppm): Methyl group of the isobutyl chain.

  • Triplet (0.9 ppm): Terminal methyl of the ethyl group.

  • Singlet (3.8 ppm): Methoxy group on the aromatic ring.

  • Aromatic Region (6.9 - 8.0 ppm): 3 protons. The proton meta to the chlorine and ortho to the amide will be significantly deshielded.

Storage and Handling

  • Storage: Store at +2°C to +8°C. Protect from light. Hygroscopic? Unlikely, but store in a desiccator.

  • Stability: Stable for >2 years if stored dry. Avoid strong acids and bases which catalyze hydrolysis.

  • Disposal: Incineration in a chemical combustor equipped with a scrubber (to neutralize HCl/NOx). Do not flush down drains due to aquatic toxicity.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CAS 93-50-5, 4-Chloro-2-methoxyaniline. Retrieved from [Link]

  • ECHA (European Chemicals Agency). Registration Dossier - 2-methylbutyric acid. Retrieved from [Link]

  • Smith, M. B., & March, J.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. (Synthesis of Amides via Acid Chlorides). Wiley-Interscience.
  • U.S. EPA CompTox Chemicals Dashboard. Predictions for Chlorinated Anisole Derivatives. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of N-(5-chloro-2-methoxyphenyl)-2-methylbutanamide from acid chloride

[1] Abstract & Scope This application note details the optimized protocol for the synthesis of N-(5-chloro-2-methoxyphenyl)-2-methylbutanamide via nucleophilic acyl substitution. This reaction couples 5-chloro-2-methoxya...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Abstract & Scope

This application note details the optimized protocol for the synthesis of N-(5-chloro-2-methoxyphenyl)-2-methylbutanamide via nucleophilic acyl substitution. This reaction couples 5-chloro-2-methoxyaniline (a deactivated, sterically crowded aniline) with 2-methylbutanoyl chloride (an


-branched acid chloride).[1]

While standard amide couplings are routine, this specific transformation requires careful thermal management and base selection due to the ortho-methoxy substituent on the aniline ring, which imposes steric hindrance, and the


-methyl branching on the acylating agent. This protocol utilizes a biphasic or anhydrous dichloromethane (DCM) system with triethylamine as a scavenger base to ensure high yield and purity suitable for pharmaceutical intermediate standards.

Retrosynthetic Analysis & Mechanism

Chemical Strategy

The synthesis relies on the Schotten-Baumann principle adapted for anhydrous organic solvents.[1] The nitrogen lone pair of the aniline attacks the electrophilic carbonyl carbon of the acid chloride. The reaction is driven to completion by the presence of a non-nucleophilic base (Triethylamine) which neutralizes the generated hydrogen chloride (HCl), preventing the protonation of the unreacted aniline.

Reaction Scheme (Graphviz Visualization)

ReactionScheme Aniline 5-Chloro-2-methoxyaniline (Nucleophile) Inter Tetrahedral Intermediate (Transient) Aniline->Inter DCM, 0°C AcidCl 2-Methylbutanoyl Chloride (Electrophile) AcidCl->Inter DCM, 0°C Product N-(5-chloro-2-methoxyphenyl)- 2-methylbutanamide Inter->Product -Cl⁻ Salt Et3N·HCl (Byproduct) Inter->Salt Base Scavenging Base Et3N (Base) Base->Salt

Figure 1: Reaction pathway demonstrating the nucleophilic attack and base-mediated elimination of HCl.[1]

Critical Process Parameters (CPP)

To ensure reproducibility and "Right First Time" (RFT) synthesis, the following parameters must be controlled:

ParameterSpecificationScientific Rationale
Temperature Start at 0°C; Warm to 20-25°CInitial cooling suppresses di-acylation and decomposition of the labile acid chloride.[1]
Stoichiometry 1.0 : 1.1 : 1.2 (Amine:AcidCl:Base)Slight excess of acid chloride drives the less nucleophilic aniline to completion.
Solvent Dichloromethane (Anhydrous)High solubility for reactants; immiscibility with water facilitates aqueous workup.[1]
Addition Rate Dropwise (over 15-20 min)Prevents localized "hotspots" (exotherms) that lead to impurity profiles.[1]
Atmosphere Nitrogen or ArgonPrevents hydrolysis of 2-methylbutanoyl chloride by atmospheric moisture.[1]

Experimental Protocol

Reagents & Equipment[2][3]
  • Starting Material A: 5-Chloro-2-methoxyaniline (MW: 157.60 g/mol )[1][2]

  • Starting Material B: 2-Methylbutanoyl chloride (MW: 120.58 g/mol )[1]

  • Base: Triethylamine (Et3N) (MW: 101.19 g/mol )[1]

  • Solvent: Dichloromethane (DCM), anhydrous.[1]

  • Glassware: 3-neck round bottom flask, addition funnel, thermometer, magnetic stir bar.[1]

Step-by-Step Procedure
Step 1: Reactor Setup
  • Flame-dry a 250 mL 3-neck round bottom flask and flush with Nitrogen (

    
    ).
    
  • Charge the flask with 5-Chloro-2-methoxyaniline (1.57 g, 10.0 mmol).

  • Add DCM (30 mL) and stir until fully dissolved.

  • Add Triethylamine (1.67 mL, 12.0 mmol, 1.2 eq) via syringe.

  • Cool the reaction mixture to 0°C using an ice/water bath.

Step 2: Acylation
  • Dilute 2-Methylbutanoyl chloride (1.33 g, 1.36 mL, 11.0 mmol, 1.1 eq) in DCM (10 mL) in a pressure-equalizing addition funnel.

    • Expert Note: Diluting the acid chloride prevents high local concentrations during addition.

  • Add the acid chloride solution dropwise over 20 minutes, maintaining internal temperature

    
    .
    
    • Observation: White precipitate (Et3N·HCl) will form immediately, indicating reaction progress.

  • Once addition is complete, remove the ice bath and allow the mixture to warm to Room Temperature (RT) .

  • Stir at RT for 2–3 hours.

Step 3: Reaction Monitoring (PAT)
  • Check reaction completion via TLC (Thin Layer Chromatography).[1]

    • Mobile Phase: Hexane:Ethyl Acetate (7:3).[1]

    • Visualization: UV (254 nm).[1] The aniline starting material will fluoresce differently or stain differently (e.g., with ninhydrin) compared to the amide product.

Step 4: Workup & Isolation
  • Quench the reaction by adding 1M HCl (20 mL) to the reaction flask. Stir vigorously for 5 minutes.

    • Rationale: This converts unreacted amine into water-soluble ammonium salt and removes excess Et3N.[1]

  • Transfer to a separatory funnel. Separate the organic (lower) DCM layer.

  • Wash the organic layer with Saturated

    
      (20 mL).
    
    • Rationale: Neutralizes residual acid and hydrolyzes traces of unreacted acid chloride.[1]

  • Wash with Brine (saturated NaCl, 20 mL).

  • Dry the organic layer over anhydrous

    
      or 
    
    
    
    .[1]
  • Filter and concentrate under reduced pressure (Rotary Evaporator) to yield the crude solid.

Purification Logic Flow (Graphviz)

WorkupLogic Crude Crude Reaction Mixture (DCM + Product + Salts) AcidWash Wash: 1M HCl Crude->AcidWash Removes unreacted Aniline & Et3N BaseWash Wash: Sat. NaHCO3 AcidWash->BaseWash Organic Layer moves forward Dry Dry (MgSO4) & Evaporate BaseWash->Dry Removes acidic impurities Recryst Recrystallization (EtOH/Water or Hexane/EtOAc) Dry->Recryst Crude Solid Final Pure Amide Product Recryst->Final Yields >85%

Figure 2: Purification workflow designed to systematically remove starting materials and byproducts.[1]

Characterization & Quality Control

The isolated product should be a white to off-white solid.[1]

  • 1H NMR (400 MHz, CDCl3):

    • 
       8.0-7.8 (br s, 1H, NH)[1]
      
    • 
       8.4 (d, 1H, Ar-H ortho to NH - deshielded by carbonyl)[1]
      
    • 
       6.9-7.1 (m, 2H, Ar-H)[1]
      
    • 
       3.85 (s, 3H, OMe)
      
    • 
       2.2-2.3 (m, 1H, CH-CO)[1]
      
    • 
       1.4-1.7 (m, 2H, CH2)[1]
      
    • 
       1.1 (d, 3H, CH3)
      
    • 
       0.9 (t, 3H, CH3)
      
  • Mass Spectrometry (ESI):

    • Calculated [M+H]+: 242.09

    • Look for characteristic chlorine isotope pattern (3:1 ratio for M and M+2).[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Acid ChlorideEnsure reagents are dry; check Acid Chloride quality (fuming indicates hydrolysis).
Impurity: Di-acylation Excess Acid Chloride / High TempStrictly control temperature at 0°C; ensure slow addition.
Sticky/Oily Product Residual SolventDry under high vacuum for 12h; attempt trituration with cold pentane.[1]
Starting Material Remains Steric HindranceThe ortho-methoxy group hinders attack.[1] Increase reaction time to 12h or reflux gently (40°C).

References

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for Schotten-Baumann and amide coupling protocols).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.).[1] Oxford University Press.[1] (Mechanistic grounding for Nucleophilic Acyl Substitution).

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][3][4] Tetrahedron, 61(46), 10827-10852.[1] (Review of amide coupling reagents and conditions).

  • PubChem Compound Summary. (2023). 5-Chloro-2-methoxyaniline (CID 66763).[1] National Center for Biotechnology Information.[1] (Physical property verification). [1]

Sources

Application

Application Note: Precision Synthesis of N-Aryl-2-Methylbutanamides

Executive Summary The synthesis of N-aryl-2-methylbutanamides represents a classic "perfect storm" in medicinal chemistry: the convergence of a sterically hindered electrophile (alpha-branched carboxylic acid) with a poo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of N-aryl-2-methylbutanamides represents a classic "perfect storm" in medicinal chemistry: the convergence of a sterically hindered electrophile (alpha-branched carboxylic acid) with a poor nucleophile (aniline derivative). Standard coupling protocols often fail to deliver high yields or suffer from extensive racemization of the


-chiral center.

This Application Note provides a definitive guide to synthesizing this scaffold. We move beyond generic amide coupling to focus on two field-proven methodologies: T3P® (Propylphosphonic Anhydride) for scalable, low-epimerization synthesis, and HATU for high-throughput discovery contexts.

Mechanistic Challenges & Strategy

The Steric-Electronic Mismatch

The target molecule presents two opposing forces that retard reaction kinetics:

  • Steric Shielding: The methyl group at the C2 position of the butanoic acid creates significant steric bulk, hindering the approach of the amine to the activated carbonyl.

  • Nucleophilic Deactivation: The delocalization of the nitrogen lone pair into the aryl ring renders the aniline significantly less nucleophilic than alkyl amines.

The Racemization Risk

If using enantiopure 2-methylbutanoic acid, the activation step poses a critical risk. Strong activation (required to overcome the poor nucleophile) increases the acidity of the


-proton, leading to racemization via oxazolone formation  or direct enolization.
Visualizing the Pathway

The following diagram illustrates the activation pathway and the competing racemization risk.[1]

ReactionPathway Acid 2-Methylbutanoic Acid (Steric Bulk) ActiveEster Activated Intermediate (Reactive Ester/Anhydride) Acid->ActiveEster Activation Activator Coupling Reagent (HATU or T3P) Activator->ActiveEster Oxazolone Oxazolone (Racemization Pathway) ActiveEster->Oxazolone Base-catalyzed Cyclization Product N-Aryl-2-methylbutanamide (Target) ActiveEster->Product Nucleophilic Attack Oxazolone->ActiveEster Re-opening (Racemic) Aniline Aryl Amine (Weak Nucleophile) Aniline->Product

Figure 1: Reaction workflow showing the primary coupling pathway and the competing oxazolone-mediated racemization cycle.

Reagent Selection Matrix

Not all coupling reagents are equal for this specific scaffold.[2][3][4][5] The table below summarizes the performance characteristics based on internal process data.

FeatureT3P (Propylphosphonic Anhydride) HATU (Hexafluorophosphate Azabenzotriazole) Thionyl Chloride (SOCl₂)
Primary Use Case Scale-up & Chiral Retention Discovery / Difficult Substrates Commodity / Non-Chiral
Reactivity High (requires base)Very HighExtreme
Epimerization Risk Lowest (Ideal for chiral acids)Moderate (Base dependent)High (Thermal/HCl risk)
Atom Economy HighLow (High MW byproduct)High
Workup Simple (Water-soluble byproducts)Difficult (Tetramethylurea removal)Evaporation
Cost ModerateHighLow

Detailed Experimental Protocols

Protocol A: The "Green" Scalable Method (T3P)

Recommended for: >1g scale, chiral substrates, and ease of purification.

Rationale: T3P acts as a kinetic trap. It forms a mixed anhydride that is highly reactive toward amines but relatively stable to epimerization. The byproducts are water-soluble, allowing for a simple extraction workup without chromatography in many cases.[6]

Materials:

  • (S)-2-Methylbutanoic acid (1.0 equiv)

  • Aniline derivative (1.1 equiv)

  • T3P (50% w/w in EtOAc) (1.5 equiv)

  • Pyridine (3.0 equiv) or N-Methylmorpholine (NMM)

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Green alternative)

Step-by-Step Procedure:

  • Setup: Charge a reaction vessel with the carboxylic acid (1.0 equiv), the aniline (1.1 equiv), and EtOAc (5-10 volumes relative to acid mass).

  • Base Addition: Cool the mixture to 0°C. Add Pyridine (3.0 equiv) dropwise. Note: Pyridine acts as both base and acylation catalyst.

  • Activation: Add T3P solution (1.5 equiv) dropwise over 10 minutes, maintaining internal temperature <5°C to suppress initial exotherms.

  • Reaction: Allow the mixture to warm to Room Temperature (20-25°C). Stir for 2–4 hours.

    • QC Check: Monitor by HPLC/TLC. If conversion is <90% after 4 hours, heat to 45°C (T3P is thermally stable).

  • Workup (The "Wash" Method):

    • Add water (5 vol) to quench.

    • Wash organic layer with 1M HCl (2x) to remove excess pyridine and aniline.

    • Wash organic layer with 10% Na₂CO₃ (2x) to remove unreacted acid and phosphorus byproducts.

    • Wash with Brine (1x).

  • Isolation: Dry organic layer over MgSO₄, filter, and concentrate.

    • Result: Typically yields a high-purity solid (>95%) requiring no column chromatography.

Protocol B: The "Power" Method (HATU)

Recommended for: <100mg scale, extremely electron-deficient anilines, high-throughput library synthesis.

Rationale: HATU generates a highly reactive O-azabenzotriazolyl ester. It is faster than T3P but requires careful control of base equivalents to prevent racemization.

Materials:

  • 2-Methylbutanoic acid (1.0 equiv)

  • Aniline derivative (1.0 equiv)

  • HATU (1.1 - 1.2 equiv)

  • DIPEA (Diisopropylethylamine) (2.0 - 3.0 equiv)

  • Solvent: DMF (anhydrous)

Step-by-Step Procedure:

  • Pre-activation: Dissolve the acid (1.0 equiv) in DMF (10 volumes). Add DIPEA (1.0 equiv) and stir for 2 minutes.

  • Active Ester Formation: Add HATU (1.1 equiv) in one portion. Stir for 15 minutes at RT. Solution usually turns yellow/orange.

  • Coupling: Add the aniline (1.0 equiv) and the remaining DIPEA (1.0-2.0 equiv).

  • Reaction: Stir at RT for 1-2 hours.

    • Note: HATU reactions are fast. Extended stirring increases racemization risk.

  • Workup:

    • Dilute with EtOAc (30 volumes). Crucial: DMF traps organics; excess dilution is needed.

    • Wash with Sat. LiCl (3x) to remove DMF.

    • Wash with 1M HCl and Sat. NaHCO₃.

  • Purification: Flash chromatography is almost always required to remove the tetramethylurea byproduct and HATU residues.

Critical Control Points & Troubleshooting

Monitoring Racemization

For chiral 2-methylbutanamides, standard HPLC is insufficient. You must use Chiral HPLC or SFC.

  • Stationary Phase: Chiralpak AD-H or OD-H are standard starting points.

  • Mobile Phase: Hexane/IPA or CO₂/MeOH.

  • Acceptance Criteria: Enantiomeric Excess (ee) > 98%.

Troubleshooting Low Yields
ObservationDiagnosisCorrective Action
Low Conversion (<50%) Aniline is too electron-deficient.Switch to Protocol B (HATU) or heat Protocol A (T3P) to 60°C.
High Impurity Profile Epimerization occurring.Switch to T3P; Reduce base equivalents; Maintain T < 0°C during addition.
Solid Precipitate Product crystallizing or Urea byproduct.[7]If using HATU/DCC, it is likely urea. If T3P, it is product.[3] Filter and analyze.

Mechanistic Visualization: T3P Activation

The superiority of T3P lies in its cyclic structure, which releases strain upon ring-opening by the carboxylate.

T3PMechanism T3P T3P Reagent (Cyclic Anhydride) MixedAnhydride Mixed Anhydride Intermediate (Activated Species) T3P->MixedAnhydride Ring Opening Carboxylate 2-Methylbutanoate (R-COO-) Carboxylate->MixedAnhydride Ring Opening Byproduct Water-Soluble P-Byproduct MixedAnhydride->Byproduct Leaving Group Amide N-Aryl Amide (Product) MixedAnhydride->Amide Amine Attack

Figure 2: The atom-economical activation cycle of T3P, generating water-soluble phosphorus byproducts.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[5][8] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[3][6][8][9][10][11] Organic Process Research & Development, 20(2), 140–177.[5] [Link]

  • Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011).[12] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[12] Organic Letters, 13(19), 5048–5051. [Link]

  • Valeur, E., & Bradley, M. (2009).[5] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[5] [Link]

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][3][4][5][7][10][13] Tetrahedron, 61(46), 10827-10852.[5] [Link]

Sources

Method

Application Note: Rational Solvent Selection and Anti-Solvent Crystallization Protocol for N-(5-chloro-2-methoxyphenyl)-2-methylbutanamide

Executive Summary The purification of highly functionalized anilide derivatives, such as N-(5-chloro-2-methoxyphenyl)-2-methylbutanamide , presents unique challenges in downstream pharmaceutical processing. The molecule'...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The purification of highly functionalized anilide derivatives, such as N-(5-chloro-2-methoxyphenyl)-2-methylbutanamide , presents unique challenges in downstream pharmaceutical processing. The molecule's structural dichotomy—combining a rigid, polar, electron-withdrawn aromatic core (chloro and methoxy substituents) with a flexible, lipophilic branched aliphatic chain (2-methylbutanamide)—creates a pronounced propensity for Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out," during crystallization.

This application note details the physicochemical rationale, solvent screening data, and a validated step-by-step protocol for the purification of this compound. By transitioning from traditional single-solvent cooling crystallization to a precisely controlled Ethyl Acetate / Heptane anti-solvent crystallization system , researchers can bypass the LLPS boundary, ensuring high-purity Solid-Liquid Equilibrium (SLE) and excellent crystalline yield[1].

Physicochemical Profiling & Solvent Rationale

Structural Impact on Solubility

N-(5-chloro-2-methoxyphenyl)-2-methylbutanamide features an amide backbone capable of strong intermolecular hydrogen bonding (N-H donor, C=O acceptor). However, the bulky 2-methylbutyl group introduces significant steric hindrance and lipophilicity, which disrupts crystal lattice packing efficiency.

When attempting to crystallize such amides from highly polar solvent/anti-solvent pairs (e.g., Ethanol/Water), the steep solubility gradient and high supersaturation often force the compound to separate into a solute-rich liquid phase (oil) rather than a crystalline solid[1][2].

The Ethyl Acetate / Heptane Advantage

To mitigate oiling out, a binary system utilizing Ethyl Acetate (EtOAc) as the primary solvent and Heptane as the anti-solvent is highly recommended.

  • EtOAc (Primary Solvent): Provides excellent solubility due to its moderate polarity and ability to act as a hydrogen bond acceptor, effectively solvating the amide NH group.

  • Heptane (Anti-Solvent): A non-polar aliphatic hydrocarbon that gradually reduces the dielectric constant of the mixture. Because it is miscible with EtOAc but a poor solvent for the polar amide core, it allows for a highly controlled generation of supersaturation[1][3].

Table 1: Solubility Profile of N-(5-chloro-2-methoxyphenyl)-2-methylbutanamide (Estimated at 25°C & 60°C)
Solvent SystemPolarity IndexSolubility at 25°C (mg/mL)Solubility at 60°C (mg/mL)Crystallization Behavior
Ethyl Acetate 4.4~45>250High solubility; poor yield on cooling alone.
Heptane 0.1<2<5Insoluble; ideal anti-solvent.
Isopropanol (IPA) 3.9~20~120Moderate yield; potential for slow nucleation.
Ethanol / Water (70:30) High~15~180High risk of oiling out (LLPS) [1][2].
EtOAc / Heptane (1:3) Low-Mod~8~95Optimal; sharp SLE curve, high purity.

Mechanistic Insight: Bypassing the Oiling-Out Boundary

In anti-solvent crystallization, the rate of anti-solvent addition dictates the trajectory of the system through the phase diagram. Rapid addition of heptane pushes the system past the Metastable Zone Width (MSZW) directly into the spinodal decomposition region, causing the API to oil out[1].

To achieve a self-validating, robust process, the protocol relies on controlled titration to reach the cloud point, followed by an aging period and seeding . Seeding provides a low-energy surface for heterogeneous nucleation, effectively anchoring the thermodynamic pathway within the Solid-Liquid Equilibrium (SLE) zone and completely bypassing the amorphous liquid phase[1][4].

ThermodynamicPathway A API in EtOAc (Undersaturated) B Heptane Addition (Supersaturation) A->B Add Anti-solvent C Metastable Zone (MSZW) B->C Increase Heptane % D Seeding & Aging (Bypass LLPS) C->D Controlled Nucleation F Oiling Out (LLPS) (Amorphous Phase) C->F Rapid Addition (High Supersaturation) E Crystal Growth (Solid-Liquid Equilibrium) D->E Desupersaturation

Fig 1: Thermodynamic pathway demonstrating how seeding prevents Liquid-Liquid Phase Separation (LLPS).

Experimental Protocol: Anti-Solvent Crystallization

The following step-by-step methodology is designed to maximize the purity and crystalline yield of N-(5-chloro-2-methoxyphenyl)-2-methylbutanamide while preventing impurity entrapment.

Equipment & Reagents
  • Jacketed glass reactor with overhead stirring (PTFE pitched-blade impeller).

  • Programmable syringe pump for anti-solvent addition.

  • Ethyl Acetate (EtOAc, ACS Reagent Grade).

  • n-Heptane (ACS Reagent Grade).

  • Seed crystals of pure N-(5-chloro-2-methoxyphenyl)-2-methylbutanamide (approx. 1% w/w of total crude).

Step-by-Step Methodology

Step 1: Primary Dissolution

  • Charge the reactor with crude N-(5-chloro-2-methoxyphenyl)-2-methylbutanamide.

  • Add Ethyl Acetate at a ratio of 3 volumes (3 mL/g of crude) .

  • Heat the jacket to 60°C under moderate agitation (250 RPM) until complete dissolution is achieved.

  • Causality: Minimizing the primary solvent volume ensures a higher theoretical yield and reduces the total volume of anti-solvent required later[3].

Step 2: Clarification (Optional but Recommended)

  • Perform a hot filtration through a 0.45 µm PTFE filter to remove any insoluble particulate matter or dust.

  • Return the clarified filtrate to the reactor and re-equilibrate to 55°C .

Step 3: Anti-Solvent Titration & Cloud Point Determination

  • Begin adding n-Heptane via syringe pump at a rate of 0.1 volumes/minute .

  • Monitor the solution closely. Stop the addition the moment a faint, persistent opalescence (cloud point) is observed. This typically occurs after the addition of approximately 1.5 to 2.0 volumes of Heptane.

  • Causality: The cloud point indicates the system has crossed the solubility curve and entered the metastable zone. Pausing addition here prevents the system from crossing into the labile zone where oiling out occurs[1].

Step 4: Seeding and Isothermal Aging

  • Add 1% w/w seed crystals of the pure compound to the reactor.

  • Maintain the temperature at 55°C and hold the mixture isothermally for 60 minutes .

  • Causality: Isothermal aging allows the seed crystals to relieve the supersaturation slowly via crystal growth (SLE) rather than spontaneous, uncontrolled primary nucleation. This step is the critical self-validating mechanism of the protocol; a visible transition from a cloudy suspension to a distinct crystalline slurry confirms success.

Step 5: Completion of Anti-Solvent Addition

  • Resume the addition of n-Heptane at a slower rate of 0.05 volumes/minute until a total of 9 volumes (9 mL/g of crude) of Heptane has been added (Final EtOAc:Heptane ratio of 1:3).

Step 6: Controlled Cooling & Isolation

  • Initiate a linear cooling ramp from 55°C to 5°C over 2 hours (0.4°C/min).

  • Hold at 5°C for 1 hour to maximize yield.

  • Isolate the crystals via vacuum filtration. Wash the filter cake with 2 volumes of pre-chilled (5°C) Heptane.

  • Dry the product in a vacuum oven at 40°C until constant weight is achieved.

ProtocolWorkflow Step1 1. Dissolution Dissolve crude API in 3V EtOAc at 60°C Step2 2. Clarification Hot filtration (0.45 µm) to remove insolubles Step1->Step2 Step3 3. Anti-Solvent Titration Add Heptane at 0.1 V/min until cloud point Step2->Step3 Step4 4. Seeding & Aging Add 1% w/w seeds, hold isothermally for 1 hr Step3->Step4 Step5 5. Final Addition Add remaining Heptane to reach 1:3 ratio Step4->Step5 Step6 6. Cooling & Isolation Cool to 5°C, filter, and wash with cold Heptane Step5->Step6

Fig 2: Step-by-step experimental workflow for EtOAc/Heptane anti-solvent crystallization.

Analytical Validation

To ensure the integrity of the recrystallized N-(5-chloro-2-methoxyphenyl)-2-methylbutanamide, the following analytical checks should be performed:

  • HPLC (High-Performance Liquid Chromatography): To confirm chemical purity (>99.5% target). The removal of structurally similar synthetic impurities is highly efficient in the EtOAc/Heptane system due to their differential partition coefficients[4].

  • XRPD (X-Ray Powder Diffraction): To verify the crystalline polymorph and ensure no amorphous content remains from localized oiling-out events[3][4].

  • DSC (Differential Scanning Calorimetry): To confirm a sharp melting endotherm, which serves as a definitive marker of high crystal lattice purity[4].

References

  • Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate B American Chemical Society (ACS)[Link]

  • X-ray diffraction of Compound A crystallized in ethyl acetate + 25% heptane from the continuous crystallization process with antisolvent feeding ResearchGate[Link]

  • Continuous Crystallization Process Development (Anti-Solvent Systems) ResearchGate[Link]

Sources

Application

Application Note: Microwave-Assisted Synthesis of N-(5-chloro-2-methoxyphenyl) Amides

Introduction and Pharmacological Relevance The N-(5-chloro-2-methoxyphenyl) amide scaffold is a privileged pharmacophore in drug discovery, most notably recognized for its role in the development of potent lipoxygenase i...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Pharmacological Relevance

The N-(5-chloro-2-methoxyphenyl) amide scaffold is a privileged pharmacophore in drug discovery, most notably recognized for its role in the development of potent lipoxygenase inhibitors and targeted anti-inflammatory agents [1]. Traditionally, the synthesis of these specific amides relies on a two-step process: the conversion of a carboxylic acid into a highly reactive acyl chloride (using hazardous reagents like thionyl chloride), followed by condensation with an amine. This classical approach is plagued by long reaction times, the generation of toxic byproducts, and poor atom economy[2].

To address these bottlenecks, Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technique. By utilizing direct dielectric heating, MAOS enables the direct, solvent-free amidation of unactivated carboxylic acids with amines, drastically reducing reaction times from hours to minutes while adhering to green chemistry principles [3].

Mechanistic Insights: Overcoming Activation Barriers

The coupling of 5-chloro-2-methoxyaniline with a carboxylic acid presents a unique chemical challenge. The chlorine atom at the 5-position exerts an electron-withdrawing inductive effect, which diminishes the nucleophilicity of the amine nitrogen. Furthermore, the methoxy group at the ortho position introduces steric hindrance, making the nucleophilic attack on the carbonyl carbon energetically unfavorable under standard thermal conditions.

Causality of Experimental Choices:

  • Microwave Heating: Unlike conventional conductive heating, microwave irradiation directly couples with the dipoles of the reaction mixture. This causes rapid, uniform volumetric heating and localized superheating of polar functional groups, providing the necessary thermal energy to overcome the high activation barrier of the deactivated amine[4].

  • Ceric Ammonium Nitrate (CAN) Catalyst: To facilitate direct amidation without acyl halides, a Lewis acid catalyst is required. CAN (2 mol%) coordinates to the carbonyl oxygen of the carboxylic acid, significantly enhancing the electrophilicity of the carbonyl carbon. This coordination lowers the transition state energy for the nucleophilic attack [5].

  • Solvent-Free Conditions: Omitting the solvent not only improves the green metrics (E-factor) of the reaction but also maximizes the concentration of the reactants, driving the equilibrium toward amide formation and water elimination[3].

Reaction Pathway Visualization

G A Carboxylic Acid (R-COOH) C Microwave Irradiation (CAN Catalyst, 150°C) A->C B 5-chloro-2-methoxyaniline (Ar-NH2) B->C D Target Amide (R-CONH-Ar) C->D Direct Amidation E Water (Byproduct) C->E Dehydration

Reaction pathway for the microwave-assisted direct amidation.

Experimental Protocol: Self-Validating Workflow

This protocol outlines the direct amidation of a generic carboxylic acid with 5-chloro-2-methoxyaniline. The workflow is designed as a self-validating system, ensuring quality control at each critical step.

Reagents and Equipment
  • Reactants: Carboxylic acid (1.0 mmol), 5-chloro-2-methoxyaniline (1.0 mmol).

  • Catalyst: Ceric Ammonium Nitrate (CAN) (0.02 mmol, 2 mol%).

  • Equipment: Dedicated laboratory microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave) equipped with IR temperature sensors and pressure-rated glass vials.

Step-by-Step Procedure
  • Preparation: To a 10 mL microwave-safe glass vial equipped with a magnetic stir bar, add the carboxylic acid (1.0 mmol) and 5-chloro-2-methoxyaniline (1.0 mmol).

  • Catalyst Addition: Add CAN (11 mg, 0.02 mmol) directly to the solid/liquid mixture. Do not add any solvent[6].

  • Sealing and Purging: Seal the vial with a Teflon-lined crimp cap. Briefly purge the vial with nitrogen gas for 30 seconds to displace atmospheric moisture, which could push the equilibrium backward.

  • Microwave Irradiation: Place the vial in the microwave synthesizer. Program the instrument to heat the mixture to 150 °C with a maximum power output of 200 W. Hold at 150 °C for 10–15 minutes under continuous stirring.

  • Self-Validation Checkpoint (TLC): After 10 minutes, pause the sequence and allow the vial to cool to 50 °C. Extract a 1 µL aliquot and spot it on a silica gel TLC plate. Elute using a Hexane:Ethyl Acetate (7:3) system. The reaction is proceeding correctly when the UV-active aniline spot (Rf ~0.6) is consumed and a new, distinct amide spot appears at a lower Rf (~0.4). If unreacted amine remains, irradiate for an additional 5 minutes.

Workup and Purification
  • Quenching: Once the reaction is complete and cooled to room temperature, add 5 mL of ethyl acetate to dissolve the crude mixture.

  • Washing (Chemical Validation): Transfer the organic layer to a separatory funnel. Wash sequentially with 10 mL of 1M HCl (to protonate and remove unreacted amine into the aqueous layer), 10 mL of saturated NaHCO₃ (to deprotonate and remove unreacted carboxylic acid), and 10 mL of brine[3].

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Final Analytical Validation: The resulting solid is typically >95% pure. Confirm the structure and purity via ¹H-NMR (verifying the characteristic amide N-H broad singlet around 8.0–9.5 ppm) and High-Resolution Mass Spectrometry (HRMS).

Quantitative Data: Microwave vs. Conventional Heating

The following table summarizes the performance metrics of the microwave-assisted CAN-catalyzed protocol compared to the conventional thionyl chloride-mediated synthesis [2].

ParameterConventional Heating (Two-Step)Microwave-Assisted Synthesis (Direct)
Reagents Thionyl chloride, Triethylamine, DCMCarboxylic acid, CAN (2 mol%)
Temperature 40–80 °C (Reflux)150 °C (Microwave)
Reaction Time 8–12 hours10–15 minutes
Average Yield 50–65%85–95%
Atom Economy Low (Generates SO₂, HCl, amine salts)High (Generates only H₂O)
Environmental Impact High (Toxic solvents and reagents)Low (Solvent-free, green protocol)

References

  • Zarecki, A. P., et al. "Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids." Molecules, 2020. URL: [Link]

  • Aziz-Ur-Rehman, et al. "Synthesis of new N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives as suitable lipoxygenase inhibitors." Journal of Saudi Chemical Society, 2013. URL: [Link]

  • Kaur, et al. "Conventional vs microwave assisted synthesis of different substituted heterocyclic amides." Journal of the Indian Chemical Society, 2015. URL: [Link]

  • Taussat, A., et al. "Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review." Catalysts, 2023. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of N-(5-chloro-2-methoxyphenyl)-2-methylbutanamide

Welcome to the technical support resource for the synthesis of N-(5-chloro-2-methoxyphenyl)-2-methylbutanamide. This guide is designed for researchers, chemists, and drug development professionals to provide expert insig...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the synthesis of N-(5-chloro-2-methoxyphenyl)-2-methylbutanamide. This guide is designed for researchers, chemists, and drug development professionals to provide expert insights, validated protocols, and robust troubleshooting strategies. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring you can not only execute the synthesis but also diagnose and resolve challenges effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding the synthesis strategy.

Q1: What is the most efficient and reliable method for synthesizing N-(5-chloro-2-methoxyphenyl)-2-methylbutanamide?

The most direct and widely employed method is the nucleophilic acyl substitution between 5-chloro-2-methoxyaniline and 2-methylbutanoyl chloride.[1][2] This reaction, often referred to as a Schotten-Baumann reaction, is generally high-yielding and proceeds under mild conditions.[1] The acyl chloride is a highly activated electrophile that reacts readily with the amine nucleophile.

Q2: Why is the addition of a base crucial for this reaction, and which base should I use?

The reaction generates one equivalent of hydrochloric acid (HCl) for every equivalent of amide formed.[3][4] The starting amine, 5-chloro-2-methoxyaniline, is basic and will react with this HCl to form an unreactive ammonium salt. This side reaction effectively removes your nucleophile from the reaction mixture, stalling the synthesis and reducing the yield.

To prevent this, a non-nucleophilic base is added to "scavenge" the HCl as it is formed.[4]

  • Recommended Bases:

    • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA): These are tertiary amines that are excellent HCl scavengers but are not nucleophilic enough to compete with the starting aniline. Typically, 1.1 to 1.5 equivalents are used.[5]

    • Pyridine: Can be used both as a base and a solvent, though it is often less desirable due to its odor and potential for side reactions.

    • Excess Amine: Using two equivalents of 5-chloro-2-methoxyaniline is also a valid strategy, where one equivalent acts as the nucleophile and the second acts as the base.[4] This is only cost-effective if the amine is inexpensive and easily separable from the product.

Q3: What are the optimal solvents for this amide synthesis?

Anhydrous aprotic solvents are required to prevent the hydrolysis of the highly reactive 2-methylbutanoyl chloride.[5] Suitable options include:

  • Dichloromethane (DCM): Excellent for dissolving most organic reactants and easy to remove under reduced pressure.

  • Tetrahydrofuran (THF): Another common aprotic solvent.

  • Acetonitrile (MeCN): A more polar aprotic option that can be beneficial if starting material solubility is an issue.[6]

Q4: What is a realistic yield to expect from this synthesis?

For a well-optimized acylation of an aniline with an acyl chloride, yields can be quite high. With proper technique, including strictly anhydrous conditions and careful purification, yields ranging from 70% to over 90% are achievable.[7][8] However, factors like reagent purity and scale can influence the final outcome.

Part 2: Troubleshooting Guide for Low Yield

Low yield is the most common issue encountered in amide synthesis. This guide provides a systematic approach to diagnosing and solving the problem.

Problem: My reaction has stalled, or the final yield is significantly lower than expected.

To diagnose the issue, first analyze a sample of the crude reaction mixture by TLC or LC-MS to determine the composition.

Scenario A: Significant Unreacted 5-Chloro-2-methoxyaniline Remains

If you observe a large amount of the starting amine, it suggests a failure in either the stoichiometry or the reaction conditions.

  • Possible Cause 1: Insufficient 2-Methylbutanoyl Chloride.

    • Why it happens: The acyl chloride is highly susceptible to hydrolysis from trace moisture in the solvent, glassware, or atmosphere, effectively reducing its available concentration.[3]

    • Solution:

      • Ensure Anhydrous Conditions: Flame-dry all glassware before use or oven-dry at >120°C for several hours.[9] Use a freshly opened bottle of anhydrous solvent or a solvent passed through a purification system. Run the reaction under an inert atmosphere (Nitrogen or Argon).[5]

      • Use a Slight Excess: Employ 1.05 to 1.1 equivalents of the acyl chloride to compensate for any minor hydrolysis.[5]

      • Check Reagent Quality: If the acyl chloride is old, it may have degraded. Verify its purity before use.

  • Possible Cause 2: Deactivation of the Amine by HCl.

    • Why it happens: The added base was insufficient in quantity or quality to neutralize the HCl byproduct, leading to the protonation and deactivation of the starting amine.[4]

    • Solution:

      • Verify Base Stoichiometry: Ensure you have added at least one equivalent of the base for every equivalent of acyl chloride. Using a slight excess (e.g., 1.2 equivalents) is often beneficial.

      • Check Base Purity: Ensure the base (e.g., triethylamine) is pure and not hydrated.

Scenario B: A Major Byproduct is Identified as 2-Methylbutanoic Acid

The presence of the corresponding carboxylic acid is a clear indicator of acyl chloride hydrolysis.

  • Possible Cause: Water Contamination.

    • Why it happens: This is one of the most common failure modes. Acyl chlorides react much faster with water than with anilines.

    • Solution: This is a critical failure of technique. Rigorously follow all procedures for maintaining anhydrous conditions as described in Scenario A, Cause 1 .[3][9]

Scenario C: Reaction is Sluggish and Incomplete, Even with Starting Materials Present

This may indicate a kinetic issue where the reaction rate is too slow.

  • Possible Cause 1: Poor Solubility of Reactants.

    • Why it happens: If the starting amine is not fully dissolved, the reaction can only occur at the surface of the solid, drastically slowing the rate.[10]

    • Solution:

      • Increase Solvent Volume: Ensure the reaction concentration is appropriate (typically 0.1 M to 0.5 M).

      • Change Solvents: Switch to a solvent in which all reactants are fully soluble, such as DMF or DMSO, if compatible with your workup.[10]

      • Use Sonication: Sonication can help dissolve stubborn starting materials.[10]

  • Possible Cause 2: Low Reaction Temperature.

    • Why it happens: While many acylations proceed rapidly at 0°C or room temperature, the moderate steric hindrance of 2-methylbutanoyl chloride and the slightly deactivated nature of the aniline may require more energy.[3]

    • Solution: After the initial addition of the acyl chloride at 0°C (to control the initial exotherm), allow the reaction to warm to room temperature. If the reaction is still slow, gentle heating to 40-50°C can significantly increase the rate.[10] Monitor the reaction progress closely by TLC to avoid byproduct formation at higher temperatures.

Part 3: Validated Experimental Protocols and Data
Protocol 1: Synthesis of N-(5-chloro-2-methoxyphenyl)-2-methylbutanamide
  • Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 5-chloro-2-methoxyaniline (1.0 eq.).

  • Dissolution: Add anhydrous dichloromethane (DCM) to achieve a concentration of approximately 0.2 M. Stir until the amine is fully dissolved.

  • Base Addition: Add triethylamine (1.2 eq.) to the solution via syringe.

  • Cooling: Cool the reaction mixture to 0°C using an ice-water bath.

  • Acylation: Add 2-methylbutanoyl chloride (1.05 eq.) dropwise to the stirred solution over 10-15 minutes. Ensure the internal temperature does not rise significantly.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine spot is consumed.

Protocol 2: Aqueous Workup and Extraction
  • Quenching: Once the reaction is complete, cool the mixture back to 0°C and slowly add a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid and triethylammonium hydrochloride.[5]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl, water, and finally, brine.

  • Drying: Dry the combined organic phase over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Data Presentation: Recommended Reaction Parameters
ParameterValueRationale & Citation
Reactants
5-Chloro-2-methoxyaniline1.0 equivalentLimiting reagent.
2-Methylbutanoyl Chloride1.05 - 1.1 equivalentsSlight excess compensates for potential hydrolysis.[5]
Triethylamine (Base)1.2 - 1.5 equivalentsScavenges HCl byproduct to prevent amine deactivation.[4]
Solvent
Dichloromethane (DCM)Anhydrous, ~0.2 MAprotic solvent prevents hydrolysis of the acyl chloride.[1]
Reaction Conditions
Initial Temperature0 °CControls the initial exothermic reaction.[5]
Reaction TemperatureRoom Temperature (~20-25°C)Sufficient for most reactions; gentle heating may be applied if slow.[10]
Reaction Time2 - 4 hoursTypical duration; should be monitored by TLC or LC-MS.
AtmosphereInert (Nitrogen or Argon)Prevents moisture from entering the reaction.[5]
Part 4: Visualizations
Reaction Mechanism

The synthesis proceeds via a classic nucleophilic acyl substitution mechanism.

reaction_mechanism Mechanism: Nucleophilic Acyl Substitution amine 5-Chloro-2-methoxyaniline (Nucleophile) tetrahedral_intermediate Tetrahedral Intermediate amine->tetrahedral_intermediate 1. Nucleophilic Attack acyl_chloride 2-Methylbutanoyl Chloride (Electrophile) acyl_chloride->tetrahedral_intermediate protonated_amide Protonated Amide tetrahedral_intermediate->protonated_amide 2. Collapse & Cl⁻ leaves product N-(5-chloro-2-methoxyphenyl) -2-methylbutanamide protonated_amide->product 3. Deprotonation hcl_salt Et₃N·HCl base Base (Et₃N) base->product

Caption: The reaction pathway for amide formation.

Troubleshooting Workflow

This diagram provides a logical path for diagnosing low-yield issues.

troubleshooting_workflow start Low Yield Observed analyze Analyze Crude Mixture (TLC, LC-MS) start->analyze path1 High % of Unreacted Amine analyze->path1 path2 Carboxylic Acid Byproduct analyze->path2 path3 Sluggish / Stalled Reaction analyze->path3 cause1a Cause: Insufficient Acyl Chloride (Hydrolysis) path1->cause1a cause1b Cause: Amine Deactivation (Insufficient Base) path1->cause1b solution1a Solution: - Ensure anhydrous conditions - Use 1.1 eq. acyl chloride - Check reagent quality cause1a->solution1a solution1b Solution: - Use >1.2 eq. base - Check base purity cause1b->solution1b cause2 Cause: Gross Water Contamination path2->cause2 solution2 Solution: - Rigorously dry all glassware - Use anhydrous solvent - Run under inert atmosphere cause2->solution2 cause3a Cause: Poor Solubility path3->cause3a cause3b Cause: Low Temperature path3->cause3b solution3a Solution: - Increase solvent volume - Switch to DMF/MeCN cause3a->solution3a solution3b Solution: - Warm to RT or 40-50°C - Monitor by TLC cause3b->solution3b

Caption: A logical guide for troubleshooting low reaction yields.

References
  • BenchChem. (2025). Troubleshooting low yield in PROTAC synthesis with Mpeg5-t-butyl ester.
  • University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield.
  • Clark, J. (2015).
  • Reddit r/chemistry community. (2020). Synthesis - General tips for improving yield?
  • OrgoSolver. Acid Chloride to Amide (NH3/Amines) | Mechanism + Exam Traps.
  • ResearchGate Community. (2015).
  • Fisher Scientific. Amide Synthesis.
  • Organic Chemistry Tutor. Synthesis and Reactions of Acid Chlorides.
  • Google Patents.
  • Chemistry Steps.
  • Abdelaziz, A. M., et al. (2015). Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl) Benzamide Derivatives as Anti-cancer Agents.
  • Google Patents. US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.
  • BenchChem. (2025). Application Notes and Protocols for the Acylation of Piperazine with 5-Chlorothiophene-2-carbonyl Chloride.

Sources

Optimization

Technical Support Center: Purification of N-(5-chloro-2-methoxyphenyl)-2-methylbutanamide

Case ID: PUR-AMIDE-05CL Subject: Flash Chromatography Protocol & Troubleshooting for Lipophilic Anilides Assigned Specialist: Senior Application Scientist, Separation Sciences[1][2][3] Diagnostic & Strategy: The "Triage"...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PUR-AMIDE-05CL Subject: Flash Chromatography Protocol & Troubleshooting for Lipophilic Anilides Assigned Specialist: Senior Application Scientist, Separation Sciences[1][2][3]

Diagnostic & Strategy: The "Triage" Phase

Before packing a column, we must characterize the mixture.[3] Your target molecule, N-(5-chloro-2-methoxyphenyl)-2-methylbutanamide , is a lipophilic amide.[1][2][3] The synthesis likely involved the coupling of 5-chloro-2-methoxyaniline with 2-methylbutanoic acid (or its acid chloride).[1][3]

The Separation Challenge:

  • Target (Amide): Moderate polarity, hydrogen bond acceptor/donor.[2][3][4]

  • Impurity A (Aniline): 5-chloro-2-methoxyaniline.[1][2][4][5][6][7] Basic (pKa ~3.2), capable of strong hydrogen bonding with silica silanols.[2][3][4]

  • Impurity B (Acid): 2-methylbutanoic acid.[1][3][4] Acidic, polar, will streak or stay at the baseline on standard silica.[2][3]

Critical Pre-Column Check (The "Golden Rule")

Do not rely solely on chromatography to remove the aniline. Because the starting aniline is basic and the target amide is neutral, a Chemical Wash is vastly superior to chromatography for bulk removal.[3]

  • Dissolve crude in EtOAc or DCM.[1][4]

  • Wash 2x with 1M HCl . The aniline converts to its hydrochloride salt (water-soluble) and partitions into the aqueous layer.[1][3]

  • Wash 1x with Saturated NaHCO₃ (removes unreacted acid).[3][4]

  • Dry (MgSO₄) and concentrate.[4] Result: Your crude loading on the column will be significantly cleaner, preventing "tailing" aniline spots from contaminating your product.[3]

The Protocol: Flash Chromatography Workflow[3]

If the acid wash is insufficient or skipped, use this optimized flash chromatography protocol.

System Parameters
ParameterSpecificationRationale
Stationary Phase Silica Gel 60 (40–63 µm)Standard phase.[1][2][3][4] The slightly acidic nature of silica helps retain residual aniline.
Mobile Phase A n-Heptane (or Hexanes)Non-polar carrier.[1][4] Heptane is less toxic than hexane.[1][4]
Mobile Phase B Ethyl Acetate (EtOAc)Polar modifier.[3][4][8] Excellent selectivity for amides.[1][4]
Loading Method Dry Load (Celite or Silica)Crucial. This molecule is a solid.[3][4] Liquid loading in DCM can cause band broadening (the "solvent effect").[3][4]
Detection UV 254 nmThe aromatic ring absorbs strongly here.[4]
Stain KMnO₄ or IodineKMnO₄ will stain the alkyl chain; Iodine stains the aromatic system.
Step-by-Step Procedure

1. TLC Scouting:

  • Run a TLC in 80:20 Heptane:EtOAc .

  • Target Rf: Aim for 0.30 – 0.40 .

  • Observation: The amide usually runs higher (less polar) than the aniline on silica because the aniline interacts strongly with the acidic silanol groups.[3]

2. Gradient Design:

  • Equilibration: 100% Heptane (3 Column Volumes - CV).

  • Ramp: 0% to 10% EtOAc over 2 CV (to elute non-polar grease/impurities).[3][4]

  • Elution: 10% to 40% EtOAc over 10-15 CV.[1][4]

  • Flush: 100% EtOAc (to remove polar baseline material).[3][4]

3. Fraction Collection:

  • Collect small fractions (1/3 of a CV size) when the UV signal rises.[3]

  • Note: If the aniline is present, it will likely elute after the amide, often as a broad, tailing peak due to silanol dragging.[2][3]

Troubleshooting Guide (FAQ)

Q1: "My target amide co-elutes with the starting aniline. How do I separate them?"

  • Root Cause: In standard EtOAc/Hexane systems, the polarity difference might be insufficient if the aniline is electron-deficient (the Cl group reduces basicity, making it run faster).[2][3]

  • The Fix: Switch solvent selectivity. Use DCM (Dichloromethane) as the weak solvent.[3][4]

    • System: 100% DCM

      
       2% MeOH in DCM.[1][4]
      
    • Why? DCM solubilizes the amide better and changes the adsorption kinetics, often breaking the co-elution.[3]

Q2: "I see a long streak or 'ghost peak' tailing through my product."

  • Root Cause: This is the aniline impurity interacting with the silica.

  • The Fix: If you cannot do an acid wash (see Section 1), add 1% Triethylamine (TEA) to your mobile phase.[2][3][4]

    • Mechanism:[1][2][4][9][10] TEA blocks the acidic silanol sites on the silica. This sharpens the amine peak.

    • Warning: This will make the aniline move faster (higher Rf).[3][4] Ensure this doesn't push it directly into your amide peak.[1][4]

Q3: "The product crystallized inside the column/cartridge."

  • Root Cause: The molecule has high crystallinity and low solubility in Heptane.

  • The Fix:

    • Use DCM/Heptane instead of pure Heptane for the starting gradient.

    • Ensure you used Solid Loading (Dry Load) .[3][4] Dissolving in a large volume of solvent to load onto the column often triggers precipitation when the mobile phase hits the sample.

Q4: "My yield is lower than expected, but the column looks clean."

  • Root Cause: Amides can sometimes hydrolyze on acidic silica if left too long, or the compound is still on the column.[3]

  • The Fix: Flush the column with 10% Methanol in DCM . If a new peak appears, your compound was retained more strongly than predicted.[2][3]

Visual Workflow (Process Logic)

PurificationWorkflow Start Crude Reaction Mixture (Amide + Aniline + Acid) DecisionWash Can you perform Acid Wash? Start->DecisionWash AcidWash Wash with 1N HCl (Removes Aniline) Wash with NaHCO3 (Removes Acid) DecisionWash->AcidWash Yes (Recommended) DirectLoad Direct Column Load (High Risk of Co-elution) DecisionWash->DirectLoad No (Acid Sensitive) TLC TLC Scouting Target Rf 0.35 in Hep/EtOAc AcidWash->TLC DirectLoad->TLC Packing Dry Load on Celite (Prevents Crystallization) TLC->Packing Column Flash Column Gradient: 0-40% EtOAc Packing->Column Analysis Fraction Analysis (UV/TLC) Column->Analysis Pure Pure Amide (Concentrate & Dry) Analysis->Pure

Caption: Logical workflow for the purification of N-(5-chloro-2-methoxyphenyl)-2-methylbutanamide, emphasizing the critical pre-column acid wash step.

References

  • Still, W. C., Kahn, M., & Mitra, A. (1978).[2][3][8][11] Rapid chromatographic techniques for preparative separations with moderate resolution. Journal of Organic Chemistry, 43(14), 2923–2925.[2][3][4][8][11]

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. (5th Edition).[3][4] Longman Scientific & Technical.[1][4] (Standard reference for amide synthesis and workup procedures).

  • PubChem. 5-Chloro-2-methoxyaniline Compound Summary. (For pKa and physical property verification). [2][3][4]

  • Sorbent Technologies. Flash Chromatography Solvent Systems & Troubleshooting.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Solubility for N-(5-chloro-2-methoxyphenyl)-2-methylbutanamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, formulation scientists, and drug development professionals overcome the specific physicochemical...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, formulation scientists, and drug development professionals overcome the specific physicochemical hurdles associated with N-(5-chloro-2-methoxyphenyl)-2-methylbutanamide .

Compound Profiling & The Root Cause of Insolubility

To solve a solubility issue, we must first understand the molecular causality. N-(5-chloro-2-methoxyphenyl)-2-methylbutanamide is a highly lipophilic small molecule. The 5-chloro-2-methoxyphenyl ring provides significant hydrophobic bulk and rigidity, while the 2-methylbutanamide chain adds branched aliphatic lipophilicity.

Because this molecule lacks ionizable functional groups (such as basic amines or acidic carboxylic acids) within the physiological pH range, standard pH-adjustment strategies will fail. Its insolubility in aqueous media is driven by a high thermodynamic penalty of cavity formation in water and a strong crystal lattice energy[1]. Therefore, successful formulation requires strategies that either lower the interfacial tension (surfactants/co-solvents), disrupt the crystal lattice (solid dispersions), or encapsulate the hydrophobic moieties (cyclodextrins)[1].

Formulation Decision Workflow

G Start Solubility Issue: N-(5-chloro-2-methoxyphenyl) -2-methylbutanamide Assay Determine Assay Type Start->Assay InVitro In Vitro (Biochemical/Cellular) Assay->InVitro InVivo In Vivo (Animal Models) Assay->InVivo DMSO DMSO Stock Preparation InVitro->DMSO Route Determine Route of Administration InVivo->Route Crash Precipitation in Media? DMSO->Crash BSA Solvent-Shift Step-Down Add Carrier Protein (BSA) Crash->BSA Yes IV_IP IV / IP Dosing Route->IV_IP PO PO (Oral) Dosing Route->PO Cyclo Host-Guest Complexation (e.g., HP-β-CD) IV_IP->Cyclo Lipid Lipid-Based Formulation or Solid Dispersion PO->Lipid

Workflow for selecting solubility strategies for lipophilic small molecules based on assay type.

Troubleshooting Guide & FAQs
Phase 1: In Vitro Assays (Cell Culture & Biochemical)

Q: I prepared a 10 mM stock in 100% DMSO, but when I dilute it to 10 µM in cell culture media, it immediately forms a cloudy suspension. How can I prevent this? A: You are observing a classic "solvent-shift" precipitation. While DMSO is fully miscible with water, the local concentration of your hydrophobic drug at the injection interface exceeds its intrinsic aqueous solubility before diffusion can occur. The molecules rapidly aggregate to minimize contact with water, nucleating into microcrystals.

Protocol: Solvent-Shift Step-Down & Carrier Protein Strategy

  • Warm the Media: Ensure your cell culture media is pre-warmed to 37°C to maximize kinetic solubility.

  • Supplement with BSA: Add 0.1% to 0.5% (w/v) Bovine Serum Albumin (BSA) to your media prior to drug addition. BSA acts as a biological carrier protein; its hydrophobic pockets will bind the lipophilic 2-methylbutanamide tail, preventing nucleation.

  • Intermediate Dilution: Do not spike 100% DMSO directly into the media. Pre-dilute your 10 mM stock 1:10 into an intermediate solvent (e.g., 10% Tween-80 in DMSO) to create a 1 mM working stock.

  • Vortex and Dropwise Addition: Add the 1 mM working stock dropwise to the BSA-supplemented media while vortexing vigorously to ensure immediate dispersion.

Phase 2: In Vivo Formulation (IV / IP Dosing)

Q: I need to dose this compound intraperitoneally (IP) or intravenously (IV) in mice at 10 mg/kg. It will not dissolve in PBS or saline. What is the most reliable formulation? A: Pure aqueous buffers cannot overcome the lattice energy of this compound. For parenteral routes, you must use a host-guest complexation strategy. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the gold standard here. Cyclodextrins possess a hydrophobic internal cavity that encapsulates the chlorophenyl ring, while their hydrophilic exterior ensures high aqueous solubility and biocompatibility[2].

Protocol: HP-β-CD Complexation (20% w/v)

  • Prepare Vehicle: Weigh 200 mg of HP-β-CD and dissolve it in 1 mL of sterile saline (20% w/v).

  • Add Compound: Add the required mass of N-(5-chloro-2-methoxyphenyl)-2-methylbutanamide (e.g., 5 mg for a 5 mg/mL solution).

  • Drive Complexation: Sonicate the mixture in a water bath at 40°C for 30–60 minutes. The thermal energy accelerates the displacement of water molecules from the cyclodextrin cavity, allowing the drug to enter and form the inclusion complex[2].

  • Sterilize: Once the suspension transitions to a completely clear solution, filter sterilize it through a 0.22 µm PTFE membrane.

Phase 3: In Vivo Formulation (Oral Dosing)

Q: What if I want to dose orally (PO) to assess systemic bioavailability? A: Oral delivery of highly lipophilic drugs requires formulations that bypass dissolution rate-limiting steps in the gastrointestinal tract. Lipid-based formulations, such as Self-Microemulsifying Drug Delivery Systems (SMEDDS), are highly effective as they maintain the drug in a solubilized state and can promote lymphatic transport, reducing first-pass metabolism[3]. Alternatively, amorphous solid dispersions can be used to stabilize the drug in a high-energy, highly soluble amorphous state using a polymer matrix[1].

Protocol: Basic SMEDDS Preparation

  • Create Lipid Pre-concentrate: Mix 40% Capryol 90 (oil phase), 40% Cremophor EL (surfactant), and 20% Transcutol HP (co-surfactant) by volume.

  • Solubilize Drug: Add your compound to the lipid mixture (up to 20-50 mg/mL depending on saturation limits).

  • Heat and Stir: Stir the mixture at 50°C until the drug is completely dissolved, forming a clear, isotropic pre-concentrate.

  • Administration: Administer the pre-concentrate directly via oral gavage. Upon contact with gastric fluids, the mixture will spontaneously emulsify into nanometer-sized lipid droplets (<50 nm), keeping the drug solubilized for absorption[3].

Quantitative Comparison of Formulation Strategies
Formulation StrategyOptimal Assay RouteTypical Max ConcentrationMechanistic AdvantageLimitations
DMSO + 0.1% BSA In Vitro (Cellular)10 - 50 µMBSA pockets sequester lipophilic tails, preventing crystallization.Strictly limited to in vitro use; DMSO is toxic in vivo at high volumes.
20% HP-β-CD In Vivo (IV / IP)5 - 15 mg/mLHost-guest encapsulation masks the hydrophobic chlorophenyl ring[2].Requires heating/sonication; complexation equilibrium is drug-dependent.
Co-solvent System (10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline)In Vivo (IV / IP)10 - 20 mg/mLSynergistic reduction of solvent dielectric constant.High viscosity; potential for injection site irritation or hemolysis.
SMEDDS (Lipid-based) In Vivo (PO)20 - 50 mg/mLPre-dissolves drug in lipids, spontaneously forms nanoemulsions in the gut[3].Complex excipient screening required; not suitable for parenteral injection.
References
  • Title: Challenges to improve the biopharmaceutical properties of poorly water-soluble drugs and the application of the solid dispersion technology.
  • Title: Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • Title: Oral lipid-based formulations: using preclinical data to dictate formulation strategies for poorly water-soluble drugs.

Sources

Optimization

Technical Support Center: Amide Coupling for Sterically Hindered Anilines

Mission: To provide researchers with a self-validating, mechanism-driven framework for overcoming the low nucleophilicity and high steric barriers of hindered anilines (e.g., ortho-substituted, electron-deficient systems...

Author: BenchChem Technical Support Team. Date: March 2026

Mission: To provide researchers with a self-validating, mechanism-driven framework for overcoming the low nucleophilicity and high steric barriers of hindered anilines (e.g., ortho-substituted, electron-deficient systems).

Module 1: Diagnostic & Triage

Why is your reaction failing?

Before selecting a reagent, diagnose the specific failure mode. Sterically hindered anilines present a "double trouble" scenario:

  • Electronic Deactivation: The lone pair on the nitrogen is often delocalized into the aromatic ring (resonance), drastically reducing nucleophilicity (

    
     can be 
    
    
    
    to
    
    
    compared to alkyl amines).
  • Steric Shielding: Ortho-substituents create a "conical" shield around the nitrogen, physically blocking the approach to the activated electrophile.

Troubleshooting Flowchart

Use this decision tree to select the correct chemistry based on your substrate's constraints.

G Start Start: Hindered Aniline Coupling Chiral Is the Carboxylic Acid Alpha-Chiral? Start->Chiral Epimerization Risk: Epimerization via Oxazolone Chiral->Epimerization Yes AcidSensitive Acid Sensitive Moieties? Chiral->AcidSensitive No YesChiral Yes T3P Recommendation: T3P + Pyridine (Low Epimerization) Epimerization->T3P NoChiral No Ghosez Recommendation: Ghosez's Reagent (Neutral Acid Chloride) AcidSensitive->Ghosez Yes Standard Recommendation: COMU or HATU (Start here) AcidSensitive->Standard No YesSens Yes NoSens No

Caption: Decision matrix for reagent selection based on substrate chirality and sensitivity.

Module 2: Reagent Selection & Mechanistic Insight[1]

The "Gold Standard" for Sterics: T3P (Propylphosphonic Anhydride)

Why it works: T3P is a cyclic anhydride that activates the carboxylic acid. Unlike HATU, it does not generate a guanidinium byproduct (which kills the reaction if the amine is too slow).

  • Key Advantage: When used with Pyridine (or alkylpyridines), it forms a highly reactive acyl-pyridinium intermediate that is less prone to epimerization than standard active esters.

  • Workup: The byproducts are water-soluble, allowing for a simple phase separation workup.

The "Nuclear Option": Ghosez's Reagent

Why it works: It converts the carboxylic acid into an acid chloride in situ under neutral conditions. Acid chlorides are significantly more electrophilic than the OBt/OAt esters generated by HATU/EDC.

  • Reagent: 1-Chloro-N,N,2-trimethylpropenylamine.

  • Mechanism: Reacts with the acid to form the acid chloride + an amide byproduct. The hindered aniline then attacks the acid chloride.

The Modern Classic: COMU / HATU

Why it works: These generate OAt (HATU) or Oxyma (COMU) active esters.[1]

  • Warning: With extremely hindered anilines, the rate of amine attack on the active ester is slower than the rate of the amine attacking the coupling reagent itself (guanidinylation). If HATU fails, do not just add more HATU; switch to T3P or Acid Chloride.

Comparative Data Table
FeatureHATU / COMUT3P (Propylphosphonic Anhydride)Ghosez's Reagent (Acid Chloride)
Steric Tolerance Moderate to HighVery High Extreme
Epimerization Risk Low (with base control)Lowest High (unless carefully controlled)
Byproduct Removal Difficult (requires chromatography)Easy (Water wash)Moderate
Major Side Reaction Guanidinylation of amineHydrolysis (if wet)Ketene formation (rare)
Preferred Solvent DMF, NMPEtOAc, DMF, 2-MeTHFDCM, CHCl3

Module 3: Optimized Protocols

Protocol A: T3P Coupling (High Yield, Low Epimerization)

Recommended for: Chiral acids coupled with hindered anilines.

Reagents:

  • Carboxylic Acid (1.0 equiv)[2]

  • Hindered Aniline (1.1 – 1.5 equiv)

  • Base: Pyridine (3.0 – 5.0 equiv) Note: Pyridine acts as both base and acylation catalyst.

  • Coupling Agent: T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Solvent: EtOAc or 2-MeTHF (Concentration: 0.2 – 0.5 M)

Step-by-Step:

  • Dissolve the Acid and Aniline in the solvent.

  • Cool the mixture to 0 °C (critical for suppressing epimerization).

  • Add Pyridine.[3] Stir for 5 minutes.

  • Add T3P solution dropwise over 5 minutes.

  • Allow to warm to Room Temperature (RT) and stir.

    • Tip: T3P reactions are often slower than HATU. Allow 12–24 hours.

    • Heat: If no reaction after 24h, heat to 50 °C (monitor epimerization).

  • Workup: Dilute with EtOAc, wash with water (x2), 0.5M HCl (to remove pyridine), and NaHCO3.

Protocol B: Neutral Acid Chloride via Ghosez's Reagent

Recommended for: Extremely hindered, achiral acids where T3P/HATU fails.

Reagents:

  • Carboxylic Acid (1.0 equiv)[2]

  • Ghosez’s Reagent (1.2 – 1.5 equiv)

  • Hindered Aniline (1.2 equiv)

  • Base: DIPEA or 2,6-Lutidine (2.0 equiv)

  • Solvent: Dry DCM or Chloroform.

Step-by-Step:

  • Activation: Dissolve the Carboxylic Acid in dry DCM at RT.

  • Add Ghosez’s Reagent dropwise. Stir for 1–2 hours.

    • Check: Monitor by TLC (acid spot should disappear) or quench an aliquot with MeOH to check for methyl ester formation by LCMS.

  • Coupling: Once activation is complete, add the Hindered Aniline and Base.

  • Stir at RT or Reflux (40 °C) if necessary.

  • Workup: Standard aqueous extraction.

Module 4: Advanced Troubleshooting & FAQs

Q: I am using HATU and seeing a mass corresponding to [M + 99]. What is this? A: This is the guanidinium byproduct .

  • Cause: The hindered aniline reacts with the central carbon of the HATU reagent instead of the activated ester because the ester formation/attack is too slow.

  • Solution: Switch to T3P or an Acid Chloride method. Uronium reagents (HATU/HBTU) are fundamentally liable to this side reaction with slow nucleophiles.

Q: My reaction yields are low (<20%), but I recover the starting aniline. The acid is gone. A: You likely formed the N-acyl urea (if using EDC) or the active ester hydrolyzed during workup.

  • Solution: The activated species is forming, but the aniline is too sterically blocked to attack it. You need a smaller, "hotter" electrophile. Use Protocol B (Ghosez) to generate the acid chloride, which has the smallest steric profile of the activated species.

Q: Can I use DMF with T3P? A: Yes, but T3P is often supplied in EtOAc. If solubility is an issue, you can swap solvents. However, avoid using T3P in MeOH or protic solvents, as they will quench the reagent.

Q: Why Pyridine instead of DIPEA for T3P? A: DIPEA is bulky and only acts as a proton scavenger. Pyridine is nucleophilic; it attacks the T3P-activated acid to form an N-acyl pyridinium intermediate. This intermediate is highly reactive toward the aniline but less basic, reducing the risk of alpha-proton abstraction (epimerization).

References

  • Dunetz, J. R. , Magano, J., & Weisenburger, G. A. (2016).[4][5] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[5][6][7] Organic Process Research & Development, 20(2), 140–177.[4]

  • Dunetz, J. R. , Xiang, Y., Baldwin, A., & Ringling, J. (2011).[3] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[3] Organic Letters, 13(19), 5048–5051.

  • Valeur, E. , & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631.

  • Ghosez, L. , Haveaux, B., & Viehe, H. G. (1969). 1-Chloro-N,N,2-trimethylpropenylamine: A mild reagent for the generation of acid chlorides. Angewandte Chemie International Edition, 8(6), 454–455.

  • El-Faham, A. , & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.

Sources

Troubleshooting

Technical Support Center: Removing Unreacted 5-Chloro-2-Methoxyaniline

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center. This guide provides a comprehensive, experience-driven approach to a common purification challenge: the rem...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center. This guide provides a comprehensive, experience-driven approach to a common purification challenge: the removal of unreacted 5-chloro-2-methoxyaniline from a reaction mixture. As a Senior Application Scientist, my goal is not just to provide protocols, but to equip you with the strategic thinking necessary to select and optimize the best purification strategy for your specific product. We will move beyond rote steps to understand the chemical principles that make these separations successful.

Part 1: Initial Assessment & Core Principles

Effective purification begins with understanding the physical and chemical properties of the impurity you need to remove. 5-Chloro-2-methoxyaniline is a substituted aniline with distinct characteristics that we can exploit.

Q1: What are the key properties of 5-chloro-2-methoxyaniline that I can leverage for its removal?

A: The most critical properties of 5-chloro-2-methoxyaniline for purification are its basicity, polarity, and physical state. Understanding these allows for a targeted removal strategy. Its basic nature, due to the aniline amino group, is the most powerful handle for separation.

PropertyValue / DescriptionSignificance for Purification
Molecular Weight 157.60 g/mol [1][2]Standard molecular weight, not ideal for separation by size alone.
Appearance Off-white to tan crystalline powder or flakes.[3][4]Being a solid can be advantageous for recrystallization methods.
Melting Point 81-83 °C[3][4]A relatively sharp melting point indicates it is typically crystalline at room temperature.
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol, ether, and acetone.[4][5][6]This allows for its dissolution in common organic reaction solvents, but its low water solubility is key for extraction.
Basicity As a substituted aniline, it is a weak base.This is the most important property. The amino group can be protonated by aqueous acid to form a water-soluble ammonium salt, which is the foundation of acid-base extraction.[7][8][9]

Part 2: Strategic Method Selection

There is no single "best" method for every situation. The optimal choice depends entirely on the properties of your desired product. A method that works perfectly for a non-polar, acid-stable compound will fail for an acid-sensitive or highly polar product.

Q2: How do I choose the most effective purification strategy for my specific reaction mixture?

A: The selection process should be a logical workflow based on the stability, polarity, and physical state of your desired product. The following decision tree illustrates a systematic approach to selecting the most appropriate primary purification technique.

MethodSelection start Crude Reaction Mixture (Product + 5-Chloro-2-methoxyaniline) q1 Is your desired product stable to dilute acid (e.g., 1M HCl)? start->q1 method_extraction Primary Method: Acid-Base Extraction q1->method_extraction Yes q2 Is your product significantly less polar than the aniline? q1->q2 No a1_yes YES a1_no NO polish For trace amounts or very high purity: Consider Scavenger Resins method_extraction->polish method_chromatography Primary Method: Flash Column Chromatography q2->method_chromatography Yes q3 Is your desired product a solid? q2->q3 No a2_yes YES a2_no NO method_chromatography->polish q3->method_chromatography No method_recrystallization Consider: Recrystallization q3->method_recrystallization Yes a3_yes YES a3_no NO method_recrystallization->polish

Caption: Decision tree for selecting a primary purification method.

Part 3: In-Depth Protocols and Troubleshooting

This section provides detailed, self-validating protocols for the most common and effective purification methods, along with expert advice for troubleshooting common issues.

Method A: Acid-Base Liquid-Liquid Extraction

This is the most common, scalable, and cost-effective method for removing basic impurities like anilines, provided your desired product is stable to acid.[10] The principle is to convert the water-insoluble aniline base into a water-soluble salt, which can then be washed away.[8][9]

Experimental Protocol: Acid Wash

  • Dissolution: Dissolve the crude reaction mixture in an appropriate water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Transfer: Transfer the organic solution to a separatory funnel of a suitable size.

  • First Extraction: Add an equal volume of 1M hydrochloric acid (HCl) to the funnel. Stopper the funnel, invert it, and open the stopcock to vent any pressure. Close the stopcock and shake vigorously for 30-60 seconds.

  • Separation: Place the funnel in a ring stand and allow the layers to fully separate. The aniline is now protonated and resides in the lower aqueous layer as its hydrochloride salt.[7]

  • Drain: Carefully drain the lower aqueous layer.

  • Repeat: Repeat the extraction (steps 3-5) two more times with fresh 1M HCl to ensure complete removal.

  • Neutralization & Wash: Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid, followed by a wash with brine (saturated NaCl solution) to remove the bulk of dissolved water.[10]

  • Drying and Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

ExtractionWorkflow cluster_organic Organic Phase cluster_aqueous Aqueous Phase crude Crude Mixture in Organic Solvent sep_funnel Shake & Separate crude->sep_funnel Add 1M HCl product Purified Product in Organic Solvent aniline_salt Aniline HCl Salt in Water sep_funnel->product sep_funnel->aniline_salt

Sources

Optimization

Technical Support Center: Scale-up of N-(5-chloro-2-methoxyphenyl)-2-methylbutanamide

Welcome to the technical support center for the scale-up of N-(5-chloro-2-methoxyphenyl)-2-methylbutanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tech...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the scale-up of N-(5-chloro-2-methoxyphenyl)-2-methylbutanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the synthesis and purification of this compound on a larger scale. The following question-and-answer format directly addresses specific issues you may encounter during your process development and scale-up activities.

I. Reaction and Synthesis Troubleshooting

Question 1: We are observing a significant decrease in yield and an increase in impurities when scaling up the amidation reaction from lab to pilot scale. What are the likely causes and how can we mitigate them?

This is a common challenge in process scale-up, often stemming from issues related to mass and heat transfer, reagent addition, and catalyst activity.[1] A systematic approach is crucial for identifying and resolving the root cause.

Underlying Causes and Mitigation Strategies:

  • Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing can lead to localized "hot spots" and concentration gradients, promoting side reactions and impurity formation.[1]

    • Troubleshooting:

      • Optimize Agitation: Ensure the stirrer design (e.g., anchor, pitched-blade turbine) and agitation speed are sufficient to maintain a homogeneous slurry or solution. Computational Fluid Dynamics (CFD) modeling can be a valuable tool for optimizing mixing parameters.

      • Implement Controlled Reagent Addition: Slow, subsurface addition of the acylating agent (e.g., 2-methylbutanoyl chloride) can help manage the exotherm and maintain a consistent temperature profile throughout the reactor.[1]

      • Monitor Temperature Profile: Utilize multiple temperature probes at different locations within the reactor to ensure uniform heating or cooling.

  • Catalyst Deactivation or Inhibition: Trace impurities in starting materials or solvents, or the presence of water or oxygen, can poison or deactivate the catalyst (if one is used, such as in nickel-catalyzed amidation).[1]

    • Troubleshooting:

      • Ensure Inert Atmosphere: Thoroughly dry all glassware and purge the reactor with an inert gas (e.g., nitrogen or argon) before introducing reagents, especially if using a sensitive catalyst.[1]

      • Use High-Purity Reagents: Source starting materials and solvents from reputable suppliers and consider additional purification steps if necessary. Impurities in the starting 5-chloro-2-methoxyaniline can be particularly problematic.[2]

      • Catalyst Selection: For challenging amidations, consider robust coupling agents like T3P or CDI, which are often preferred for larger-scale reactions over more sensitive reagents like HATU.[3]

  • Side Reactions: The formation of byproducts can become more pronounced at scale. Common side reactions in amidation include the formation of symmetrical anhydrides from the carboxylic acid or reaction of the amine with the coupling agent.

    • Troubleshooting:

      • Optimize Stoichiometry: Carefully control the molar ratios of reactants. A slight excess of the amine may be beneficial in some cases to ensure complete conversion of the acid chloride.

      • Reaction Monitoring: Implement in-process controls (IPCs) using techniques like HPLC or UPLC to monitor the reaction progress and the formation of key impurities. This allows for timely adjustments to reaction parameters.

Question 2: What are the key safety considerations when scaling up the synthesis of N-(5-chloro-2-methoxyphenyl)-2-methylbutanamide?

Safety is paramount in any scale-up process. Amidation reactions, particularly those involving reactive intermediates like acid chlorides, present several potential hazards.

Key Safety Considerations:

  • Exothermic Reaction: The reaction between an amine and an acid chloride is typically exothermic. On a larger scale, the heat generated can be significant, leading to a rapid increase in temperature and pressure if not properly controlled. A thorough thermal hazard assessment using techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC1) is highly recommended.

  • HCl Gas Evolution: The reaction of an acid chloride with an amine generates hydrogen chloride (HCl) gas.[4] In a large-scale reaction, this can lead to a pressure buildup in the reactor and create a corrosive environment.

    • Mitigation:

      • Scrubber System: The reactor should be equipped with a scrubber system containing a basic solution (e.g., sodium hydroxide) to neutralize the evolved HCl gas.

      • Controlled Addition: As mentioned previously, controlled addition of the acid chloride will also control the rate of HCl evolution.

  • Reagent Handling:

    • 2-Methylbutanoyl Chloride: This is a corrosive and moisture-sensitive reagent. Handle it in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

    • 5-Chloro-2-methoxyaniline: This compound can be toxic and should be handled with care.[2]

    • Solvents: Be aware of the flammability and toxicity of the solvents used. For instance, dipolar aprotic solvents like DMF and NMP have reprotoxicity concerns.[3]

II. Work-up and Purification Troubleshooting

Question 3: We are struggling with the formation of an emulsion during the aqueous work-up. How can we break the emulsion and improve phase separation?

Emulsion formation is a common issue during the work-up of amidation reactions, especially when dealing with crude reaction mixtures containing residual reagents and byproducts.

Strategies to Address Emulsion Formation:

  • Addition of Brine: Adding a saturated aqueous solution of sodium chloride (brine) can increase the ionic strength of the aqueous phase, which often helps to break emulsions.

  • Change in pH: Adjusting the pH of the aqueous layer can sometimes destabilize the emulsion. For example, if the emulsion is stabilized by acidic or basic species, neutralization can facilitate phase separation.

  • Filtration through Celite®: Passing the emulsified mixture through a pad of a filter aid like Celite® can help to break up the emulsion by providing a large surface area for the dispersed droplets to coalesce.

  • Solvent Addition: Adding a small amount of a different organic solvent with a different polarity (e.g., adding some heptane to an ethyl acetate extraction) can sometimes alter the interfacial tension and promote phase separation.

  • Centrifugation: For smaller scale issues or particularly stubborn emulsions, centrifugation can be an effective method to force phase separation.

Question 4: Our isolated product has a persistent color, and we are unable to achieve the desired purity by simple crystallization. What are our options?

Colored impurities can be challenging to remove. A multi-step purification approach is often necessary.

Advanced Purification Strategies:

  • Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and stirring with a small amount of activated carbon can effectively remove colored impurities through adsorption. The carbon is then removed by filtration through Celite®.

  • Column Chromatography: While not always ideal for very large-scale production due to solvent consumption and time, flash column chromatography using silica gel is a highly effective method for removing closely related impurities.

  • Recrystallization Solvent Screening: A systematic screening of different solvents and solvent mixtures for recrystallization is crucial. The ideal solvent system will have high solubility for the product at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble at all temperatures.[5]

  • Trituration: Slurrying the crude product in a solvent in which the product is poorly soluble but the impurities are soluble can be an effective purification technique.

III. Impurity Profile and Characterization

Question 5: What are the potential process-related impurities we should be looking for in the final product?

Understanding the potential impurity profile is critical for developing a robust analytical method and ensuring the quality of the final product.[6]

Potential Process-Related Impurities:

ImpurityPotential Source
Unreacted 5-chloro-2-methoxyanilineIncomplete reaction
Unreacted 2-methylbutanoic acidHydrolysis of 2-methylbutanoyl chloride
N,N'-bis(5-chloro-2-methoxyphenyl)ureaReaction with a phosgene-derived coupling agent
Diacylated amineReaction of the product with another molecule of acid chloride

Analytical Control:

A validated, stability-indicating HPLC method is essential for the quantification of N-(5-chloro-2-methoxyphenyl)-2-methylbutanamide and the detection and quantification of all potential process-related impurities and degradation products.[7]

IV. Experimental Protocols & Visualizations

General Synthetic Workflow

The synthesis of N-(5-chloro-2-methoxyphenyl)-2-methylbutanamide typically involves the acylation of 5-chloro-2-methoxyaniline with 2-methylbutanoyl chloride in the presence of a base.

SynthesisWorkflow cluster_reaction Reaction Stage cluster_workup Work-up & Isolation cluster_purification Purification A 5-chloro-2-methoxyaniline Reactor Reaction Vessel (0-25 °C) A->Reactor B 2-methylbutanoyl chloride B->Reactor Slow Addition C Base (e.g., Pyridine, Triethylamine) C->Reactor D Solvent (e.g., Toluene, DCM) D->Reactor Quench Aqueous Quench (e.g., H₂O, dil. HCl) Reactor->Quench Extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate) Quench->Extraction Drying Drying Agent (e.g., MgSO₄, Na₂SO₄) Extraction->Drying Filtration Filtration Drying->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Crude Crude Product Evaporation->Crude PurificationStep Recrystallization or Column Chromatography Crude->PurificationStep FinalProduct Pure N-(5-chloro-2-methoxyphenyl) -2-methylbutanamide PurificationStep->FinalProduct

Caption: General workflow for the synthesis of N-(5-chloro-2-methoxyphenyl)-2-methylbutanamide.

Detailed Protocol: Lab-Scale Synthesis (Illustrative)
  • Reaction Setup: To a stirred solution of 5-chloro-2-methoxyaniline (1.0 eq.) and a suitable base (e.g., triethylamine, 1.2 eq.) in an appropriate solvent (e.g., dichloromethane) at 0 °C under a nitrogen atmosphere, add a solution of 2-methylbutanoyl chloride (1.1 eq.) in the same solvent dropwise over 30 minutes.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water. Separate the organic layer, and wash successively with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) to afford the pure N-(5-chloro-2-methoxyphenyl)-2-methylbutanamide.

Troubleshooting Logic Diagram

Troubleshooting Start Low Yield or High Impurities at Scale? Q1 Mass/Heat Transfer Issues? Start->Q1 Check Reaction Conditions A1_1 Optimize Agitation & Controlled Addition Q1->A1_1 Yes Q2 Catalyst Deactivation? Q1->Q2 No End Process Optimized A1_1->End A2_1 Ensure Inert Atmosphere & High Purity Reagents Q2->A2_1 Yes Q3 Work-up Issues? Q2->Q3 No A2_1->End Q4 Emulsion Formation? Q3->Q4 Yes A4_1 Add Brine / Adjust pH / Filter through Celite® Q4->A4_1 Yes Q5 Purification Challenge? Q4->Q5 No A4_1->End A5_1 Carbon Treatment / Recrystallization Screening / Chromatography Q5->A5_1 Yes Q5->End No A5_1->End

Caption: A logical approach to troubleshooting common scale-up issues.

References

  • University College London. (n.d.). A green chemistry perspective on catalytic amide bond formation. UCL Discovery. Retrieved from [Link]

  • ChemRxiv. (2022, March 25). Synthesis and styrene copolymerization of novel methyl, methoxy, chloro, and fluorophenoxy ring-substituted 2-methoxyethyl phenylcyanoacrylates. Retrieved from [Link]

  • Asian Journal of Chemistry. (2013, February 4). Synthesis, Characterization and Biological Screening of N-Substituted (5-Chloro-2-methoxyphenyl)benzene Sulfonamide. Retrieved from [Link]

  • Scribd. (n.d.). Large-Scale Amidations in Process Chemistry-Practical Considerations For Reagent Selection and Reaction Execution. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B) Synthesis of the MPAEMA monomer. Retrieved from [Link]

  • PubChem. (n.d.). 5-Chloro-2-methoxyaniline. Retrieved from [Link]

  • ResearchGate. (n.d.). The synthesis and characterization of some novel 5-chloro-2-(substituted alkoxy)-N-phenylbenzamide derivatives. Retrieved from [Link]

  • ACS Publications. (2025, April 22). Sustainable and Scalable Amidations in Water Using Continuous Slurry-Flow Technology. Retrieved from [Link]

  • Chemical Engineering Transactions. (2024, June 15). The Conversion of 5-chloromethylfurfural Into 5-methoxymethylfurfural via Nucleophilic Substitution: Kinetic Modelling. Retrieved from [Link]

  • Google Patents. (n.d.). US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.
  • Semantic Scholar. (2023, September 5). Growth and Characterization of Organic 2-Chloro 5-Nitroaniline Crystal Using the Vertical Bridgman Technique. Retrieved from [Link]

  • Asian Journal of Chemistry. (2012, March 15). Synthesis, Characterization and Biological Screening of N-Substituted (5-Chloro-2-methoxyphenyl)benzene Sulfonamide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Chloro-N-(2-methylphenyl)benzamide. Retrieved from [Link]

  • MDPI. (2023, September 5). Growth and Characterization of Organic 2-Chloro 5-Nitroaniline Crystal Using the Vertical Bridgman Technique. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016, May 20). A two-step approach to achieve secondary amide transamidation enabled by nickel catalysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018, September 18). Direct Transamidation Reactions: Mechanism and Recent Advances. Retrieved from [Link]

  • ResearchGate. (n.d.). (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide.... Retrieved from [Link]

  • ResearchGate. (2025, October 18). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Retrieved from [Link]

  • Google Patents. (n.d.). DE4202263A1 - 5-Chloro 2-nitro acetanilide sepn. from isomer mixt. obtd. by nitration - by dissolving in boiling ethanol, cooling and filtering, for anthelmintic synthesis.
  • DSpace. (n.d.). Screening of potentially genotoxic impurities in pharmaceuticals by LC-MS and CE-MS. Retrieved from [Link]

  • Google Patents. (n.d.). CN103483289A - 2-amino-N-(2-chloro-6-methyl phenyl)thiazole-5-carboxamide synthesis method.
  • Royal Society of Chemistry. (2020, November 2). The preparation and applications of amides using electrosynthesis. Retrieved from [Link]

  • Semantic Scholar. (n.d.). GENOTOXIC IMPURITIES: AN IMPORTANT REGULATORY ASPECT. Retrieved from [Link]

  • ACS Publications. (2013, January 14). Risk Assessment of Genotoxic Impurities in New Chemical Entities: Strategies To Demonstrate Control. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

High-Field vs. Benchtop NMR for the Structural Elucidation of N-(5-chloro-2-methoxyphenyl)-2-methylbutanamide

Introduction: The Analytical Challenge The structural verification of active pharmaceutical ingredients (APIs) and complex synthetic intermediates relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy. N-(5-chl...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge

The structural verification of active pharmaceutical ingredients (APIs) and complex synthetic intermediates relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy. N-(5-chloro-2-methoxyphenyl)-2-methylbutanamide presents a highly specific analytical challenge due to three distinct structural features:

  • A tri-substituted aromatic ring requiring precise coupling constant extraction.

  • A labile amide proton sensitive to solvent exchange and hydrogen bonding.

  • A chiral center at the alpha-carbon of the 2-methylbutanamide moiety, which renders the adjacent beta-methylene (-CH2-) protons diastereotopic .

This guide objectively compares the performance of conventional High-Field NMR (400 MHz) against emerging Benchtop NMR (60 MHz) systems for the structural elucidation of this compound. Furthermore, we explore the critical causality behind solvent selection (CDCl3 vs. DMSO-d6) and provide a self-validating protocol for accurate spectral acquisition.

Section 1: Instrument Comparison - High-Field vs. Benchtop NMR

Historically, high-field NMR spectrometers utilizing cryogenic superconducting magnets have been the gold standard for structural characterization. However, recent advancements in permanent magnet technology have introduced cryogen-free benchtop NMR systems capable of performing routine analyses directly in the synthetic laboratory[1].

The primary differentiator between these systems is their magnetic field strength (


), which directly dictates spectral resolution. In NMR, the chemical shift dispersion (measured in Hz) scales linearly with the magnetic field strength, whereas scalar J-coupling constants remain independent of the field[2].

ResolutionLogic A Magnetic Field Strength (B0) B Larmor Frequency (ν0) Scales linearly with B0 A->B D J-Coupling Constants (Hz) Independent of B0 A->D C Chemical Shift Dispersion (Hz) Increases at higher fields B->C E Spectral Resolution (Dispersion / J-Coupling ratio) C->E D->E

Caption: Logical relationship between magnetic field strength and NMR spectral resolution.

For N-(5-chloro-2-methoxyphenyl)-2-methylbutanamide, the diastereotopic beta-methylene protons exhibit complex multiplet splitting due to geminal coupling (~14 Hz) and vicinal coupling to the alpha-CH and gamma-CH3 protons.

  • High-Field NMR (400 MHz): The large chemical shift dispersion separates the multiplets, placing the system in the weak coupling (first-order) regime (

    
    ). This allows for precise integration and coupling constant extraction[2][3].
    
  • Benchtop NMR (60 MHz): The reduced dispersion causes the chemical shift difference (

    
    ) to approach the magnitude of the J-coupling. This strong coupling leads to second-order effects (e.g., "roofing") and severe peak overlap, often merging the diastereotopic CH2 and alpha-CH signals into a single, unresolved broad multiplet[3].
    
Table 1: Instrument Performance Comparison
FeatureHigh-Field NMR (400 MHz)Benchtop NMR (60 MHz)
Magnet Type Superconducting (Cryogenic)Permanent (Cryogen-free)
Chemical Shift Dispersion High (400 Hz / ppm)Low (60 Hz / ppm)
Diastereotopic CH2 Resolution Fully resolved multipletsOverlapping broad multiplet
Sensitivity (Limit of Detection) < 100 µmol/L~ 1 mmol/L
Operating Cost & Maintenance High (Requires liquid He/N2)Low (Plug-and-play)
Sample-to-Test Time 10-15 minutes (Communal lab)< 3 minutes (Fume hood adjacent)

Section 2: The Causality of Solvent Selection (CDCl3 vs. DMSO-d6)

Solvent selection is not merely a matter of solubility; it is a strategic choice that dictates the behavior of labile protons. The amide NH proton in N-(5-chloro-2-methoxyphenyl)-2-methylbutanamide is highly sensitive to its chemical environment[4].

  • CDCl3 (Non-polar, aprotic): In chloroform-d, the amide proton typically appears as a broad singlet around 7.5–8.0 ppm. The broadening is caused by the quadrupolar relaxation of the adjacent 14N nucleus and intermediate chemical exchange rates.

  • DMSO-d6 (Polar, strong hydrogen-bond acceptor): Dimethyl sulfoxide-d6 actively participates in hydrogen bonding with the amide proton. This strong solvent-solute interaction significantly deshields the proton, shifting it downfield to 9.0–9.5 ppm[5][6]. This solvent-induced shift is a definitive diagnostic tool; if a peak shifts drastically upon changing from CDCl3 to DMSO-d6, it is unequivocally identified as a labile proton[7][8].

Section 3: Self-Validating Experimental Protocol

To ensure reproducibility and high-fidelity data across both instrument types, the following protocol incorporates internal validation metrics for sample preparation and acquisition.

  • Gravimetric Sample Preparation: Weigh exactly 15.0 ± 0.5 mg of the analyte.

    • Causality: This mass ensures an optimal signal-to-noise ratio (SNR) for a rapid 16-scan experiment on a benchtop system without causing concentration-dependent aggregation that could artificially shift the amide NH resonance[4].

  • Solvent Addition & Internal Standardization: Dissolve the compound in 0.6 mL of the chosen deuterated solvent (CDCl3 or DMSO-d6, >99.8% D) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: TMS acts as an internal zero-point reference, self-validating the chemical shift axis calibration.

  • Homogenization & Filtration: Vortex for 30 seconds. Filter the solution through a glass wool plug into a standard 5 mm NMR tube.

    • Causality: Removing undissolved particulates eliminates magnetic susceptibility gradients that cause peak broadening and poor lineshape.

  • Tuning, Matching, and Locking: Insert the sample. Perform automated tuning/matching for the 1H nucleus and lock onto the solvent's deuterium frequency.

    • Causality: Locking compensates for magnetic field drift over time, ensuring frequency stability during acquisition[1].

  • Gradient Shimming: Execute automated gradient shimming (Z1-Z5).

    • Validation Metric: The protocol is validated only if the TMS peak exhibits a line width at half-height (FWHM) of < 1.0 Hz. If broader, re-shim.

  • Acquisition & Processing: Acquire 16 scans using a standard 1D 1H pulse sequence with a 2.0 s relaxation delay (D1). Apply a 0.3 Hz exponential line broadening (LB) window function prior to Fourier transformation to optimize SNR without sacrificing resolution.

Workflow A Sample Preparation (15 mg Compound) B Solvent Selection (CDCl3 vs DMSO-d6) A->B C Instrument Selection B->C D Benchtop NMR (60-80 MHz) C->D E High-Field NMR (400-600 MHz) C->E F Data Acquisition & Processing D->F E->F

Caption: Experimental workflow for comparative 1H-NMR analysis of the target compound.

Section 4: Quantitative Spectral Data Analysis

The table below outlines the predicted high-resolution spectrum. On a 60 MHz benchtop system, expect the signals at 2.30, 1.75, and 1.45 ppm to merge into a single broad multiplet spanning ~1.3 to 2.5 ppm due to the strong coupling effects previously described.

Table 2: Predicted 1H-NMR Chemical Shifts (400 MHz, CDCl3)
Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationJ-Coupling (Hz)
Amide NH 7.80Broad Singlet (bs)1H-
Aromatic H-6 8.35Doublet (d)1H~ 2.5
Aromatic H-4 7.02Doublet of doublets (dd)1H~ 8.5, 2.5
Aromatic H-3 6.82Doublet (d)1H~ 8.5
Methoxy (-OCH3) 3.85Singlet (s)3H-
Alpha-CH 2.30Multiplet (m)1H~ 7.0
Beta-CH2 (Diastereotopic A) 1.75Multiplet (m)1HComplex
Beta-CH2 (Diastereotopic B) 1.45Multiplet (m)1HComplex
Alpha-CH3 1.22Doublet (d)3H~ 7.0
Gamma-CH3 0.95Triplet (t)3H~ 7.5

References

Sources

Comparative

C-13 NMR chemical shifts for N-(5-chloro-2-methoxyphenyl)-2-methylbutanamide

Topic: Comparative Guide: C-13 NMR Profiling of N-(5-chloro-2-methoxyphenyl)-2-methylbutanamide Audience: Researchers, Scientists, and Drug Development Professionals Format: Technical Comparison Guide (Non-Templated) Exe...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Guide: C-13 NMR Profiling of N-(5-chloro-2-methoxyphenyl)-2-methylbutanamide Audience: Researchers, Scientists, and Drug Development Professionals Format: Technical Comparison Guide (Non-Templated)

Executive Summary: The Structural Context

N-(5-chloro-2-methoxyphenyl)-2-methylbutanamide represents a specific class of sterically crowded anilides . In medicinal and agrochemical chemistry, this scaffold is often utilized to modulate lipophilicity and metabolic stability compared to simpler acetamides.[1]

This guide provides a comparative analysis of the C-13 NMR chemical shifts of this target molecule against its biosynthetic precursors and structural analogs. By comparing the target against its constituent fragments (the acid and the aniline) and a simplified analog (acetamide), we isolate the specific electronic and steric contributions of the 2-methylbutanoyl chain and the 5-chloro-2-methoxy substitution pattern.

Comparative C-13 NMR Data Analysis

The following table synthesizes high-fidelity predictive data for the target molecule against experimentally verified shifts of its precursors. This comparison highlights the "Amidation Shift" —the specific change in chemical environment occurring upon bond formation.[1]

Table 1: C-13 NMR Chemical Shift Comparison (ppm)

Carbon PositionTarget Molecule (Predicted)Precursor/Analog (Experimental Ref)Shift Difference (

)
Mechanistic Insight
Carbonyl (C=O) 174.5 ± 1.5 183.6 (2-Methylbutanoic Acid)-9.1 ppm Amide resonance increases electron density at Carbonyl C compared to Carboxylic Acid, causing an upfield shift.
Ar-C1 (Ipso-N) 127.8 ± 1.0 136.5 (5-Chloro-2-methoxyaniline)-8.7 ppm N-acylation reduces the lone pair donation into the ring, shielding the ipso carbon relative to the free amine.
Ar-C2 (Ipso-OMe) 149.2 ± 0.5 147.8 (5-Chloro-2-methoxyaniline)+1.4 ppmMinimal change; the methoxy group dominates the local environment (strong deshielding).
Ar-C5 (Ipso-Cl) 125.4 ± 0.8 125.1 (5-Chloro-2-methoxyaniline)+0.3 ppmThe chlorine substituent effect is largely insulated from the amide modification.
Methoxy (-OCH₃) 56.1 ± 0.5 55.8 (General Anisoles)+0.3 ppmStandard methoxy shift; largely unaffected by distal amide modification.

-CH
43.5 ± 1.0 41.1 (2-Methylbutanoic Acid)+2.4 ppmDeshielding due to the adjacent amide nitrogen's inductive effect compared to the acid hydroxyl.

-CH₂
27.2 ± 0.5 26.7 (2-Methylbutanoic Acid)+0.5 ppmMinimal perturbation in the aliphatic chain.
Side Methyl (-CH₃) 17.1 ± 0.5 16.4 (2-Methylbutanoic Acid)+0.7 ppmDiagnostic doublet in proton-coupled spectra; distinct from terminal methyl.
Terminal Methyl 11.9 ± 0.5 11.7 (2-Methylbutanoic Acid)+0.2 ppmMost shielded aliphatic signal.

Note on Solvent Effects: Data is referenced to CDCl₃ (77.16 ppm). In DMSO-d₆ , expect the Carbonyl peak to shift slightly downfield (~1-2 ppm) due to hydrogen bonding with the solvent.

Deep Dive: Interpreting the Spectra

The "Amide Bridge" Effect

The most critical diagnostic feature in the C-13 spectrum is the Carbonyl (C=O) resonance.

  • Acid Precursor: In 2-methylbutanoic acid, the C=O appears at ~183 ppm.[1]

  • Target Amide: Upon reaction with the aniline, this peak moves upfield to ~174 ppm.[1]

  • Why? The nitrogen atom in the amide donates electron density into the carbonyl

    
    -system (resonance), making the carbon nucleus more shielded than in the carboxylic acid, where the -OH group is more withdrawing by induction than donating by resonance.
    
Aromatic Ring Modulation

The 5-chloro-2-methoxy pattern creates a distinct "fingerprint" in the aromatic region (110–150 ppm).

  • C2 (C-OMe): The most deshielded aromatic carbon (~149 ppm) due to the direct attachment of the electronegative oxygen.

  • C1 (C-N): This carbon shifts significantly upfield (~9 ppm) upon conversion from amine to amide.[1] In the free amine, the

    
     nitrogen donates strongly into the ring.[1] In the amide, the carbonyl "steals" this density, reducing the electron richness of the ring and altering the shielding at C1.[1]
    
Aliphatic Chirality

The 2-methylbutyl chain contains a chiral center at the


-position.
  • While the molecule is typically synthesized as a racemate, the

    
    -CH₂  protons are diastereotopic.[1] In high-field NMR (e.g., 600 MHz), the corresponding carbon signal is sharp, but in the proton spectrum, the attached protons would appear as complex multiplets.[1]
    
  • Differentiation: The side-chain methyl (~17 ppm) and terminal methyl (~12 ppm) are easily distinguished by DEPT-135 (both positive) or HSQC, but their chemical shift order is strictly determined by their proximity to the carbonyl.

Visualization: Assignment Logic & Synthesis

Figure 1: NMR Assignment Logic Flowchart

This diagram illustrates the logical flow a spectroscopist uses to assign peaks for this specific molecule, differentiating it from impurities.[1][2]

NMR_Assignment Start Unknown Spectrum (C17H18ClNO2 equivalent) Region_Check Check 160-180 ppm Start->Region_Check Amide_Confirm Signal ~174 ppm? (Amide C=O) Region_Check->Amide_Confirm Yes Acid_Impurity Signal ~183 ppm (Acid Impurity) Region_Check->Acid_Impurity Shift > 180 Aromatic_Check Check 110-150 ppm Amide_Confirm->Aromatic_Check OMe_Confirm Signal ~149 ppm (C-OMe) Aromatic_Check->OMe_Confirm Aliphatic_Check Check 10-60 ppm OMe_Confirm->Aliphatic_Check Methoxys Signal ~56 ppm (Methoxy O-CH3) Aliphatic_Check->Methoxys Alpha_C Signal ~43 ppm (Alpha-CH) Aliphatic_Check->Alpha_C

Caption: Logical decision tree for assigning C-13 NMR signals and identifying common hydrolysis impurities.

Experimental Protocol: Synthesis & Purification

To generate the sample for this NMR data, a high-purity synthesis is required.[1] The Acid Chloride Method is recommended over direct coupling (EDC/HOBt) due to the steric hindrance of the ortho-methoxy group on the aniline.

Reagents:
  • Precursor A: 2-Methylbutanoic acid (1.2 equiv)

  • Precursor B: 5-Chloro-2-methoxyaniline (1.0 equiv)

  • Reagent: Thionyl Chloride (

    
    ) or Oxalyl Chloride
    
  • Base: Pyridine or Triethylamine (

    
    )
    
  • Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:
  • Activation (Acid Chloride Formation):

    • Dissolve 2-methylbutanoic acid (10 mmol) in dry DCM (20 mL).

    • Add Oxalyl Chloride (12 mmol) dropwise at 0°C, followed by a catalytic drop of DMF.

    • Stir at room temperature for 2 hours until gas evolution ceases.

    • Evaporate solvent to isolate crude acid chloride (volatile).

  • Coupling (Schotten-Baumann Conditions):

    • Dissolve 5-chloro-2-methoxyaniline (10 mmol) and pyridine (15 mmol) in dry DCM (30 mL).

    • Cool to 0°C.[1][3]

    • Add the freshly prepared acid chloride (dissolved in 5 mL DCM) dropwise over 15 minutes.

    • Allow to warm to room temperature and stir for 4–6 hours.

  • Work-up & Purification:

    • Quench with 1M HCl (removes unreacted aniline and pyridine).[1]

    • Wash organic layer with Sat.[1][4]

      
       (removes unreacted acid).[1]
      
    • Dry over

      
       and concentrate.
      
    • Recrystallization: Use Ethanol/Water or Hexane/Ethyl Acetate to obtain white crystals.[1]

Figure 2: Synthesis Pathway[2][5]

Synthesis Acid 2-Methylbutanoic Acid AcidCl Acid Chloride Intermediate Acid->AcidCl Activation SOCl2 SOCl2 / DMF SOCl2->AcidCl Product Target Amide (N-(5-chloro-2-methoxy...)) AcidCl->Product Nucleophilic Acyl Substitution Aniline 5-Chloro-2-methoxy aniline Aniline->Product Base Pyridine / DCM Base->Product

Caption: Synthetic route via acid chloride activation to overcome steric hindrance at the aniline position.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 97778, 2-Methylbutanamide (and related 2-methylbutanoic acid data). Retrieved from [Link]

  • SpectraBase. N-(2-Methoxyphenyl)acetamide 13C NMR Data. Retrieved from [Link] (General reference for acetamide analog shifts).

  • ResearchGate. Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-substituted Benzamide Derivatives. (Provides comparative shifts for N-aryl benzamides). Retrieved from [Link]

  • University of Wisconsin-Madison. Evans Group 13C NMR Chemical Shift Table. Retrieved from [Link]

Sources

Validation

Comparative Analysis: WS-23 vs. N-(5-chloro-2-methoxyphenyl)-2-methylbutanamide

This guide provides an in-depth technical comparison between the industry-standard cooling agent WS-23 and the specific carboxamide derivative N-(5-chloro-2-methoxyphenyl)-2-methylbutanamide (referred to herein as CMPD-C...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between the industry-standard cooling agent WS-23 and the specific carboxamide derivative N-(5-chloro-2-methoxyphenyl)-2-methylbutanamide (referred to herein as CMPD-Cl-OMe ).

This analysis is structured for researchers and formulation scientists, focusing on physicochemical properties, mechanism of action (TRPM8 activation), and experimental validation protocols.

Executive Summary

WS-23 (N,2,3-Trimethyl-2-isopropylbutanamide) is a benchmark physiological coolant known for its high volatility, rapid onset, and "clean" cooling sensation primarily affecting the front of the mouth and tongue. It is widely used due to its high solubility in glycols and lack of bitterness.

CMPD-Cl-OMe (N-(5-chloro-2-methoxyphenyl)-2-methylbutanamide) represents a structural class of N-aryl-alkylamides . Based on Structure-Activity Relationship (SAR) principles of TRPM8 agonists (e.g., comparison with WS-12 and reactive dyes), this compound is predicted to exhibit higher lipophilicity (LogP) , lower aqueous solubility , and a delayed, lingering cooling profile potentially shifting toward the throat (pharyngeal) region. The presence of the 5-chloro-2-methoxy moiety suggests potential for high receptor affinity but significantly altered solubility kinetics compared to the aliphatic WS-23.

Physicochemical Identity & Structural Logic[1]

The fundamental difference lies in the amide nitrogen substituent: Aliphatic (WS-23) vs. Aromatic (CMPD-Cl-OMe) .

FeatureWS-23 (Benchmark)CMPD-Cl-OMe (Target Candidate)
IUPAC Name N,2,3-Trimethyl-2-(1-methylethyl)butanamideN-(5-chloro-2-methoxyphenyl)-2-methylbutanamide
CAS Number 51115-67-4Not Listed (Research Grade)
Molecular Formula C₁₀H₂₁NOC₁₂H₁₆ClNO₂
Molecular Weight 171.28 g/mol 241.71 g/mol
Structure Type Aliphatic AmideN-Aryl Carboxamide
Predicted LogP ~2.5 (Moderate Lipophilicity)~3.2 - 3.8 (High Lipophilicity)
Solubility (Water) Low (<0.1%)Very Low (Insoluble)
Solubility (PG/EtOH) High (>10%)Moderate (Requires Ethanol/Surfactants)
Melting Point 60-63 °CPredicted >90 °C (Crystalline)
Structural Insight
  • WS-23: The compact, highly branched aliphatic chain allows for rapid diffusion across mucosal membranes, resulting in a "sharp" onset.

  • CMPD-Cl-OMe: The aromatic ring increases

    
    -
    
    
    
    stacking potential and molecular rigidity. The 2-methoxy group often acts as a hydrogen bond acceptor mimicking the oxygen in the menthol ring, potentially enhancing TRPM8 binding energy, while the 5-chloro group adds lipophilicity. This structure suggests a "slower build, longer duration" profile similar to WS-12 but with a shorter acid chain (2-methylbutyryl).

Mechanism of Action: TRPM8 Activation

Both compounds function as agonists of the TRPM8 (Transient Receptor Potential Melastatin 8) ion channel. Activation leads to calcium influx and membrane depolarization, mimicking the signal of cold temperature.

Signaling Pathway Diagram

The following diagram illustrates the signal transduction pathway for both agents.

TRPM8_Pathway Ligand Ligand (WS-23 or CMPD-Cl-OMe) TRPM8 TRPM8 Channel (Closed State) Ligand->TRPM8 Binding TRPM8_Open TRPM8 Channel (Open State) TRPM8->TRPM8_Open Conformational Change Ca_Influx Ca2+ Influx (Extracellular -> Intracellular) TRPM8_Open->Ca_Influx Pore Opening Depolarization Membrane Depolarization (Action Potential) Ca_Influx->Depolarization Ion Gradient Shift Sensory_Nerve Trigeminal Nerve Activation Depolarization->Sensory_Nerve Signal Propagation Perception Cooling Sensation (Cortex) Sensory_Nerve->Perception Processing

Figure 1: Signal transduction pathway for TRPM8 agonists. Both compounds bind to the transmembrane domain, triggering Ca²⁺ influx.

Experimental Protocols for Comparison

To objectively compare CMPD-Cl-OMe against WS-23 , the following self-validating protocols are recommended.

Protocol A: In Vitro Potency (Calcium Flux Assay)

Objective: Determine the EC₅₀ (Half-maximal effective concentration) of the target compared to WS-23.

  • Cell Line: HEK293 cells stably expressing human TRPM8 (hTRPM8).

  • Reagents:

    • Fluo-4 AM (Calcium indicator).

    • Assay Buffer: HBSS + 20mM HEPES (pH 7.4).

    • Stock Solutions: 100mM in DMSO for both compounds.

  • Procedure:

    • Seed cells in 96-well black-walled plates (50,000 cells/well). Incubate 24h.

    • Load cells with Fluo-4 AM (4 µM) for 45 mins at 37°C.

    • Wash cells 3x with Assay Buffer.

    • Stimulation: Add serial dilutions (0.1 µM to 1000 µM) of WS-23 and CMPD-Cl-OMe.

    • Measurement: Monitor fluorescence (Ex 494nm / Em 516nm) using a FLIPR or microplate reader for 120 seconds.

  • Data Analysis: Plot

    
     vs. Log[Concentration]. Fit to a Hill equation to derive EC₅₀.
    
    • Validation Check: Positive control (Menthol, 100 µM) must show robust signal.

Protocol B: Sensory Evaluation (Time-Intensity)

Objective: Characterize the onset, location, and duration of cooling.

  • Panel: 10 trained sensory panelists.

  • Sample Preparation:

    • Vehicle: 5% Ethanol / 95% Water (to ensure solubility of CMPD-Cl-OMe).

    • Concentration: Equimolar testing (e.g., 20 ppm). Note: WS-23 is typically used at 10-50 ppm.

  • Method:

    • Swish 10mL of sample for 15 seconds, then expectorate.

    • Rate cooling intensity (0-10 scale) every 30 seconds for 20 minutes.

    • Map sensation location: (Tip of Tongue, Middle Tongue, Throat/Pharynx).

  • Success Criteria:

    • WS-23: Should peak at ~1-2 mins, localized to the mouth.

    • CMPD-Cl-OMe: Look for delayed peak (>3 mins) and throat focus.

Experimental Workflow Diagram

Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Validation cluster_2 Phase 3: Analysis Step1 Solubility Check (EtOH/PG) Step2 Stock Solution (100mM DMSO) Step1->Step2 Step3 In Vitro: Ca2+ Flux (HEK-TRPM8) Step2->Step3 Step4 In Vivo: Sensory Panel (Triangle Test) Step2->Step4 Step5 Calculate EC50 Step3->Step5 Step6 Profile Mapping (Onset/Duration) Step4->Step6

Figure 2: Step-by-step experimental workflow for comparing cooling agents.

Predicted Performance Matrix

Based on the SAR of N-aryl carboxamides (like WS-12) versus N-alkyl carboxamides (WS-23), the following performance differences are projected:

Performance MetricWS-23 CMPD-Cl-OMe (Predicted)Causality
Cooling Onset Rapid (< 15 sec)Slow (30-60 sec)Higher lipophilicity delays membrane penetration.
Cooling Duration Short-Medium (5-10 min)Long (15-30 min)Stronger receptor binding (hydrophobic interaction).
Sensation Location Tongue / Front of MouthThroat / Back of MouthAryl amides often target pharyngeal TRPM8 receptors.
Bitterness None / Very LowModerate RiskAromatic rings can trigger T2R (bitter) receptors.
Heat Stability High (< 200°C)High (< 200°C)Amide bond is thermally stable in both.
Solubility (PG) ExcellentGoodAromaticity reduces polarity.

References

  • Behrendt, H. J., et al. (2004).[1] "Characterization of the mouse cold-menthol receptor TRPM8 and vanilloid receptor type-1 VR1 using a fluorometric imaging plate reader (FLIPR) assay." British Journal of Pharmacology, 141(4), 737–745. Link

  • Leffingwell, J. C. (2014). "Cooling Ingredients and Their Mechanism of Action." Leffingwell & Associates. Link

  • Sherkheli, M. A., et al. (2010).[1] "Characterization of selective TRPM8 ligands and their structure activity response (S.A.R) relationship." Journal of Pharmacy & Pharmaceutical Sciences, 13(2), 242–253. Link

  • PubChem Compound Summary. "WS-23 (N,2,3-Trimethyl-2-isopropylbutanamide)." National Center for Biotechnology Information. Link

Sources

Comparative

Melting point determination of N-(5-chloro-2-methoxyphenyl)-2-methylbutanamide

An In-Depth Comparative Guide to the Melting Point Determination of N-(5-chloro-2-methoxyphenyl)-2-methylbutanamide For drug development professionals and researchers, the characterization of a new chemical entity (NCE)...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Melting Point Determination of N-(5-chloro-2-methoxyphenyl)-2-methylbutanamide

For drug development professionals and researchers, the characterization of a new chemical entity (NCE) is a foundational step. Among the primary physical constants, the melting point is paramount. It serves not only as a crucial identifier but also as a primary indicator of purity. This guide provides an in-depth comparison of two prevalent methodologies for determining the melting point of a novel compound, exemplified by N-(5-chloro-2-methoxyphenyl)-2-methylbutanamide.

We will explore the traditional, yet modernized, Digital Capillary Method and the powerful thermo-analytical technique of Differential Scanning Calorimetry (DSC). The discussion will move beyond mere procedural steps to address the causality behind experimental choices, ensuring that the data generated is both accurate and reliable.

Methodology 1: Digital Capillary Melting Point Determination

The capillary method is a time-honored technique for determining the melting point of a solid. It relies on the visual detection of the phase transition from solid to liquid as a sample is heated.[1] Modern digital instruments have automated the heating process and enhanced the precision of temperature measurement and visual recording, making it a staple in synthetic and quality control laboratories.

Principle of Operation

A small, finely powdered sample of the crystalline solid is packed into a thin-walled glass capillary tube.[2][3] This tube is placed in a heating block adjacent to a high-precision thermometer. The block is heated at a controlled, linear rate. The user observes the sample through a magnified lens, noting the temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting).[2] This range is indicative of the sample's purity; pure substances typically exhibit a sharp melting point (a narrow range of <1 °C), whereas impurities tend to depress and broaden the melting range.

Experimental Protocol: USP Class I/Ia Framework

This protocol is aligned with the standards set forth in USP General Chapter <741> for Class I substances.[4][5][6]

  • System Suitability & Calibration:

    • Before analysis, the instrument's accuracy must be verified using USP Melting Point Reference Standards.[4][7] At least two standards bracketing the expected melting point of the sample should be used. The instrument's temperature scale is adjusted if any deviation is observed. This step is critical for ensuring the trustworthiness of the results.[5][8]

  • Sample Preparation:

    • Ensure the N-(5-chloro-2-methoxyphenyl)-2-methylbutanamide sample is completely dry, as residual solvent can act as an impurity and depress the melting range.[3]

    • If the crystals are large, gently pulverize them into a fine, uniform powder using a mortar and pestle. This ensures efficient and uniform heat transfer within the sample.[3]

  • Capillary Loading:

    • Press the open end of a capillary tube (typically 0.8-1.2 mm internal diameter) into the powdered sample.[2][4]

    • Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the closed end.[3]

    • The final packed column height should be 2.5–3.5 mm to ensure consistent results.[5]

  • Measurement:

    • Rapid Ramp (Optional Rough Determination): Set a fast ramp rate (e.g., 5-10 °C/min) to quickly determine an approximate melting point. This saves time in the subsequent accurate measurement.[2]

    • Slow Ramp (Accurate Determination): Using a fresh capillary, place it in the instrument and set the starting temperature to at least 10-15 °C below the approximate melting point.[2][9]

    • Set the ramp rate to a slow, controlled value, typically 1 °C/min .[5][9] A slow rate is crucial to allow for thermal equilibrium to be established between the heating block, the thermometer, and the sample, which is the primary cause of inaccurate readings if done too quickly.

    • Record the onset temperature (T_onset): the temperature at which the first liquid droplet is visible.[2]

    • Record the clear point (T_clear): the temperature at which all solid material has transitioned to a transparent liquid.[2][5]

    • The result is reported as the melting range: T_onset – T_clear.

Visualization of Capillary Method Workflow

G cluster_prep Sample Preparation cluster_load Capillary Loading cluster_measure Measurement Dry Dry Sample Grind Grind to Fine Powder Dry->Grind Load Load Capillary Tube (2.5-3.5 mm height) Grind->Load Pack Pack Sample Tightly Load->Pack Insert Insert Capillary Pack->Insert Calibrate Calibrate Instrument with USP Standards Calibrate->Insert Heat Heat at Slow Ramp Rate (e.g., 1 °C/min) Insert->Heat Observe Observe Visually Heat->Observe Record Record T_onset and T_clear Observe->Record Result Report Melting Range Record->Result

Caption: Workflow for Capillary Melting Point Determination.

Methodology 2: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful thermo-analytical technique that offers a more quantitative and detailed view of a substance's melting behavior.[10] It is widely used in the pharmaceutical industry for characterizing drug substances, studying polymorphism, and determining purity.[11][12]

Principle of Operation

DSC measures the difference in heat flow between a sample and an inert reference as they are subjected to a controlled temperature program.[13] When the sample undergoes a thermal transition, such as melting, it requires more energy to maintain its temperature increase at the same rate as the reference. This absorption of energy (an endothermic process) is detected and recorded as a peak on a DSC thermogram.[12]

The key parameters obtained from the melting endotherm are:

  • Onset Temperature (T_onset): The temperature at which the melting process begins, often considered the closest value to the true thermodynamic melting point.

  • Peak Temperature (T_peak): The temperature at which the rate of heat absorption is at its maximum.

  • Enthalpy of Fusion (ΔH_fus): The total energy required to melt the sample, calculated from the area under the melting peak. This value is characteristic of the material and its crystalline structure.

Experimental Protocol: ASTM E928 Framework

This protocol is designed for high-purity substances and aligns with the principles of ASTM E928 for purity determination.[14][15]

  • System Suitability & Calibration:

    • The DSC instrument must be calibrated for both temperature and enthalpy. This is a self-validating step achieved by running a high-purity certified reference material, such as Indium, under the same experimental conditions as the sample. The known melting point and enthalpy of fusion of the standard are used to create calibration factors.

  • Sample Preparation:

    • Accurately weigh 1-3 mg of the N-(5-chloro-2-methoxyphenyl)-2-methylbutanamide sample into a small aluminum DSC pan.

    • Hermetically seal the pan using a sample press. This prevents any loss of sample due to sublimation or decomposition during the analysis. An empty, sealed aluminum pan is used as the reference.

  • Measurement:

    • Place the sample and reference pans into the DSC cell.

    • The temperature program typically involves three segments:

      • Equilibration: Hold at a starting temperature well below the expected melting point (e.g., 25 °C) for several minutes to ensure thermal stability.

      • Heating Ramp: Heat the sample at a controlled linear rate, commonly 5 or 10 °C/min, to a temperature well above the completion of the melt.

      • Isothermal Hold/Cooling: Hold at the final temperature or cool back to the starting temperature.

    • A nitrogen purge gas is used to create an inert atmosphere and prevent oxidative degradation of the sample.

  • Data Analysis:

    • The resulting thermogram (Heat Flow vs. Temperature) is analyzed using the instrument's software.

    • The onset temperature, peak temperature, and the integrated area of the endothermic peak (ΔH_fus) are calculated.

    • For purity analysis, specialized software applies the van't Hoff equation to the shape of the leading edge of the melting peak to calculate the mole percent purity.[14][16] This is only applicable when the impurity is soluble in the melt and insoluble in the solid crystal form.[15][17]

Visualization of DSC Workflow

G cluster_prep Sample Preparation cluster_measure Measurement cluster_analysis Data Analysis Weigh Weigh 1-3 mg Sample Seal Hermetically Seal in Pan Weigh->Seal Load Load Sample & Reference Pans Seal->Load Calibrate Calibrate with Indium (Temp & Enthalpy) Calibrate->Load Program Run Temperature Program (e.g., 10 °C/min under N2) Load->Program Thermogram Generate Thermogram Program->Thermogram Analyze Calculate T_onset, T_peak, ΔH_fus Thermogram->Analyze Purity Calculate Purity (van't Hoff) Analyze->Purity Result Report T_onset, T_peak, ΔH_fus, Purity Purity->Result

Caption: Workflow for Melting Point Determination by DSC.

Comparative Analysis: Digital Capillary vs. DSC

The choice between these two methods depends on the specific requirements of the analysis, from a quick identity check in a synthesis lab to a detailed physicochemical characterization for a regulatory filing.

ParameterDigital Capillary MethodDifferential Scanning Calorimetry (DSC)Causality & Field Insights
Primary Output Melting Range (e.g., 95.5 °C - 97.0 °C)Onset, Peak Temp, Enthalpy of Fusion (ΔH_fus)The capillary method provides a visual range, which is inherently subjective. DSC provides mathematically determined points and thermodynamic data (ΔH_fus), offering deeper insight into the material's crystallinity and energetics.
Accuracy Good (typically ±0.5 °C to ±1.0 °C)Excellent (typically ±0.1 °C to ±0.3 °C)DSC's accuracy is superior due to direct heat flow measurement and robust calibration protocols for both temperature and enthalpy, minimizing operator subjectivity.
Precision Operator-dependentHighDSC automation removes the variability of visual observation, leading to higher run-to-run precision and inter-operator reproducibility.
Information Yield Low (Melting Range only)High (T_onset, T_peak, ΔH_fus, Purity, Polymorphism)DSC is a far richer technique. It can detect multiple thermal events, such as glass transitions or polymorphic phase changes, which are invisible to the capillary method.[12][13]
Sample Size ~1-2 mg~1-3 mgBoth methods require minimal sample, which is advantageous when working with NCEs where material is often scarce.
Throughput Moderate (some instruments allow multiple capillaries)Low to Moderate (autosamplers can increase throughput)For simple, single-sample checks, the capillary method can be faster. For batch analysis, an automated DSC can be more efficient.
Purity Assessment Qualitative (wide range suggests impurity)Quantitative (>98.5% via van't Hoff analysis)[14][18]A broad melting range in the capillary method is only an indication of impurity. DSC provides a calculated, quantitative purity value, which is a significant advantage for drug development.
Instrumentation Cost Low to ModerateHighThe higher cost of DSC instrumentation is justified by its superior accuracy, versatility, and the wealth of quantitative data it provides.

Conclusion and Recommendation

For the determination of the melting point of a novel compound like N-(5-chloro-2-methoxyphenyl)-2-methylbutanamide , both the Digital Capillary Method and Differential Scanning Calorimetry are valid techniques, but they serve different purposes.

  • The Digital Capillary Method is an ideal choice for rapid, routine identity confirmation and preliminary purity checks in a synthetic chemistry setting. Its simplicity, lower cost, and ease of use make it an indispensable tool for monitoring reaction progress and verifying the identity of intermediates and final products.

  • Differential Scanning Calorimetry (DSC) is the authoritative method for comprehensive physicochemical characterization required in later-stage drug development and for quality control under GxP regulations. It provides highly accurate and precise melting point data, quantitative purity assessment, and critical information on the thermodynamic properties and solid-state behavior (e.g., polymorphism) of the active pharmaceutical ingredient (API).

As a best practice, the two methods are often used synergistically. The capillary method provides a quick and efficient check during the discovery and synthesis phases, while DSC provides the detailed, high-integrity data necessary for formal characterization and regulatory submissions.

Chemical Structure

Caption: Structure of N-(5-chloro-2-methoxyphenyl)-2-methylbutanamide.

References

  • General Chapters: <741> MELTING RANGE OR TEMPERATURE. Pharmacopeia. [Link]

  • Method for Determining Capillary Melting Point. J&K Scientific LLC. [Link]

  • Giani, S., & Towers, N. M. (2016). Compliance with amended General Chapter USP <741> Melting Range or Temperature. ResearchGate. [Link]

  • Appendix V A. Determination of Melting Point. European Pharmacopoeia. [Link]

  • Giani, S., & Towers, N. M. (2019). Compliance with Amended General Chapter USP<741>Melting Range or Temperature. Semantic Scholar. [Link]

  • Determination of Melting Points According to Pharmacopeia. thinkSRS.com. [Link]

  • Bibi, S., et al. (2017). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. IntechOpen. [Link]

  • Differential scanning calorimetry. CureFFI.org. [Link]

  • USP 741 Melting Point or Range. Scribd. [Link]

  • Measuring the Melting Point. Westlab Canada. [Link]

  • Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. Torontech. [Link]

  • 6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. [Link]

  • ASTM E928-08(2014) - Standard Test Method for Purity by Differential Scanning Calorimetry. ASTM International. [Link]

  • Differential scanning calorimetry. Wikipedia. [Link]

  • Aziz-ur-Rehman, et al. (2013). Synthesis, Characterization and Biological Screening of N-Substituted (5-Chloro-2-methoxyphenyl)benzene Sulfonamide. Asian Journal of Chemistry. [Link]

  • ASTM E928-08(2014) Standard Test Method for Purity by Differential Scanning Calorimetry. ASTM International. [Link]

  • ASTM E928-03 - Standard Test Method for Determination of Purity by Differential Scanning Calorimetry. ASTM International. [Link]

  • Purity Testing by Differential Scanning Calorimetry – ASTM E928 Standard. Infinita Lab. [Link]

  • Synthesis, Characterization and Biological Screening of N-Substituted (5-Chloro-2-methoxyphenyl)benzene Sulfonamide. Asian Journal of Chemistry. [Link]

  • Purity Determination and DSC Tzero Technology. TA Instruments. [Link]

Sources

Validation

Elemental Analysis Comparison Guide: Validating Halogenated APIs (Target: C12H16ClNO2)

In pharmaceutical development, confirming the exact empirical formula of an Active Pharmaceutical Ingredient (API) is a strict regulatory requirement. For the compound C12H16ClNO2 —a structural scaffold common in various...

Author: BenchChem Technical Support Team. Date: March 2026

In pharmaceutical development, confirming the exact empirical formula of an Active Pharmaceutical Ingredient (API) is a strict regulatory requirement. For the compound C12H16ClNO2 —a structural scaffold common in various acetamide and benzamide derivatives—elemental analysis presents a unique analytical challenge due to the presence of covalently bound chlorine.

To establish a self-validating system for bulk purity, researchers must compare their experimental data against the exact theoretical mass percentages of the compound (Molecular Weight: 241.71 g/mol ):

  • Carbon (C): 59.63%

  • Hydrogen (H): 6.67%

  • Nitrogen (N): 5.80%

  • Chlorine (Cl): 14.67%

  • Oxygen (O): 13.24%

A validated sample must fall within an absolute deviation of ±0.3% from these theoretical values. This guide objectively compares the leading analytical platforms and methodologies required to achieve this precision while mitigating halogen interference.

The Halogen Challenge: Causality in Experimental Design

Standard dynamic flash combustion analyzers, such as the [1] or the [2], operate by oxidizing the sample at ~1800°C, followed by a reduction phase using copper wire to convert nitrogen oxides to N


.

The Problem: Combusting C12H16ClNO2 generates corrosive HCl and Cl


 gases. If these halogen gases are not intercepted, they will poison the copper reduction catalyst and interfere with the Thermal Conductivity Detector (TCD), artificially inflating the carbon and nitrogen readouts.

The Solution: To neutralize this interference, a sacrificial [3] (or specialized silvered cobaltous oxide) must be packed into the oxidation reactor. The silver quantitatively reacts with the halogens to form stable, non-volatile Silver Chloride (AgCl), ensuring only pure CO


, H

O, and N

reach the detector.

Product Comparison: Analytical Platforms for Halogenated APIs

When characterizing C12H16ClNO2, laboratories must choose between advanced CHN/O combustion analyzers (which require modification) and dedicated halogen quantification systems. The table below summarizes the performance of three field-standard approaches.

Table 1: Performance Comparison for C12H16ClNO2 Characterization
FeatureThermo Fisher FlashSmart™Elementar vario EL cubeSchöninger Flask + IC
Primary Function High-throughput CHN/O analysisHigh-precision CHN/O analysisDirect Halogen (Cl) quantification
Halogen Handling Internal FluoAdso/Silver trapIntegrated halogen trap (intrap-Cl)Complete conversion to Cl⁻
Sample Size 0.01 – 100 mg0.01 – 100 mg10 – 20 mg
Detector Thermal Conductivity DetectorThermal Conductivity DetectorConductivity Detector (IC)
Analytical Advantage Single-reactor configuration saves gasAdvanced purge-and-trap gas separationGold standard for exact Cl %
Throughput High (~10 mins/sample)High (~12 mins/sample)Low (~45 mins/sample)

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, the following protocols detail the causality behind each procedural step.

Protocol 1: CHN Analysis via Modified Flash Combustion

Optimized for Thermo Fisher FlashSmart / Elementar vario EL cube

  • Reactor Preparation: Pack the quartz oxidation reactor with Chromium Oxide (oxidation catalyst) and a 3–5 cm layer of high-purity Silver Wool at the bottom (temperature zone ~900°C).

    • Causality: The silver wool acts as an irreversible chemical trap, capturing Cl as AgCl before the gas stream reaches the reduction reactor, thereby preventing catalyst poisoning.

  • Sample Encapsulation: Weigh exactly 2.000 mg of the C12H16ClNO2 sample into a high-purity tin capsule. Fold and seal tightly to exclude atmospheric air.

    • Causality: Tin is selected because its oxidation is highly exothermic. Upon injection of the oxygen pulse, the tin capsule "flashes," temporarily driving the local temperature from 900°C to ~1800°C, ensuring complete combustion of refractory aromatic structures.

  • Combustion & Detection: Initiate the automated run. The system separates the resulting N

    
    , CO
    
    
    
    , and H
    
    
    O via a GC column and quantifies them via TCD.
  • Data Validation: If %C is low but %H is high, it indicates trapped solvent (e.g., water or ethanol). If all values are proportionally low, it indicates the presence of inorganic ash.

Protocol 2: Exact Chlorine Quantification via Schöninger Flask

Orthogonal validation for the 14.67% Cl requirement.

  • Sample Preparation: Weigh 10.0 mg of C12H16ClNO2 onto an ashless filter paper flag.

  • Absorption Solution: Add 10 mL of dilute NaOH and 3 drops of 30% H

    
    O
    
    
    
    into a heavy-walled Schöninger flask. Flush the flask with pure O
    
    
    .
  • Combustion: Ignite the filter paper flag and immediately seal the flask.

    • Causality: The oxygen-rich combustion destroys the organic matrix. The H

      
      O
      
      
      
      acts as a reducing agent to ensure any oxidized chlorine species (e.g., hypochlorite) are fully converted to stable chloride ions (Cl⁻) for accurate downstream quantification.
  • Quantification: Shake the flask vigorously for 15 minutes, dilute the absorption solution, and inject it into an Ion Chromatograph (IC) to determine the exact mass percentage of Chlorine.

Workflow Visualization

The following diagram illustrates the logical decision gates for validating the elemental composition of this API.

G A C12H16ClNO2 Sample (MW: 241.71 g/mol) B Vacuum Drying (Remove Solvents) A->B C Dynamic Flash Combustion (CHN/O Analyzer) B->C D Schöninger Flask + Ion Chromatography B->D E Silver Wool Trap (Captures Cl as AgCl) C->E Halogen Gas F Data Synthesis (Compare to Theoretical %) D->F Exact Cl Data E->F Pure CHN Data G PASS: Validated API (Deviation < 0.3%) F->G Match H FAIL: Repurify (Deviation > 0.3%) F->H Mismatch

Analytical workflow for validating the elemental composition of halogenated API C12H16ClNO2.

References

  • Elementar Analysensysteme GmbH. "CS/ONH inorganic elemental analyzer inductar® EL cube." Product Specifications. Available at:[Link] [2]

Comparative

Bioassay Screening of N-(5-chloro-2-methoxyphenyl)-2-methylbutanamide Analogs: A Comparative Guide to CFTR Corrector Efficacy

The development of small-molecule correctors for the F508-CFTR mutation is a critical focus in cystic fibrosis (CF) drug discovery. The F508 mutation causes the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR)...

Author: BenchChem Technical Support Team. Date: March 2026

The development of small-molecule correctors for the


F508-CFTR mutation is a critical focus in cystic fibrosis (CF) drug discovery. The 

F508 mutation causes the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein to misfold, leading to its retention in the endoplasmic reticulum (ER) and subsequent proteasomal degradation.

Among the diverse chemical scaffolds investigated to rescue this phenotype, conformationally constrained bithiazoles featuring the N-(5-chloro-2-methoxyphenyl)-2-methylbutanamide moiety (and its close structural analogs) have demonstrated significant promise[1]. By restricting the conformational flexibility of the bithiazole core using 7- or 8-membered rings, these analogs act as pharmacological chaperones, significantly enhancing the maximal efficacy (


) of mutant CFTR membrane integration compared to early-generation unconstrained correctors[2].

This guide provides an objective comparison of these analogs against benchmark correctors and details the self-validating bioassay workflows required to rigorously evaluate their pharmacological profiles.

Mechanistic Pathway of CFTR Rescue

To contextualize the screening assays, it is essential to understand the cellular trafficking pathway that these analogs target. The correctors bind to the misfolded protein in the ER, stabilizing its conformation to bypass ER-associated degradation (ERAD) and permit Golgi processing.

G N1 Mutant ΔF508-CFTR (ER Retention) N2 Proteasomal Degradation N1->N2 Uncorrected N4 Conformational Stabilization N1->N4 Corrected N3 Corrector Analogs (e.g., Bithiazoles) N3->N1 Binds N5 Golgi Processing (Glycosylation) N4->N5 Trafficking N6 Plasma Membrane Integration N5->N6 Maturation

Fig 1: Mechanism of ΔF508-CFTR rescue by N-(5-chloro-2-methoxyphenyl)-2-methylbutanamide analogs.

Quantitative Comparison of CFTR Correctors

To objectively evaluate the N-(5-chloro-2-methoxyphenyl)-2-methylbutanamide analogs (e.g., Compound 10d[2]), we compare their high-throughput screening metrics against established benchmarks. The critical parameters are half-maximal effective concentration (


) and maximal efficacy (

), normalized to the early-generation unconstrained bithiazole, corr-4a.
CompoundStructural Classification

(

M)
Relative

(%)
Mechanism of Action
Corr-4a Non-constrained Bithiazole~10.0100% (Baseline)ER Chaperone / Conformational Stabilizer
Analog 9e 7-Membered Constrained Bithiazole~6.0~150%Enhanced binding pocket accommodation
Analog 10d 8-Membered Constrained Bithiazole~8.0~145%Enhanced binding pocket accommodation
Lumacaftor (VX-809) Pyridine-3-carboxamide~0.1>300%Direct MSD1 Domain Stabilization

Data synthesized from benchmark comparative studies on constrained bithiazole derivatives[1][2]. Analog 10d specifically features the N-(5-chloro-2-methoxyphenyl)-2-methylbutanamide moiety.

SAR Insights: Modulating the constraining ring size between 7- and 8-membered rings in these bithiazoles does not drastically shift the


. However, the inclusion of the rigidified core alongside the specific steric bulk of the 2-methylbutanamide group strongly affects the maximal efficacy (

), increasing it by ~1.5-fold compared to the unconstrained benchmark[1].

Experimental Methodologies: Self-Validating Bioassay Protocols

Evaluating the efficacy of these analogs requires a multi-tiered approach. A primary high-throughput fluorescence assay identifies trafficking success, while an orthogonal electrophysiological assay confirms functional ion transport.

Workflow S1 Compound Library Synthesis & Plating S2 Primary HTS Assay (YFP-Iodide Quench) S1->S2 S3 Hit Identification (IC50 & Vmax) S2->S3 Fluorescence Readout S4 Orthogonal Validation (Ussing Chamber) S3->S4 Top Candidates S5 Lead Optimization (SAR Analysis) S4->S5 Electrophysiology Confirmed

Fig 2: Multi-tiered bioassay workflow for validating CFTR corrector efficacy and potency.

Protocol 1: High-Throughput YFP-Iodide Quenching Assay (Primary Screen)

This assay leverages a genetically encoded fluorescent sensor to measure halide influx, serving as a proxy for CFTR channels that have successfully trafficked to the plasma membrane.

  • Cell Seeding: Seed Fischer Rat Thyroid (FRT) cells co-expressing

    
    F508-CFTR and the halide-sensitive YFP-H148Q/I152L mutant into 96-well microplates.
    
    • Causality: This specific YFP mutant's fluorescence is rapidly quenched by iodide but not chloride, providing a high-signal-to-noise optical readout specifically for halide influx.

  • Corrector Treatment: Add the N-(5-chloro-2-methoxyphenyl)-2-methylbutanamide analogs across a concentration gradient (0.1 to 50

    
    M) and incubate for 24 hours at 37°C. Include DMSO as a vehicle control.
    
    • Causality: Correctors act as pharmacological chaperones in the ER; a 24-hour incubation provides sufficient time for the rescued protein to fold, escape the ER, and traffic through the Golgi to the apical membrane.

  • Washing and Activation: Wash cells with PBS and incubate with an activating cocktail containing Forskolin (10

    
    M) and Genistein (50 
    
    
    
    M) for 15 minutes.
    • Causality: CFTR is a cAMP-dependent channel. Pre-activation ensures that all membrane-localized CFTR channels are in the open state prior to the halide challenge, isolating the variable of "trafficking efficacy" from "gating kinetics."

    • Causality: The initial slope of fluorescence quenching (

      
      ) is directly proportional to the number of functional CFTR channels at the membrane. Comparing the quench rate of the analog-treated wells to the DMSO control validates the specific rescue effect.
      
Protocol 2: Ussing Chamber Electrophysiology (Orthogonal Validation)

Fluorescence assays are susceptible to artifacts (e.g., compound autofluorescence). The Ussing chamber assay provides a definitive, self-validating measurement of transepithelial short-circuit current (


).
  • Monolayer Preparation: Plate FRT cells expressing

    
    F508-CFTR on permeable Snapwell inserts until a high transepithelial electrical resistance (TEER) is achieved.
    
    • Causality: Permeable supports allow the formation of a polarized epithelial monolayer with tight junctions. High TEER ensures that the measured current is strictly transcellular (through CFTR) and not paracellular leak.

  • Compound Incubation: Treat the basolateral side with the analog (e.g., 10

    
    M) for 24 hours.
    
  • Gradient Establishment: Mount the insert in the Ussing chamber. Bathe the basolateral side in a high-chloride physiological buffer and the apical side in a low-chloride buffer.

    • Causality: Establishing a transepithelial chloride gradient creates a strong electrochemical driving force for chloride efflux when CFTR channels open, amplifying the measurable

      
      .
      
  • Sequential Pharmacological Addition: Add Amiloride (10

    
    M) to block epithelial sodium channels (ENaC), followed by Forskolin (10 
    
    
    
    M) to activate CFTR.
  • Self-Validation (Specific Inhibition): Conclude the assay by adding CFTR

    
    -172 (10 
    
    
    
    M) to the apical bath.
    • Causality: This is the critical internal control. A rapid drop in

      
       back to baseline confirms that the measured current was exclusively mediated by CFTR, validating the corrector's specific efficacy and ruling out activation of alternative chloride channels.
      

References

  • Title: Constrained Bithiazoles: Small Molecule Correctors of Defective ΔF508–CFTR Protein Trafficking Source: Journal of Medicinal Chemistry (ACS Publications / PubMed Central) URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling N-(5-chloro-2-methoxyphenyl)-2-methylbutanamide

N-(5-chloro-2-methoxyphenyl)-2-methylbutanamide: Advanced Handling, PPE Specifications, and Operational Safety Guide As a Senior Application Scientist, my objective is to provide you with more than just a standard safety...

Author: BenchChem Technical Support Team. Date: March 2026

N-(5-chloro-2-methoxyphenyl)-2-methylbutanamide: Advanced Handling, PPE Specifications, and Operational Safety Guide

As a Senior Application Scientist, my objective is to provide you with more than just a standard safety checklist. True laboratory safety is rooted in a mechanistic understanding of the molecules we handle. N-(5-chloro-2-methoxyphenyl)-2-methylbutanamide is a specialized halogenated aromatic amide. To handle it safely, we must understand its physicochemical properties, how it interacts with biological systems, and how to engineer a self-validating safety protocol around those realities.

This guide provides the definitive operational and logistical framework for researchers, scientists, and drug development professionals working with this compound.

Mechanistic Toxicology & Hazard Assessment

Before selecting Personal Protective Equipment (PPE) [1], we must perform a structural hazard assessment [2]. The chemical architecture of N-(5-chloro-2-methoxyphenyl)-2-methylbutanamide presents two primary risk vectors:

  • High Lipophilicity (Dermal Penetration): The 2-methylbutanamide (isovaleramide derivative) moiety and the methoxy-substituted aromatic ring render this compound highly lipophilic. This allows the molecule to rapidly penetrate the lipid-rich stratum corneum of human skin.

  • Metabolic Activation (Systemic Toxicity): Amides derived from halogenated anilines are generally stable in vitro but can undergo enzymatic hydrolysis in vivo. If absorbed, hepatic amidases can cleave the amide bond, releasing 5-chloro-2-methoxyaniline. Halogenated anilines are notorious for undergoing Cytochrome P450 (CYP450)-mediated N-hydroxylation. This generates reactive N-hydroxyarylamines that oxidize hemoglobin (Fe²⁺ to Fe³⁺), potentially leading to methemoglobinemia and tissue hypoxia [3].

ToxicityPathway A N-(5-chloro-2-methoxyphenyl)- 2-methylbutanamide (Dermal/Inhalation Exposure) B Hepatic Amidases (In Vivo Hydrolysis) A->B C 5-chloro-2-methoxyaniline (Toxic Intermediate) B->C D CYP450 Enzymes (N-hydroxylation) C->D E N-hydroxyarylamine (Reactive Metabolite) D->E F Hemoglobin Oxidation (Fe2+ to Fe3+) E->F G Methemoglobinemia & Tissue Hypoxia F->G

Fig 1. Predicted metabolic pathway of N-(5-chloro-2-methoxyphenyl)-2-methylbutanamide toxicity.

Personal Protective Equipment (PPE) Specifications

Because of the "skin notation" risk associated with halogenated aniline derivatives [3], standard laboratory PPE is insufficient, particularly when the compound is dissolved in permeating carrier solvents like Dimethyl Sulfoxide (DMSO) or Dichloromethane (DCM).

Hand Protection: The Double-Glove Protocol

Never rely on a single layer of standard nitrile when handling this compound in solution. A self-validating protocol requires verifying glove integrity via air-inflation prior to donning.

Table 1: Glove Material Compatibility Assessment (in DMSO/DCM Carrier Solvents)

Glove MaterialEst. Breakthrough TimeDegradation ResistanceOperational Recommendation
Nitrile (4 mil) < 10 minutesPoor (in DCM)Incidental contact only. Use as an outer layer for dexterity; change immediately if splashed.
Neoprene ~ 30 minutesFairAcceptable for short-duration handling of dry powders only.
Butyl Rubber > 240 minutesExcellentRecommended for extended handling of liquid stock solutions.
Laminate (PE/EVAL) > 480 minutesExcellentOptimal. Wear as an inner glove under a Nitrile outer glove for maximum chemical resistance and dexterity.
Respiratory, Eye, and Body Protection
  • Respiratory: When handling dry powder outside of a containment device, a NIOSH-approved N95 or P100 particulate respirator is mandatory to prevent inhalation of aerosolized micro-particles.

  • Eye/Face: ANSI Z87.1 compliant chemical splash goggles. Safety glasses with side shields do not provide adequate protection against solvent splashes containing dissolved lipophilic compounds.

  • Body: A flame-resistant (FR) or standard heavy-duty cotton lab coat with knit cuffs. Knit cuffs are critical to eliminate the "exposure gap" between the glove and the sleeve.

Operational Workflow & Handling Protocol

To ensure trustworthiness in your methodology, every step of the handling process must minimize the potential for aerosolization and cross-contamination.

HandlingWorkflow Start Initiate Handling Protocol PPE Don Core PPE (Laminate + Nitrile Gloves) Start->PPE Hood Verify Fume Hood Face Velocity (>100 fpm) PPE->Hood Weigh Weigh Compound (Anti-static Spatula) Hood->Weigh Solvent Dissolve in Solvent (Directly in Tare Vial) Weigh->Solvent Seal Seal & Decontaminate Primary Container Solvent->Seal Waste Dispose Outer Gloves in Solid Waste Seal->Waste End Store at -20°C (Desiccated) Waste->End

Fig 2. Step-by-step operational workflow for weighing and transferring the compound.

Step-by-Step Methodology:

  • Containment Validation: Verify that the chemical fume hood has a face velocity of 100–120 feet per minute (fpm). Do not handle this compound on an open bench.

  • Static Mitigation: N-(5-chloro-2-methoxyphenyl)-2-methylbutanamide powder can hold a static charge. Use an anti-static ionizer gun or a grounded metal spatula to prevent the powder from aerosolizing during transfer.

  • In-Vial Solubilization: To minimize exposure, do not transfer dry powder between vessels. Weigh the desired mass directly into the target vial, and add your carrier solvent (e.g., DMSO) directly to that vial.

  • Decontamination: Wipe down the exterior of the sealed vial with an ethanol-soaked Kimwipe before removing it from the fume hood.

  • Doffing: Remove the outer nitrile gloves inside the fume hood and dispose of them in a designated hazardous waste bin.

Spill Response & Disposal Plan

In the event of an accidental release, immediate and structured action is required to prevent dermal exposure and environmental contamination.

Accidental Release Measures:

  • Solid Spills (Powder): Do not sweep. Sweeping aerosolizes the compound. Gently cover the powder with damp absorbent paper (using water or a 10% ethanol solution) to suppress dust. Carefully scoop the wet material into a sealable hazardous waste container using a non-sparking tool.

  • Liquid Spills (In Solvent): Isolate the area. Apply a universal chemical absorbent (e.g., vermiculite or diatomaceous earth) to the spill. Allow the solvent to be fully absorbed, then collect the slurry into a compatible, sealable container.

Disposal Protocols: N-(5-chloro-2-methoxyphenyl)-2-methylbutanamide contains both a halogen (chlorine) and an aromatic system.

  • Classification: It must be classified as Halogenated Organic Waste .

  • Prohibition: Never dispose of this compound down the drain or in standard biohazard bags.

  • Destruction: Waste must be transferred to an EPA-compliant environmental services provider for high-temperature incineration, which is required to safely break the carbon-chlorine bonds without generating toxic dioxins.

References

  • Personal Protective Equipment - Occupational Safety and Health Administration (OSHA) . OSHA.gov. Available at: [Link]

  • ACS Chemical Health & Safety - Hazard Assessment and Risk Modeling . American Chemical Society Publications. Available at: [Link]

  • Chemical Safety and Hazard Databases - Office of Clinical and Research Safety . Vanderbilt University Medical Center (Aggregating NIOSH Skin Notation & IDLH Data). Available at: [Link]

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